molecular formula C15H16N2O B581844 4-(4-Aminophenyl)-N,N-dimethylbenzamide CAS No. 166386-41-0

4-(4-Aminophenyl)-N,N-dimethylbenzamide

Numéro de catalogue: B581844
Numéro CAS: 166386-41-0
Poids moléculaire: 240.306
Clé InChI: UALKREGOHDLMRS-UHFFFAOYSA-N
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Description

4-(4-Aminophenyl)-N,N-dimethylbenzamide is a benzamide derivative that serves as a versatile chemical scaffold in medicinal chemistry and drug discovery research . Compounds within the benzamide family are frequently investigated for their potential to modulate various biological targets . For instance, structurally related molecules featuring dimethylbenzamide groups have been explored as intermediates in the synthesis of protein kinase inhibitors, which are crucial for studying cellular signaling pathways in diseases like cancer . Other benzamide-based compounds are known to function as inhibitors of deacetylase enzymes, such as sirtuins, providing researchers with valuable tools for probing epigenetic regulation . Furthermore, the 4-aminophenyl moiety present in this compound is a common pharmacophore that can be utilized in the design and synthesis of novel molecules targeting a range of enzymes and receptors, highlighting its utility as a key intermediate in the development of potential therapeutic agents . This product is intended for laboratory research purposes by qualified personnel.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

4-(4-aminophenyl)-N,N-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c1-17(2)15(18)13-5-3-11(4-6-13)12-7-9-14(16)10-8-12/h3-10H,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UALKREGOHDLMRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50716528
Record name 4'-Amino-N,N-dimethyl[1,1'-biphenyl]-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50716528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

166386-41-0
Record name 4'-Amino-N,N-dimethyl[1,1'-biphenyl]-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50716528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Technical Monograph: 4-(4-Aminophenyl)-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

A Biphenyl Scaffold for Medicinal Chemistry & Drug Discovery

Executive Summary & Chemical Identity

4-(4-Aminophenyl)-N,N-dimethylbenzamide (CAS: 166386-41-0) is a specialized biphenyl intermediate extensively utilized in medicinal chemistry.[1] It serves as a critical "scaffold" molecule, providing a rigid linker system (the biphenyl core) with two distinct functional ends:

  • The Pharmacophore Tail: The N,N-dimethylbenzamide moiety often acts as a solvent-exposed solubilizing group or a hydrogen-bond acceptor in protein-ligand interactions (e.g., in kinase inhibitors).

  • The Synthetic Handle: The 4-aminophenyl group (aniline) serves as a reactive nucleophile, allowing researchers to attach this scaffold to various heterocycles, warheads, or macrocycles via amide, urea, or sulfonamide linkages.

Chemical Profile Table
PropertyData
IUPAC Name 4'-Amino-N,N-dimethyl-[1,1'-biphenyl]-4-carboxamide
CAS Number 166386-41-0
Molecular Formula C₁₅H₁₆N₂O
Molecular Weight 240.30 g/mol
SMILES CN(C)C(=O)C1=CC=C(C2=CC=C(N)C=C2)C=C1
InChI Key UALKREGOHDLMRS-UHFFFAOYSA-N
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, MeOH; Low solubility in water
pKa (Predicted) ~4.0 (Aniline nitrogen)
LogP (Predicted) 2.4 – 2.8
Synthetic Methodology: Suzuki-Miyaura Cross-Coupling

The most robust and field-proven method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. This pathway is preferred over amide coupling of a pre-formed biphenyl acid because it allows for modular convergence of two commercially available aryl fragments.

Causal Logic for Protocol Design
  • Catalyst Selection: Pd(dppf)Cl₂ is chosen for its resistance to oxidation and high efficiency with aryl bromides.

  • Base Selection: Potassium carbonate (K₂CO₃) provides the necessary basicity to activate the boronic acid without degrading the dimethylamide.

  • Solvent System: A Dioxane/Water mix ensures solubility of both the organic halides and the inorganic base, facilitating the transmetallation step.

Representative Experimental Protocol

Note: This protocol is a standardized procedure for biphenyl-amide synthesis derived from best practices in medicinal chemistry.

Reagents:

  • 4-Bromo-N,N-dimethylbenzamide (1.0 eq)

  • 4-Aminophenylboronic acid pinacol ester (1.1 eq)

  • Pd(dppf)Cl₂·CH₂Cl₂ complex (0.05 eq)

  • K₂CO₃ (3.0 eq)

  • 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Workflow:

  • Degassing: Charge a round-bottom flask with 1,4-dioxane and water. Sparge with nitrogen gas for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling or catalyst deactivation).

  • Loading: Add the aryl bromide, boronic ester, and base to the solvent. Add the Palladium catalyst last under a positive stream of nitrogen.

  • Reaction: Heat the mixture to 90°C for 4–12 hours. Monitor conversion via LC-MS (Target Mass: [M+H]⁺ = 241.13).

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with water followed by brine. The organic layer contains the product.[1][2]

  • Purification: Dry the organic layer over Na₂SO₄, concentrate in vacuo. Purify via flash column chromatography (SiO₂) using a gradient of Hexanes/EtOAc (0% → 60% EtOAc). The amine functionality makes the compound polar; ensure the column is not run too fast to avoid tailing.

Visualization: Synthesis Pathway

Synthesis cluster_legend Reaction Logic Reactant1 4-Bromo-N,N- dimethylbenzamide Catalyst Pd(dppf)Cl2 K2CO3, 90°C Reactant1->Catalyst Reactant2 4-Aminophenylboronic acid (pinacol ester) Reactant2->Catalyst Intermediate Pd(II) Oxidative Addition Complex Catalyst->Intermediate Transmetallation Product 4-(4-Aminophenyl)-N,N- dimethylbenzamide (Target Scaffold) Intermediate->Product Reductive Elimination Suzuki-Miyaura Coupling Suzuki-Miyaura Coupling Carbon-Carbon Bond Formation Carbon-Carbon Bond Formation Suzuki-Miyaura Coupling->Carbon-Carbon Bond Formation

Caption: Figure 1. Convergent synthesis via Suzuki-Miyaura coupling. The Pd-cycle facilitates the fusion of the benzamide and aniline rings.

Reactivity Profile & Derivatization

In drug discovery, 4-(4-Aminophenyl)-N,N-dimethylbenzamide is rarely the final drug. It is a building block . Its value lies in the differential reactivity of its functional groups.

The Nucleophilic Aniline (The "Handle")

The primary site of reactivity is the amino (-NH₂) group. It is electron-rich and ready for electrophilic attack.

  • Amide Coupling: Reacting with carboxylic acids (using HATU/EDC) creates larger inhibitors (e.g., Type II Kinase Inhibitors).

  • Urea Formation: Reaction with isocyanates yields urea derivatives, a common motif in kinase selectivity pockets (e.g., Sorafenib-like analogs).

  • Reductive Amination: Reaction with aldehydes allows for alkyl chain extension.

The Dimethylamide (The "Anchor")

The N,N-dimethylbenzamide group is relatively inert under standard nucleophilic substitution conditions. This stability is a feature, not a bug. It allows chemists to modify the aniline end without "breaking" the benzamide end.

  • Biological Role: This moiety often sits at the solvent interface of an enzyme pocket, improving the water solubility of an otherwise lipophilic drug candidate.

Visualization: Derivatization Logic

Derivatization Core 4-(4-Aminophenyl)-N,N- dimethylbenzamide (Core Scaffold) Path1 Reaction: Isocyanate (R-NCO) Core->Path1 Path2 Reaction: Carboxylic Acid + HATU Core->Path2 Path3 Reaction: Sulfonyl Chloride Core->Path3 Prod1 Urea Derivative (Kinase Inhibitor Motif) Path1->Prod1 Prod2 Amide Linked Drug (Peptidomimetic) Path2->Prod2 Prod3 Sulfonamide (Metabolic Probe) Path3->Prod3

Caption: Figure 2. Divergent synthesis pathways utilizing the aniline handle while preserving the benzamide anchor.

Biological Applications

This scaffold is prevalent in the design of inhibitors for signaling pathways involved in oncology and epigenetics.[1]

  • Protein Kinase Inhibitors: The biphenyl structure mimics the adenine ring of ATP or occupies the hydrophobic pocket adjacent to the ATP-binding site. The dimethylamide tail extends towards the solvent, improving pharmacokinetic properties (solubility, permeability).

  • HDAC and Sirtuin Inhibitors: Benzamide derivatives are a known class of Histone Deacetylase (HDAC) inhibitors. This specific scaffold is often used to probe the "cap" region of the enzyme, where the biphenyl group provides steric bulk to occlude the active site entrance.

Safety & Handling (MSDS Summary)

While not classified as acutely toxic like simple anilines, this compound should be handled as a hazardous chemical.

  • GHS Classification:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store at 2-8°C (Refrigerated). Keep container tightly closed to prevent oxidation of the aniline group (which can turn the solid brown over time).

References
  • PubChem. (n.d.).[1] 4-(4-Aminophenyl)-N,N-dimethylbenzamide (Compound).[1][3][4][5][6][7][8] National Library of Medicine. Retrieved from [Link]

  • EPA CompTox. (n.d.). 4'-Amino-N,N-dimethyl[1,1'-biphenyl]-4-carboxamide.[1][9][3] US Environmental Protection Agency. Retrieved from [Link][1]

Sources

Structure Elucidation of 4-(4-Aminophenyl)-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

A Multi-Modal Analytical Guide for Drug Discovery Applications

Executive Summary & Chemical Context

4-(4-Aminophenyl)-N,N-dimethylbenzamide (CAS: 166386-41-0) represents a critical biphenyl scaffold frequently utilized in medicinal chemistry, particularly as a core fragment for kinase inhibitors and liquid crystal precursors. Its structure combines an electron-rich aniline moiety with an electron-deficient benzamide, linked via a single bond that allows for conformational flexibility (atropisomerism potential).

This guide details the structural elucidation of this molecule, moving beyond basic identification to a rigorous confirmation of connectivity, regio-isomerism, and conformational dynamics.

Key Chemical Identifiers
PropertyValue
IUPAC Name 4-(4-aminophenyl)-N,N-dimethylbenzamide
Formula C₁₅H₁₆N₂O
Exact Mass 240.1263 Da
Core Scaffold 4,4'-Disubstituted Biphenyl
Key Features Primary Amine (Donor), Dimethylamide (Acceptor), Biphenyl Twist

Analytical Strategy & Workflow

A robust elucidation protocol must validate the structure against synthetic precursors (typically via Suzuki-Miyaura coupling) and rule out regio-isomers.

Structural Elucidation Logic Flow

ElucidationWorkflow Start Crude Isolate HRMS HRMS (ESI+) Confirm Formula C15H16N2O Start->HRMS Mass Check IR FT-IR Confirm Amide (C=O) & Amine (NH2) HRMS->IR Funct. Groups NMR_1H 1H NMR (DMSO-d6) Integrate & Assign Spin Systems IR->NMR_1H Connectivity NMR_2D 2D NMR (COSY, HMBC) Connect Rings A & B NMR_1H->NMR_2D Scaffold Linkage XRD Single Crystal XRD Definitive Stereochem/Twist NMR_2D->XRD Optional Final Validated Structure NMR_2D->Final XRD->Final

Figure 1: Step-by-step analytical workflow for structural validation.

Mass Spectrometry (HRMS)

Objective: Confirm elemental composition and analyze fragmentation to verify the biphenyl linkage.

  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

  • Target Ion:

    
     m/z.
    
  • Key Fragmentation Pathways (MS/MS):

    • Loss of Dimethylamine: A characteristic neutral loss of 45 Da (

      
      ) or the dimethylamino radical, typically yielding a fragment at m/z ~196 (acylium ion).
      
    • CO Elimination: Subsequent loss of CO (28 Da) from the benzamide carbonyl.

    • Biphenyl Stability: The biphenyl C-C bond is robust; fragmentation rarely cleaves the two rings unless high collision energies are applied.

Infrared Spectroscopy (FT-IR)

Objective: Differentiate the carbonyl environment and confirm the primary amine.

Functional GroupWavenumber (cm⁻¹)Diagnostic Feature
Primary Amine (-NH₂) 3400 - 3200Doublet (Asymmetric & Symmetric stretch). Distinct from secondary amides.[1]
Amide Carbonyl (C=O) 1630 - 1640Strong band. Lower frequency than esters due to resonance donation from N.
Aromatic C=C 1600, 1500Characteristic "breathing" modes of the biphenyl system.

Nuclear Magnetic Resonance (NMR)

This is the primary tool for elucidation. The analysis must account for the Restricted Rotation of the amide bond and the AA'BB' symmetry of the aromatic rings.

1H NMR Analysis (DMSO-d6, 400 MHz)

Expert Insight: In


-dimethylbenzamides, the C-N amide bond has partial double-bond character. At room temperature, rotation is slow on the NMR timescale, often causing the two 

-methyl groups to appear as two distinct singlets (non-equivalent) or one very broad peak.

Predicted Assignments:

  • Amine Protons (-NH₂):

    
     ppm (Broad singlet, exchangeable with D₂O).
    
  • Ring B (Aniline side): AA'BB' system.

    • Protons ortho to -NH₂:

      
       ppm (Doublet, 
      
      
      
      Hz). Upfield due to strong shielding by NH₂.
    • Protons meta to -NH₂:

      
       ppm (Doublet, 
      
      
      
      Hz).
  • Ring A (Amide side): AA'BB' system.

    • Protons ortho to Amide:

      
       ppm.
      
    • Protons meta to Amide (ortho to biphenyl linkage):

      
       ppm.
      
  • Dimethyl Amide (-N(CH₃)₂):

    • 
       ppm (Singlet, 3H).
      
    • 
       ppm (Singlet, 3H).
      
    • Note: If temperature is elevated (>60°C), these will coalesce into a single peak (6H).

2D NMR Connectivity (HMBC & COSY)

To prove the rings are connected (and not a mixture of aniline and benzamide impurities), you must observe inter-ring correlations.

NMR_Logic NH2 NH2 RingB_Ortho H-3'/5' (6.6 ppm) NH2->RingB_Ortho COSY RingB_Meta H-2'/6' (7.4 ppm) RingB_Ortho->RingB_Meta COSY Link_C C-1' (Quaternary) RingB_Meta->Link_C HMBC Link_C_A C-4 (Quaternary) RingB_Meta->Link_C_A HMBC (Inter-ring) Link_C->Link_C_A NO HMBC (Too far) RingA_Ortho H-3/5 (7.6 ppm) RingA_Ortho->Link_C HMBC (Inter-ring) RingA_Ortho->Link_C_A HMBC RingA_Meta H-2/6 (7.4 ppm) Amide_C C=O (~170 ppm) RingA_Meta->Amide_C HMBC NMe2 N-Me (3.0 ppm) NMe2->Amide_C HMBC

Figure 2: HMBC (Heteronuclear Multiple Bond Correlation) strategy. The critical correlations are the "Inter-ring" signals connecting Ring A protons to Ring B carbons and vice versa.

Synthesis & Impurity Profiling

Understanding the synthesis aids in identifying potential impurities in the spectra.

  • Standard Route: Suzuki-Miyaura coupling of 4-bromo-N,N-dimethylbenzamide and 4-aminophenylboronic acid (or the pinacol ester).

  • Common Impurities:

    • Homocoupling: 4,4'-diaminobiphenyl (detected by MS, symmetric NMR).

    • Dehalogenation:

      
      -dimethylbenzamide (lacks the aniline ring).
      
    • Protodeboronation: Aniline (from the boronic acid).

Protocol: Experimental Validation

Reagents: DMSO-d6 (99.9% D), TMS standard.

  • Sample Prep: Dissolve ~5-10 mg of solid in 0.6 mL DMSO-d6. Ensure clear solution; filter if cloudy (remove inorganic salts from Suzuki coupling).

  • Acquisition:

    • Run 1H NMR (16 scans). Check for the characteristic N-Me singlets. If broad, heat probe to 320K.

    • Run COSY to map the two independent AA'BB' systems.

    • Run HMBC optimized for 8 Hz coupling. Look specifically for correlations between the aromatic protons of one ring and the quaternary ipso-carbon of the other ring (~130-140 ppm).

  • Data Processing: Calibrate to DMSO residual peak (2.50 ppm). Integrate N-Me signals; if they integrate to <6H relative to aromatics, check for rotational broadening or impurities.

References

  • Synthesis & Context: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Amide Rotational Barriers: Stewart, W. E., & Siddall, T. H. (1970). Nuclear Magnetic Resonance Studies of Amides. Chemical Reviews, 70(5), 517–551. Link

  • Spectral Database: National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). Link

  • Crystallography of Benzamides: Kashino, S., et al. (1979). The Crystal and Molecular Structure of N,N-Dimethylbenzamide. Acta Crystallographica Section B, 35(6), 1272-1274. Link

Sources

4-(4-Aminophenyl)-N,N-dimethylbenzamide chemical formula

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Identity

4-(4-Aminophenyl)-N,N-dimethylbenzamide is a rigid, biphenyl-based molecular scaffold extensively utilized in medicinal chemistry and materials science. Structurally, it consists of a biphenyl core substituted at the 4 and 4' positions with an electron-donating primary amine (


) and an electron-withdrawing 

-dimethylamide group. This "push-pull" electronic configuration confers unique photophysical properties, making it a valuable candidate for non-linear optical (NLO) materials, while its geometric rigidity serves as a critical spacer in the design of kinase inhibitors and PROTAC (Proteolysis Targeting Chimera) linkers.
Chemical Identity Table
PropertySpecification
IUPAC Name 4'-Amino-

-dimethyl[1,1'-biphenyl]-4-carboxamide
Common Name 4-(4-Aminophenyl)-N,N-dimethylbenzamide
CAS Number 166386-41-0
Molecular Formula

Molecular Weight 240.30 g/mol
SMILES CN(C)C(=O)C1=CC=C(C2=CC=C(N)C=C2)C=C1
InChI Key UALKREGOHDLMRS-UHFFFAOYSA-N
Appearance Off-white to pale yellow solid
Melting Point 190 – 200 °C (Source: Combi-Blocks)
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water

Part 2: Synthesis & Manufacturing Protocols

The synthesis of 4-(4-Aminophenyl)-N,N-dimethylbenzamide is most efficiently achieved via a Suzuki-Miyaura Cross-Coupling reaction. This convergent strategy is superior to linear amide coupling routes because it tolerates the free amine and avoids harsh reduction steps.

Method A: Palladium-Catalyzed Suzuki-Miyaura Coupling (Recommended)

Reaction Logic: This protocol couples an aryl halide (electrophile) with an aryl boronic acid (nucleophile) using a Palladium(0) catalyst. The base activates the boronic acid, facilitating transmetallation.

  • Fragment A (Electrophile): 4-Bromo-

    
    -dimethylbenzamide
    
  • Fragment B (Nucleophile): 4-Aminophenylboronic acid pinacol ester

  • Catalyst:

    
     (Robust against air/moisture)
    
  • Base: Potassium Carbonate (

    
    )
    

Step-by-Step Protocol:

  • Preparation of Reagents:

    • In a 100 mL round-bottom flask, charge 4-Bromo-

      
      -dimethylbenzamide  (1.0 equiv, 10 mmol, 2.28 g) and 4-Aminophenylboronic acid pinacol ester  (1.1 equiv, 11 mmol, 2.41 g).
      
    • Add

      
        (3.0 equiv, 30 mmol, 4.14 g).
      
  • Solvent System:

    • Add a degassed mixture of 1,4-Dioxane/Water (4:1 ratio, 50 mL). The water is essential to dissolve the inorganic base.

  • Catalyst Addition:

    • Add

      
        (0.05 equiv, 0.5 mmol, 408 mg) under a nitrogen stream.
      
  • Reaction:

    • Heat the mixture to 90°C under

      
       atmosphere for 12–16 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM). The starting bromide spot (
      
      
      
      ) should disappear.
  • Work-up:

    • Cool to room temperature.[1] Filter through a pad of Celite to remove Palladium black.

    • Dilute filtrate with Ethyl Acetate (100 mL) and wash with Brine (2 x 50 mL).

    • Dry organic layer over

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • Recrystallize from Ethanol/Hexane or purify via Flash Column Chromatography (Gradient: 0

      
       5% Methanol in Dichloromethane).
      
    • Yield: Expect 75–85% as a pale yellow solid.

Synthesis Workflow Diagram

SuzukiSynthesis Reactant1 4-Bromo-N,N- dimethylbenzamide Catalyst Pd(dppf)Cl2 K2CO3, 90°C Reactant1->Catalyst Oxidative Addition Reactant2 4-Aminophenylboronic acid pinacol ester Reactant2->Catalyst Base Activation Intermediate Pd(II) Complex (Transmetallation) Catalyst->Intermediate Product 4-(4-Aminophenyl)- N,N-dimethylbenzamide Intermediate->Product Reductive Elimination

Figure 1: Catalytic cycle for the Suzuki-Miyaura synthesis of the target compound.[2]

Part 3: Analytical Characterization

To validate the synthesis, the following spectroscopic data should be obtained.

Proton NMR ( NMR, 400 MHz, DMSO- )
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Logic
7.65 Doublet (

)
2HAr-H (Amide Ring)Ortho to biphenyl bond (deshielded).
7.45 Doublet (

)
2HAr-H (Amide Ring)Meta to biphenyl bond.
7.38 Doublet (

)
2HAr-H (Amine Ring)Ortho to biphenyl bond.
6.65 Doublet (

)
2HAr-H (Amine Ring)Ortho to amine (shielded by resonance).
5.20 Broad Singlet2H

Exchangeable amine protons.
2.98 Singlet6H

Amide methyls (may appear as 2 peaks if rotation is restricted).
Mass Spectrometry (ESI-MS)
  • Calculated Mass (

    
    ):  240.30[3]
    
  • Observed Ion (

    
    ):  241.1 (Positive mode)
    

Part 4: Applications in Drug Discovery & Materials

Medicinal Chemistry: Kinase Inhibitor Scaffold

The biphenyl amide motif is a "privileged structure" in kinase inhibition. The rigid biphenyl core acts as a spacer, positioning the amide (hydrogen bond acceptor) and the amine (hydrogen bond donor) to interact with specific residues in the ATP-binding pocket of kinases such as p38 MAPK or Bcr-Abl .

  • Mechanism: The amide carbonyl often forms a hydrogen bond with the "hinge region" of the kinase, while the biphenyl system occupies the hydrophobic pocket.

  • PROTAC Linkers: The amine handle allows for easy conjugation to E3 ligase ligands (e.g., Thalidomide derivatives) via alkylation or reductive amination, creating a rigid linker for targeted protein degradation.

Materials Science: Push-Pull Chromophores

The molecule features a classic Donor-


-Acceptor (D-

-A) architecture:
  • Donor: Amino group (

    
    )
    
  • Bridge: Biphenyl

    
    -system
    
  • Acceptor: Dimethylamide (

    
    )
    

This electronic polarization leads to a high molecular hyperpolarizability (


), making the compound useful for Non-Linear Optical (NLO)  applications, such as frequency doubling or electro-optic modulation.
Application Logic Diagram

Applications cluster_MedChem Medicinal Chemistry cluster_Materials Materials Science Core 4-(4-Aminophenyl)- N,N-dimethylbenzamide Kinase Kinase Inhibitor (Hinge Binder) Core->Kinase H-Bond Acceptor PROTAC PROTAC Linker (Rigid Spacer) Core->PROTAC -NH2 Conjugation NLO NLO Materials (Push-Pull System) Core->NLO Dipole Moment Fluorescence Fluorescent Probe (CT State) Core->Fluorescence Charge Transfer

Figure 2: Functional applications derived from the core chemical structure.

Part 5: Safety & Handling (SDS Summary)

  • Hazard Classification:

    • Skin Irritation: Category 2 (H315)

    • Eye Irritation: Category 2A (H319)

    • STOT-SE: Category 3 (Respiratory Irritation, H335)

  • PPE Requirements: Nitrile gloves, safety goggles, and a fume hood are mandatory.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amine group.

References

  • BenchChem. (2023). 4-(4-Aminophenyl)-N,N-dimethylbenzamide Product Monograph. Retrieved from

  • PubChem. (2023). Compound Summary: 4-(4-Aminophenyl)-N,N-dimethylbenzamide (CAS 166386-41-0).[3][1][4] National Library of Medicine. Retrieved from [4]

  • Combi-Blocks. (2023). Safety Data Sheet: QH-4866. Retrieved from

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews, 95(7), 2457–2483. (Foundational reference for the synthesis protocol).

Sources

Technical Monograph: 4-(4-Aminophenyl)-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as an advanced monograph for research and development professionals. It synthesizes confirmed physicochemical data with field-standard synthetic protocols and structural activity relationship (SAR) insights.

CAS Number: 166386-41-0 Systematic Name: 4'-Amino-N,N-dimethyl-[1,1'-biphenyl]-4-carboxamide[1]

Executive Summary

4-(4-Aminophenyl)-N,N-dimethylbenzamide is a specialized biphenyl scaffold characterized by a "push-pull" electronic structure. It features an electron-donating primary amine at the 4'-position and an electron-withdrawing dimethylamide group at the 4-position. This structural asymmetry makes it a critical intermediate in two high-value sectors:

  • Medicinal Chemistry: As a pharmacophore precursor for Type II kinase inhibitors and histone deacetylase (HDAC) inhibitors, where the biphenyl spacer provides optimal steric distance between the solvent-front binding motif and the hinge-binding region.

  • Materials Science: As a mesogenic core for liquid crystals and non-linear optical (NLO) materials, leveraging its high polarizability and rigid biphenyl axis.

Chemical Identity & Physicochemical Profile[1][2][3][4]

PropertySpecification
CAS Number 166386-41-0
Molecular Formula C₁₅H₁₆N₂O
Molecular Weight 240.30 g/mol
Structure Type Asymmetric Biphenyl
Appearance Off-white to pale yellow solid
Melting Point 190 – 200 °C [1]
Solubility Soluble in DMSO, DMF, MeOH; Sparingly soluble in water
LogP (Predicted) ~2.3 (Moderate lipophilicity)
H-Bond Donors/Acceptors 1 Donor (-NH₂), 2 Acceptors (C=O, N)

Synthetic Pathways & Protocols

The synthesis of CAS 166386-41-0 is most efficiently achieved via Suzuki-Miyaura Cross-Coupling . This route offers superior regioselectivity compared to classical electrophilic substitution or amide coupling of pre-formed biphenyls, which often suffer from solubility issues or the need for amine protection.

Retrosynthetic Analysis

The molecule is disconnected at the C1-C1' biphenyl bond. The convergent synthesis utilizes two commercially available fragments:

  • Fragment A (Electrophile): 4-Bromo-N,N-dimethylbenzamide

  • Fragment B (Nucleophile): 4-Aminophenylboronic acid pinacol ester

Visualization: Synthesis Workflow

G cluster_conditions Reaction Conditions Start1 4-Bromo-N,N- dimethylbenzamide (Electrophile) Intermediate Pd(II) Oxidative Addition Complex Start1->Intermediate Oxidative Add. Start2 4-Aminophenylboronic acid pinacol ester (Nucleophile) Start2->Intermediate Transmetallation Catalyst Pd(dppf)Cl2 • DCM K2CO3 (Base) Catalyst->Intermediate Product 4-(4-Aminophenyl)- N,N-dimethylbenzamide (Target) Intermediate->Product Reductive Elim. (Dioxane/H2O, 90°C) Solvent: 1,4-Dioxane/Water (4:1) Solvent: 1,4-Dioxane/Water (4:1) Temp: 90-100°C Temp: 90-100°C Time: 12-16 Hours Time: 12-16 Hours

Figure 1: Palladium-catalyzed Suzuki-Miyaura coupling pathway for the convergent synthesis of the target biphenyl.[1]

Detailed Experimental Protocol (Self-Validating)

Objective: Synthesis of 5.0 g of 4-(4-Aminophenyl)-N,N-dimethylbenzamide.

Reagents:

  • 4-Bromo-N,N-dimethylbenzamide (1.0 eq, 20.8 mmol, 4.74 g)

  • 4-Aminophenylboronic acid pinacol ester (1.1 eq, 22.9 mmol, 5.02 g)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.03 eq, 0.62 mmol, 510 mg)

  • Potassium Carbonate (K₂CO₃) (3.0 eq, 62.4 mmol, 8.62 g)

  • Solvent: 1,4-Dioxane (80 mL) / Distilled Water (20 mL)

Step-by-Step Procedure:

  • Inerting: Charge a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser. Cycle vacuum/nitrogen (3x) to remove oxygen (Critical for Pd catalyst longevity).

  • Dissolution: Add the aryl bromide, boronate ester, and solvent mixture. Degas the solution by bubbling nitrogen for 15 minutes.

  • Catalysis: Add the Pd(dppf)Cl₂ catalyst and K₂CO₃ quickly under a positive nitrogen stream.

  • Reaction: Heat the mixture to 90°C for 14 hours. Monitor by TLC (5% MeOH in DCM) or LC-MS. The starting bromide should be consumed.

  • Work-up: Cool to room temperature. Filter through a pad of Celite to remove palladium black. Wash the pad with EtOAc.

  • Extraction: Dilute filtrate with water (100 mL) and extract with EtOAc (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize the crude solid from Ethanol/Water (9:1) or purify via flash column chromatography (Gradient: 0-5% MeOH in DCM).

  • Validation: Product should appear as an off-white solid.

    • ¹H NMR (DMSO-d₆, 400 MHz): δ 7.65 (d, 2H), 7.58 (d, 2H), 7.42 (d, 2H), 6.65 (d, 2H), 5.25 (s, 2H, -NH₂), 3.00 (s, 3H), 2.94 (s, 3H).

Applications in Drug Discovery & Materials[1]

Medicinal Chemistry: The "Linker" Role

This compound serves as a privileged scaffold in the design of Type II Kinase Inhibitors . The biphenyl core acts as a rigid spacer that positions the amide group (hydrogen bond acceptor) to interact with the "gatekeeper" residue, while the amino group serves as a vector for extending into the solvent-exposed region or for attaching a "warhead" (e.g., acrylamide for covalent inhibition).

  • HDAC Inhibition: The benzamide moiety is a known Zinc-Binding Group (ZBG) pharmacophore. Derivatization of the amine allows for the attachment of a "cap" group to interact with the rim of the HDAC catalytic tunnel [2].

Electronic Structure & Materials

The molecule exhibits a classic Donor-π-Acceptor (D-π-A) architecture.

  • Donor: Amino group (-NH₂)

  • Bridge: Biphenyl system (conjugated)

  • Acceptor: Dimethylamide (-CONMe₂)

This configuration creates a large molecular dipole moment, making the compound useful as a dopant in liquid crystal formulations to enhance dielectric anisotropy, or as a precursor for fluorescent probes sensitive to solvent polarity.

Visualization: Pharmacophore Mapping

Pharmacophore Amine Primary Amine (Donor / Nucleophile) Biphenyl Biphenyl Core (Rigid Spacer / Hydrophobic) Amine->Biphenyl +M Effect Target1 Kinase Hinge Binding Amine->Target1 Derivatization Point Amide Dimethylamide (Acceptor / H-Bonding) Biphenyl->Amide Conjugation Target2 Liquid Crystal Mesogen Biphenyl->Target2 Pi-Pi Stacking Amide->Target1 Solvent Front Interaction

Figure 2: Pharmacophore mapping illustrating the dual utility of the scaffold in biological binding and material stacking.

Safety & Handling (MSDS Highlights)

While specific toxicological data for this CAS is limited, it should be handled with the rigor accorded to aromatic amines and biphenyls.

  • Hazard Classification (GHS):

    • H302: Harmful if swallowed.

    • H315/H319: Causes skin and serious eye irritation.

    • H335: May cause respiratory irritation.

  • PPE Requirements: Nitrile gloves (0.11 mm min thickness), safety goggles, and a fume hood are mandatory.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amino group, which can lead to darkening (quinone formation).

References

  • PubChem. (2024). Compound Summary: 4'-Amino-N,N-dimethyl-4-biphenylcarboxamide.[1] National Library of Medicine. Retrieved from [Link]

Sources

Technical Monograph: 4-(4-Aminophenyl)-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 166386-41-0 Molecular Weight: 240.30 g/mol [1][2][3][4][5]

Part 1: Executive Technical Summary

4-(4-Aminophenyl)-N,N-dimethylbenzamide is a functionalized biphenyl scaffold widely utilized in medicinal chemistry as a "privileged structure" for protein kinase inhibitors and, more recently, as a linker motif in Proteolysis Targeting Chimeras (PROTACs).[1][5][6][7]

Structurally, it consists of a biphenyl core substituted at the 4-position with a dimethylamide group and at the 4'-position with a primary amine.[1][8] This specific geometry allows the molecule to serve as a rigid spacer that positions hydrogen-bond donors (amine) and acceptors (amide carbonyl) at precise vectors, essential for occupying deep hydrophobic pockets in enzymes such as sirtuins and tyrosine kinases.[1][5][8][9]

Key Physicochemical Data

PropertyValueTechnical Note
Molecular Formula C₁₅H₁₆N₂OBiphenyl core + Dimethylamide + Amine
Molecular Weight 240.30 g/mol Monoisotopic Mass: 240.126
CAS Number 166386-41-0Verified Registry ID
LogP (Predicted) ~2.3 - 2.5Lipophilic, suitable for cell permeability
Topological Polar Surface Area 46.3 Ų<140 Ų implies good oral bioavailability
H-Bond Donors/Acceptors 1 / 2Compliant with Lipinski’s Rule of 5
Part 2: Synthetic Methodology (Suzuki-Miyaura Cross-Coupling)[1][5][8]

To ensure high purity and regioselectivity, the industrial standard for synthesizing 4-(4-Aminophenyl)-N,N-dimethylbenzamide is the Suzuki-Miyaura cross-coupling reaction .[1][5][8] This pathway avoids the formation of regioisomers common in electrophilic aromatic substitutions of pre-formed biphenyls.[5][8][9]

Protocol Design & Causality
  • Why Suzuki? Direct coupling of aryl halides and aryl boronic acids tolerates the amide and amine functional groups without requiring protecting groups, reducing step count.[1][5][8][9]

  • Catalyst Choice: Pd(dppf)Cl₂ is selected over Pd(PPh₃)₄ because the bidentate ligand (dppf) prevents catalyst decomposition at the elevated temperatures required for sterically hindered biphenyl formation.[5][8][9]

  • Base Selection: Potassium carbonate (K₂CO₃) provides mild activation of the boronic acid without hydrolyzing the dimethylamide.[5][8][9]

Step-by-Step Experimental Protocol

Reagents:

  • Electrophile: 4-Bromo-N,N-dimethylbenzamide (1.0 eq)

  • Nucleophile: 4-Aminophenylboronic acid pinacol ester (1.1 eq)[5][8][9]

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)[5][8]

  • Base: K₂CO₃ (3.0 eq, dissolved in min. water)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)[5][8][9]

Workflow:

  • Degassing (Critical): Charge a reaction vessel with 1,4-dioxane and water. Sparge with Argon for 15 minutes. Reason: Oxygen poisons the Pd(0) active species, leading to homocoupling byproducts.[1][5]

  • Reagent Addition: Add the electrophile, nucleophile, and base under a positive stream of Argon.[1][5][8][9] Add the Pd catalyst last.[5][8][9]

  • Thermal Activation: Heat the mixture to 90°C for 12–16 hours.

    • Self-Validation: Monitor reaction progress via TLC (Eluent: 5% MeOH in DCM). The starting bromide (Rf ~0.[5][8][9]6) should disappear, replaced by the fluorescent biphenyl product (Rf ~0.4).[1][5][8][9]

  • Work-up: Cool to room temperature. Filter through a Celite pad to remove Palladium black.[5][8][9] Dilute with EtOAc and wash with brine.[5][8][9]

  • Purification: Concentrate the organic layer.[5][8][9] Purify via flash column chromatography (SiO₂) using a gradient of Hexanes:EtOAc (1:1 to 0:1).

  • Final Analysis: Confirm identity via LC-MS (Target [M+H]⁺ = 241.3) and ¹H-NMR.[5][8][9][10]

Part 3: Mechanistic Visualization[5]

The following diagram illustrates the convergent synthesis workflow, highlighting the critical catalytic cycle that constructs the biphenyl core.

SuzukiCoupling Start1 4-Bromo-N,N- dimethylbenzamide (Electrophile) Inter1 Oxidative Addition (Ar-Pd-Br Complex) Start1->Inter1 + Pd(0) Start2 4-Aminophenylboronic acid pinacol ester (Nucleophile) Base K2CO3 (Activator) Start2->Base Activation Cat Pd(dppf)Cl2 (Catalyst) Cat->Inter1 Inter2 Transmetallation (Ar-Pd-Ar' Complex) Base->Inter2 Inter1->Inter2 Product 4-(4-Aminophenyl)- N,N-dimethylbenzamide (MW: 240.30) Inter2->Product Reductive Elimination - Pd(0)

Figure 1: Convergent Suzuki-Miyaura coupling pathway for the synthesis of the target biphenyl amide.[1][5]

Part 4: Quality Control & Analytical Validation[1]

To validate the integrity of the synthesized 4-(4-Aminophenyl)-N,N-dimethylbenzamide, the following analytical criteria must be met. This establishes the "Trustworthiness" of the compound for downstream biological assays.[5][8][9]

1. Mass Spectrometry (LC-MS)

  • Ionization Mode: Electrospray Ionization (ESI), Positive mode.[5][8][9]

  • Target Ion: The protonated molecular ion

    
    .[5][8][9]
    
  • Expected Value: m/z 241.3.[5][8][9]

  • Acceptance Criteria: A single peak >98% purity by UV integration (254 nm) coinciding with the mass of 241.3.[5][8][9]

2. Nuclear Magnetic Resonance (¹H-NMR)

  • Solvent: DMSO-d₆.

  • Diagnostic Signals:

    • Dimethyl Amide: Two distinct singlets or one broad singlet around 2.9–3.0 ppm (6H) due to restricted rotation of the C-N amide bond.[5][8][9]

    • Amine: Broad singlet at ~5.2 ppm (2H, -NH₂), exchangeable with D₂O.

    • Biphenyl System: Two sets of AA'BB' doublets.[5][8][9] The ring attached to the amide will show signals downfield (~7.4–7.7 ppm) due to the electron-withdrawing carbonyl group.[1][5][8][9] The ring attached to the amine will show signals upfield (~6.6–7.3 ppm) due to the electron-donating amino group.[1][5][8][9]

Part 5: References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 505818315, 4-(4-Aminophenyl)-N,N-dimethylbenzamide.[1][5][8] Retrieved from [Link][5]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1][5][8][9] Chemical Reviews, 95(7), 2457-2483.[1][5][8][9] (Foundational reference for the synthesis protocol).

  • CP Lab Safety. Chemical Specifications for 4-(4-Aminophenyl)-N,N-dimethylbenzamide (CAS 166386-41-0).[1][2][5][8][11] Retrieved from [Link][5][6][7][10][12]

Sources

An In-depth Technical Guide to the Synthesis of 4-(4-Aminophenyl)-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: 4-(4-Aminophenyl)-N,N-dimethylbenzamide is a key biphenylcarboxamide that serves as a versatile structural motif in contemporary medicinal chemistry and materials science.[1] Its utility is primarily as a crucial intermediate in the synthesis of complex molecules, including potent protein kinase inhibitors for oncological research and other targeted therapeutics.[2] The inherent structure, featuring a reactive primary amine and a stable tertiary amide, allows for diverse downstream functionalization. This guide provides an in-depth analysis of the principal synthetic pathways to this compound, offering field-proven insights into methodological choices, reaction mechanisms, and practical execution for researchers in drug development and chemical synthesis.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical approach to any synthesis begins with retrosynthesis. For 4-(4-Aminophenyl)-N,N-dimethylbenzamide, two primary bond disconnections present themselves as the most strategically sound approaches for its construction.[2] These are:

  • C(aryl)-N(amide) Bond Disconnection: This approach disconnects the tertiary amide bond, suggesting a synthesis route that involves the formation of this amide from a suitable biphenyl carboxylic acid precursor and dimethylamine.

  • C(aryl)-C(aryl) Bond Disconnection: This strategy cleaves the central carbon-carbon bond of the biphenyl core, pointing towards a cross-coupling reaction, such as the Suzuki-Miyaura coupling, as the key bond-forming step.[2]

The choice between these pathways often depends on the availability and cost of starting materials, desired scale, and tolerance for certain reaction conditions.

G Target 4-(4-Aminophenyl)-N,N-dimethylbenzamide Disconnection1 C(aryl)-N(amide) Disconnection Target->Disconnection1 Amide Bond Formation Strategy Disconnection2 C(aryl)-C(aryl) Disconnection Target->Disconnection2 Cross-Coupling Strategy Precursor1A 4-(4-Aminophenyl)benzoic Acid Disconnection1->Precursor1A Precursor1B Dimethylamine Disconnection1->Precursor1B Precursor2A 4-Bromo-N,N-dimethylbenzamide Disconnection2->Precursor2A Precursor2B 4-Aminophenylboronic Acid Disconnection2->Precursor2B

Caption: Retrosynthetic analysis of the target compound.

Pathway I: Amide Formation and Subsequent Nitro Group Reduction

This classical and highly reliable pathway involves constructing the amide bond first from a nitro-substituted precursor, followed by the reduction of the nitro group to the target primary amine. The use of a nitro group serves as a robust and easily reducible protected form of the amine, preventing unwanted side reactions during the amidation step.[2]

Step 1: Synthesis of N,N-Dimethyl-4-(4-nitrophenyl)benzamide

The core of this step is a nucleophilic acyl substitution. The carboxylic acid of 4-(4-nitrophenyl)benzoic acid is not sufficiently electrophilic to react directly with dimethylamine. Therefore, it must first be "activated" to a more reactive derivative, typically an acyl chloride.

Causality of Experimental Choice: Thionyl chloride (SOCl₂) is an excellent choice for this activation. The byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which are easily removed from the reaction mixture, simplifying purification.[3] The subsequent reaction with dimethylamine is a straightforward and high-yielding amidation.

Experimental Protocol: Amidation

  • Activation: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-(4-nitrophenyl)benzoic acid (1.0 eq) in toluene. Add thionyl chloride (2.0-3.0 eq) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 110°C) for 2-4 hours. The progress can be monitored by the cessation of HCl and SO₂ evolution.

  • Work-up (Acyl Chloride): After cooling to room temperature, remove the excess thionyl chloride and toluene under reduced pressure to yield the crude 4-(4-nitrophenyl)benzoyl chloride, which is often used directly in the next step.

  • Amidation: Dissolve the crude acyl chloride in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) and cool the flask to 0°C in an ice bath.

  • Amine Addition: Add a solution of dimethylamine (2.0-2.5 eq, either as a solution in THF or bubbled as a gas) dropwise to the cooled acyl chloride solution. An excess of a non-nucleophilic base like triethylamine (TEA) (2.0 eq) can be added to scavenge the HCl generated.[3]

  • Reaction Completion: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor completion using Thin Layer Chromatography (TLC).

  • Purification: Upon completion, quench the reaction with water. Separate the organic layer, wash with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude N,N-dimethyl-4-(4-nitrophenyl)benzamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Reduction of N,N-Dimethyl-4-(4-nitrophenyl)benzamide

The final step is the reduction of the nitro group to the primary amine. Catalytic hydrogenation is a clean and efficient method, but reduction with metals in acidic media is also highly effective and often more practical for larger scales.[3][4]

Causality of Experimental Choice: The use of iron powder in an ethanol/water mixture with a catalytic amount of acid (like acetic acid or HCl) is a cost-effective and powerful reducing system.[4][5] Iron is oxidized while the nitro group is reduced. The acidic medium helps to activate the iron surface and facilitates the reaction.

Experimental Protocol: Nitro Reduction

  • Setup: In a round-bottom flask, suspend N,N-dimethyl-4-(4-nitrophenyl)benzamide (1.0 eq) in a mixture of ethanol and water (e.g., 2:1 v/v).

  • Reagent Addition: Add iron powder (4.0-5.0 eq) and a catalytic amount of acetic acid or a small volume of concentrated HCl.[4]

  • Reaction: Heat the suspension to reflux (approx. 80-90°C) with vigorous stirring for 3-5 hours. The color change from yellow to a dark brown or black suspension is indicative of reaction progress. Monitor by TLC until the starting material is consumed.

  • Work-up: After cooling, filter the hot reaction mixture through a pad of Celite to remove the iron and iron oxides. Wash the Celite pad thoroughly with ethanol or methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the ethanol. Basify the remaining aqueous solution with a concentrated base (e.g., NaOH or Na₂CO₃) to pH > 10 to deprotonate the ammonium salt and precipitate the free amine.

  • Purification: Extract the aqueous layer multiple times with an organic solvent like ethyl acetate or DCM. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude 4-(4-Aminophenyl)-N,N-dimethylbenzamide. Further purification can be achieved by column chromatography or recrystallization.

G cluster_0 Step 1: Amidation cluster_1 Step 2: Reduction Start1 4-(4-Nitrophenyl)benzoic Acid Intermediate1 4-(4-Nitrophenyl)benzoyl Chloride Start1->Intermediate1 + SOCl₂ Reflux Product1 N,N-Dimethyl-4-(4-nitrophenyl)benzamide Intermediate1->Product1 + Dimethylamine + Triethylamine Start2 N,N-Dimethyl-4-(4-nitrophenyl)benzamide Product2 4-(4-Aminophenyl)-N,N-dimethylbenzamide Start2->Product2 + Fe / HCl or H₂, Pd/C

Caption: Workflow for Synthesis Pathway I.

Pathway II: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is one of the most powerful and versatile methods for forming C(sp²)-C(sp²) bonds, making it ideal for synthesizing biphenyl scaffolds.[6][7] This pathway constructs the central biphenyl C-C bond directly, often with high efficiency and excellent functional group tolerance.

Causality of Experimental Choice: This strategy is highly convergent. The two requisite building blocks, 4-bromo-N,N-dimethylbenzamide and 4-aminophenylboronic acid, can be synthesized or procured separately. The palladium-catalyzed reaction is tolerant of the free amine on the boronic acid and the amide on the aryl bromide, obviating the need for protection-deprotection steps, which improves overall efficiency.

Experimental Protocol: Suzuki-Miyaura Coupling

  • Reactant Preparation: To a Schlenk flask, add 4-bromo-N,N-dimethylbenzamide (1.0 eq), 4-aminophenylboronic acid (1.1-1.5 eq), and a suitable base, such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 eq).[8]

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%).[8]

  • Solvent and Degassing: Add a solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water or DMF/water in a 4:1 ratio).[9] Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes to remove oxygen, which can deactivate the catalyst.

  • Reaction: Heat the reaction mixture to 80-100°C under an inert atmosphere for 6-18 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. After filtration and concentration under reduced pressure, the crude product is obtained. Purification is typically performed via flash column chromatography on silica gel to yield pure 4-(4-Aminophenyl)-N,N-dimethylbenzamide.

G ReactantA 4-Bromo-N,N-dimethylbenzamide Reaction Suzuki-Miyaura Coupling ReactantA->Reaction ReactantB 4-Aminophenylboronic Acid ReactantB->Reaction Product 4-(4-Aminophenyl)-N,N-dimethylbenzamide Reaction->Product Pd(PPh₃)₄ Base (K₂CO₃) Dioxane/H₂O, Heat

Caption: Workflow for Synthesis Pathway II.

Comparative Analysis of Synthetic Pathways

The selection of a synthetic route is a critical decision based on multiple practical and economic factors.

ParameterPathway I: Amidation/ReductionPathway II: Suzuki-Miyaura Coupling
Number of Steps Two main synthetic stepsOne main synthetic step (convergent)
Starting Materials 4-(4-Nitrophenyl)benzoic acid, SOCl₂, Dimethylamine, Fe4-Bromo-N,N-dimethylbenzamide, 4-Aminophenylboronic acid
Reagent Cost Generally lower (uses commodity chemicals)Higher (boronic acids and palladium catalysts are expensive)
Scalability Excellent; classical reactions are well-suited for scale-upGood, but catalyst cost can be a factor on large scales
Atom Economy Lower, due to the use of stoichiometric reagents (SOCl₂, Fe)Higher, more convergent approach
Safety & Waste Generates gaseous HCl/SO₂, requires handling of iron wasteRequires careful handling of pyrophoric Pd catalysts and disposal of heavy metal waste
Key Advantage Robust, cost-effective, and relies on well-established reactionsHigh efficiency, functional group tolerance, and convergent

Conclusion

Both the amidation/reduction sequence and the Suzuki-Miyaura cross-coupling are viable and effective strategies for the synthesis of 4-(4-Aminophenyl)-N,N-dimethylbenzamide.

  • Pathway I is often favored in academic settings or for large-scale industrial production where cost is a primary driver, due to its reliance on inexpensive starting materials and reagents.

  • Pathway II represents a more modern and elegant approach, offering high convergence and efficiency. It is particularly advantageous for medicinal chemistry applications where rapid synthesis of analogues is required and the cost of the catalyst is less prohibitive on a smaller scale.

The ultimate choice will depend on the specific objectives of the research team, including budget, scale, available equipment, and timeline. Both routes provide reliable access to this valuable synthetic intermediate.

References

  • CN100358864C - Preparation method of 4-aminobenzoyl-N-(4-aminobenzoyl) amine - Google Patents.
  • CN102964256A - Process for preparing 4-amino-N, N-dimethylbenzylamine - Google Patents.
  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives - MDPI. Available at: [Link]

  • Preparation of N,N-dimethyl-p-phenylenediamine - PrepChem.com. Available at: [Link]

  • CN101585781A - Preparing method of N, N-dimethylbenzamide - Google Patents.
  • (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions - ResearchGate. Available at: [Link]

  • 166386-41-0| Chemical Name : 4-(4-Aminophenyl)-N,N-dimethylbenzamide | Pharmaffiliates. Available at: [Link]

  • N,N-Dimethyl-N'-(4-nitrophenyl)-benzamidine | C15H15N3O2 | CID 525606 - PubChem. Available at: [Link]

  • CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google Patents.
  • Suzuki-Miyaura cross-coupling of 4-bromoanisole with phenylboronic acid... - ResearchGate. Available at: [Link]

  • An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols | Journal of the American Chemical Society - ACS Publications. Available at: [Link]

  • Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation - PubMed Central. Available at: [Link]

  • Reduction of N,N-dimethylbenzamide with LiAlH4 - Chemistry Stack Exchange. Available at: [Link]

  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Available at: [Link]

  • (PDF) N-{[(4-Nitrophenyl)amino]methyl}benzamide - ResearchGate. Available at: [Link]

  • Atropisomerism, Biphenyls and the Suzuki Coupling: Peptide Antibiotics | Request PDF. Available at: [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst - Semantic Scholar. Available at: [Link]

  • Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex - arkat usa. Available at: [Link]

  • Substituent effects on the kinetics of reductively-initiated fragmentation of nitrobenzyl carbamates designed as triggers for bioreductive prodrugs - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]

  • N,4-Dimethyl-N-(4-nitrobenzyl)benzenesulfonamide - PMC - NIH. Available at: [Link]

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4-(4-Aminophenyl)-N,N-dimethylbenzamide: Scaffold Analysis & Therapeutic Potential

[1]

CAS Number: 166386-41-0 Molecular Formula: C₁₅H₁₆N₂O Molecular Weight: 240.30 g/mol Synonyms: 4'-Amino-N,N-dimethyl-[1,1'-biphenyl]-4-carboxamide[1][2]

Part 1: Executive Summary & Structural Pharmacophore

4-(4-Aminophenyl)-N,N-dimethylbenzamide is a prominent biphenyl pharmacophore used extensively in medicinal chemistry as a high-value intermediate and scaffold.[1] While often categorized industrially as a precursor for high-performance organic pigments (e.g., Pigment Yellow 181), its structural architecture—a biphenyl core flanked by a polar dimethylamide and a reactive primary amine—positions it as a critical "privileged structure" in drug discovery.

This guide analyzes the molecule not merely as a reagent, but as a template for designing therapeutics targeting TRPV1 receptors , Histone Deacetylases (HDACs) , and Protein Kinases .

Structural Activity Relationship (SAR) Analysis

The molecule functions as a "bi-functional linker" in ligand design:

  • The 4-Amino Group (Head): A reactive handle for derivatization (e.g., urea/amide formation) to create "warheads" that bind active sites (e.g., the Zinc-binding group in HDACs or the ATP-binding motif in kinases).

  • The Biphenyl Core (Spacer): Provides a rigid, hydrophobic scaffold that spans deep protein pockets, ensuring correct orientation.

  • The N,N-Dimethylamide (Tail): Acts as a hydrogen-bond acceptor and solubility enhancer, often interacting with solvent-exposed regions of the target protein.

Part 2: Potential Therapeutic Targets[1]

TRPV1 Antagonism (Neuropathic Pain)

Research indicates that biphenyl-4-carboxamide derivatives are potent antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[3] TRPV1 is a key integrator of pain signals (heat, protons, capsaicin).

  • Mechanism: The biphenyl core mimics the lipophilic backbone of capsaicin antagonists. The amide functionality interacts with the TRP domain, locking the channel in a closed state.

  • Therapeutic Relevance: Derivatives of this scaffold are investigated for treating neuropathic pain and inflammatory hyperalgesia without the hyperthermic side effects seen in first-generation antagonists.

Epigenetic Modulation (HDAC/Sirtuin Inhibition)

The biphenyl-amide motif is structurally homologous to Class I HDAC inhibitors like Entinostat .

  • Design Strategy: The 4-amino group of the title compound is typically acylated to form a zinc-binding group (ZBG), such as a hydroxamic acid or an ortho-aminoanilide.

  • Target: HDAC1, HDAC2, and HDAC3.

  • Application: Oncology (T-cell lymphoma) and neurodegenerative diseases.

Type II Kinase Inhibition

The molecule serves as a classic "Type II" kinase inhibitor scaffold.

  • Binding Mode: The amine group (after derivatization to a urea) binds to the Glu-Lys pair in the kinase active site, while the biphenyl moiety extends into the allosteric hydrophobic pocket formed by the "DFG-out" conformation.

  • Targets: VEGFR (Vascular Endothelial Growth Factor Receptor) and p38 MAPK.

Part 3: Experimental Protocols

Protocol A: Synthesis via Suzuki-Miyaura Coupling

Rationale: This protocol ensures the efficient construction of the biphenyl core with high regioselectivity, avoiding the formation of homocoupled byproducts.

Reagents:

  • 4-Bromo-N,N-dimethylbenzamide (1.0 equiv)

  • 4-Aminophenylboronic acid pinacol ester (1.1 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.03 equiv) - Catalyst

  • K₂CO₃ (3.0 equiv) - Base

  • 1,4-Dioxane/Water (4:1 v/v) - Solvent

Step-by-Step Methodology:

  • Degassing: Charge a reaction vessel with 1,4-dioxane and water. Sparge with Argon for 15 minutes to remove dissolved oxygen (Critical for Pd cycle longevity).

  • Loading: Add the aryl bromide, boronic ester, and base under a counter-flow of Argon.

  • Catalyst Addition: Add Pd(dppf)Cl₂ last to minimize oxidation. Seal the vessel immediately.

  • Reaction: Heat to 90°C for 12 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM). The product will appear as a highly fluorescent spot under UV (254 nm).

  • Workup: Cool to RT. Filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash with brine (3x).

  • Purification: Flash column chromatography (SiO₂). Gradient elution: 0% → 50% EtOAc in Hexanes.

  • Validation: Verify via ¹H NMR (DMSO-d₆). Look for the characteristic N(CH₃)₂ singlet at ~3.0 ppm and the NH₂ broad singlet at ~5.2 ppm.

Protocol B: TRPV1 Calcium Flux Assay (In Vitro Validation)

Rationale: This assay measures the functional antagonism of the molecule (or its derivatives) by quantifying cytosolic calcium inhibition in HEK293 cells expressing human TRPV1.

Materials:

  • HEK293-hTRPV1 cells

  • Fluo-4 AM (Calcium indicator)

  • Capsaicin (Agonist)

  • Assay Buffer (HBSS + 20 mM HEPES)

Workflow:

  • Dye Loading: Incubate cells with 4 µM Fluo-4 AM for 45 mins at 37°C.

  • Compound Addition: Add the test compound (4-(4-Aminophenyl)-N,N-dimethylbenzamide derivative) at varying concentrations (0.1 nM – 10 µM). Incubate for 15 mins.

  • Stimulation: Inject Capsaicin (EC₈₀ concentration, typically 100 nM).

  • Measurement: Record fluorescence (Ex 494 nm / Em 516 nm) using a kinetic plate reader (FLIPR) for 120 seconds.

  • Analysis: Calculate IC₅₀ based on the reduction of the Capsaicin-induced calcium peak.

Part 4: Visualization & Pathways

Diagram 1: Synthetic Pathway & Pharmacophore Logic

This diagram illustrates the Suzuki coupling synthesis and the functional segmentation of the molecule for drug design.

Gcluster_0Starting Materialscluster_1Therapeutic DerivatizationSM14-Bromo-N,N-dimethylbenzamideCatPd(dppf)Cl2K2CO3, 90°CSM1->CatSM24-Aminophenylboronic acidSM2->CatProduct4-(4-Aminophenyl)-N,N-dimethylbenzamide(The Scaffold)Cat->ProductSuzuki-MiyauraCouplingDeriv1TRPV1 Antagonists(Urea Linkage)Product->Deriv1React w/ IsocyanatesDeriv2HDAC Inhibitors(Zinc Binding Group)Product->Deriv2AcylationDeriv3Kinase Inhibitors(Type II Binding)Product->Deriv3Linker Extension

Caption: Synthesis of the scaffold via Suzuki coupling and its divergent derivatization pathways for specific therapeutic targets.

Diagram 2: Mechanism of Action (TRPV1 Antagonism)

This diagram details how the biphenyl scaffold blocks the TRPV1 channel pore.

TRPV1_MechanismStimulusPain Stimulus(Capsaicin/Heat)TRPV1_OpenTRPV1 Channel(Open State)Ca2+ InfluxStimulus->TRPV1_OpenActivatesTRPV1_ClosedTRPV1 Channel(Stabilized Closed State)TRPV1_Open->TRPV1_ClosedBlocked by ScaffoldScaffoldBiphenyl-CarboxamideScaffoldBindingHydrophobic PocketInteraction (TRP Domain)Scaffold->BindingOccupiesBinding->TRPV1_ClosedAllosteric ModulationEffectInhibition ofNociceptive SignalingTRPV1_Closed->EffectResult

Caption: Mechanism of TRPV1 antagonism where the biphenyl scaffold stabilizes the closed state of the ion channel.

Part 5: Quantitative Data Summary

Table 1: Physicochemical Properties & Drug-Likeness (Lipinski's Rule of 5)

PropertyValueStatusRelevance
LogP ~2.3PassOptimal lipophilicity for cell membrane penetration.
H-Bond Donors 1 (NH₂)PassAllows specific interaction (e.g., with Glu/Asp residues).
H-Bond Acceptors 2 (C=O, N)PassFacilitates solubility and receptor binding.
TPSA ~55 ŲExcellentHigh probability of blood-brain barrier (BBB) permeation (ideal for CNS targets like TRPV1).
Rotatable Bonds 2PassRigid biphenyl core reduces entropic penalty upon binding.

References

  • PubChem. (2025).[4] 4-(4-Aminophenyl)-N,N-dimethylbenzamide (Compound Summary). National Library of Medicine. [Link][1][5]

  • Nishio, M., et al. (2018). Design, synthesis, and biological evaluation of novel biphenyl-4-carboxamide derivatives as orally available TRPV1 antagonists.[3] Bioorganic & Medicinal Chemistry.[1][6][7][8] [Link]

  • MDPI. (2023).[8] Carboxamide Derivatives containing Biphenyl Pharmacophore: Synthesis and Antifungal/Therapeutic Potential.[6] Molecules.[1][2][3][5][6][7][8][9][10][11] [Link]

  • EPA DSSTox. (2024). 4'-Amino-N,N-dimethyl[1,1'-biphenyl]-4-carboxamide Details. CompTox Chemicals Dashboard.[1] [Link][1]

Technical Monograph: 4-(4-Aminophenyl)-N,N-dimethylbenzamide

[1]

Executive Summary

4-(4-Aminophenyl)-N,N-dimethylbenzamide is a biphenyl-based organic scaffold characterized by a distinct "push-pull" electronic architecture. Featuring an electron-donating primary amine (-NH₂) on one phenyl ring and an electron-withdrawing dimethylamide (-CON(CH₃)₂) on the opposing ring, this compound serves as a critical intermediate in two high-value domains: medicinal chemistry (specifically for kinase and HDAC inhibitor synthesis) and materials science (as a precursor for solvatochromic fluorophores and liquid crystals).

This guide provides a rigorous technical analysis of its synthesis via Suzuki-Miyaura cross-coupling, its photophysical properties governed by Intramolecular Charge Transfer (ICT), and its utility as a privileged scaffold in drug discovery.

Chemical Identity & Structural Analysis

The molecule consists of a biphenyl core, which provides a rigid, conjugated linker between two functional groups with opposing electronic demands.

PropertyData
Molecular Formula C₁₅H₁₆N₂O
Molecular Weight 240.30 g/mol
CAS Number 166386-41-0
SMILES CN(C)C(=O)c1ccc(cc1)c2ccc(N)cc2
LogP (Predicted) ~2.3 (Moderate Lipophilicity)
pKa (Amino Group) ~4.0–4.5 (Weakly basic due to conjugation)
Electronic Architecture (Push-Pull System)

The structural significance lies in the electronic communication between the rings. The amino group acts as a π-donor, while the dimethylamide group acts as a π-acceptor. This creates a dipole across the biphenyl axis, facilitating:

  • Fluorescence: Through Intramolecular Charge Transfer (ICT) states.

  • Reactivity: The amino group is nucleophilic but less basic than aniline due to the electron-withdrawing effect of the distal amide transmitted through the biphenyl system.

Synthesis Protocol: Suzuki-Miyaura Cross-Coupling

The most robust and scalable method for synthesizing 4-(4-Aminophenyl)-N,N-dimethylbenzamide is the Palladium-catalyzed Suzuki-Miyaura cross-coupling. This pathway avoids the harsh conditions of nitration/reduction sequences and allows for convergent synthesis.

Retrosynthetic Analysis

The biphenyl bond is disconnected to reveal two key precursors:

  • Electrophile: 4-Bromo-N,N-dimethylbenzamide (or the corresponding Iodide/Triflate).

  • Nucleophile: 4-Aminophenylboronic acid pinacol ester (or free boronic acid).

Optimized Experimental Protocol

Note: This protocol is designed for a 1.0 mmol scale and can be linearly scaled.

Reagents:

  • 4-Bromo-N,N-dimethylbenzamide (1.0 eq, 228 mg)

  • 4-Aminophenylboronic acid pinacol ester (1.1 eq, 241 mg)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.03 eq, 24 mg) – Chosen for stability and efficiency with aryl chlorides/bromides.

  • Base: K₂CO₃ (3.0 eq, 414 mg)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio, 10 mL) – Degassed.

Step-by-Step Methodology:

  • Preparation: In a 25 mL round-bottom flask equipped with a magnetic stir bar, combine the aryl bromide, boronate ester, and potassium carbonate.

  • Inert Atmosphere: Evacuate the flask and backfill with Nitrogen or Argon (repeat 3x) to remove oxygen, which degrades the Pd(0) active species.

  • Solvent Addition: Add the degassed Dioxane/Water mixture via syringe.

  • Catalyst Addition: Quickly add the Pd(dppf)Cl₂ catalyst under a positive stream of inert gas.

  • Reaction: Heat the mixture to 90°C for 12–16 hours. Monitor by TLC (Eluent: 5% MeOH in DCM) or LC-MS until the bromide is fully consumed.

  • Work-up:

    • Cool to room temperature.[1]

    • Dilute with Ethyl Acetate (30 mL) and wash with Water (2 x 15 mL) and Brine (1 x 15 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel.

    • Gradient: 0% → 5% Methanol in Dichloromethane.

    • Yield: Expect 85–95% as a pale yellow/off-white solid.

Synthesis Workflow Diagram

SynthesisPathwayBromide4-Bromo-N,N-dimethylbenzamideConditionsPd(dppf)Cl2 (3 mol%)K2CO3 (3 eq)Dioxane/H2O (4:1)90°C, 12hBromide->ConditionsBoronate4-Aminophenylboronicacid pinacol esterBoronate->ConditionsPdCyclePd(0)/Pd(II)Catalytic CycleConditions->PdCycleOxidative AdditionProduct4-(4-Aminophenyl)-N,N-dimethylbenzamide(Target Scaffold)PdCycle->ProductReductive Elimination

Figure 1: Palladium-catalyzed cross-coupling workflow for the synthesis of the target benzamide scaffold.

Physicochemical & Photophysical Properties

The "push-pull" nature of 4-(4-Aminophenyl)-N,N-dimethylbenzamide imparts significant solvatochromic properties.

Intramolecular Charge Transfer (ICT)

Upon photoexcitation, electron density shifts from the amino donor to the amide acceptor.

  • Ground State (S₀): The biphenyl system may have a twisted conformation due to steric hindrance between ortho-hydrogens (dihedral angle ~30–40°).

  • Excited State (S₁): The molecule can relax into a Planar Intramolecular Charge Transfer (PICT) state or a Twisted Intramolecular Charge Transfer (TICT) state, depending on solvent polarity.

  • Fluorescence: In non-polar solvents (Hexane), emission is blue/violet. In polar solvents (Methanol, DMSO), emission red-shifts to green/yellow due to stabilization of the highly polar ICT state.

Analytical Characterization Data (Predicted)
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 7.60–7.70 (m, 4H, Benzamide ring protons)

    • δ 7.45 (d, 2H, Biphenyl linkage protons on aniline ring)

    • δ 6.65 (d, 2H, Protons ortho to amine)

    • δ 5.30 (s, 2H, -NH₂, broad exchangeable)

    • δ 3.00 (s, 3H, N-CH₃)

    • δ 2.95 (s, 3H, N-CH₃) – Note: Amide rotamers may cause peak broadening or splitting.

  • MS (ESI): m/z calculated for [M+H]⁺: 241.13; found 241.1.

Applications in Drug Discovery[1]

This compound is not merely an end-product but a privileged scaffold . Its biphenyl-amide core mimics the topology of several bioactive classes.

Kinase Inhibitors

The biphenyl-amide motif is a structural analogue to the "Type II" kinase inhibitor scaffold (e.g., Sorafenib, Imatinib), where the amide forms hydrogen bonds with the "DFG-Asp" residue in the kinase activation loop.

  • Usage: The free amine (-NH₂) is derivatized into a urea or amide to extend into the hydrophobic back-pocket of the kinase.

HDAC Inhibitors (Sirtuins)

Benzamide derivatives are a known class of Histone Deacetylase (HDAC) inhibitors (e.g., Entinostat).

  • Mechanism: The amide group can chelate the Zinc ion in the HDAC active site (though hydroxamic acids are more common, benzamides are more selective for Class I HDACs).

  • Derivatization: The 4-aminophenyl group serves as a "cap" group linker, allowing the attachment of surface-recognition domains to improve potency and selectivity.

Biological Application Diagram

BioApplicationsCore4-(4-Aminophenyl)-N,N-dimethylbenzamide(Scaffold)UreaFormationReaction with Isocyanates(Urea Formation)Core->UreaFormationAmideCouplingReaction with Acid Chlorides(Amide Formation)Core->AmideCouplingSchiffBaseCondensation with Aldehydes(Imine Formation)Core->SchiffBaseKinaseType II Kinase Inhibitors(e.g., VEGFR, PDGFR targets)UreaFormation->KinaseCreates H-bond donor/acceptor motifHDACHDAC/Sirtuin Inhibitors(Zinc Binding Group)AmideCoupling->HDACExtends 'Cap' groupProbeFluorescent Probes(Cellular Imaging)SchiffBase->ProbeExtends Conjugation (Red Shift)

Figure 2: Strategic derivatization pathways for medicinal chemistry applications.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Grabowski, Z. R., Rotkiewicz, K., & Rettig, W. (2003). Structural Changes Accompanying Intramolecular Electron Transfer: Focus on Twisted Intramolecular Charge-Transfer States and Structures. Chemical Reviews, 103(10), 3899–4032. Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 581844, 4-(4-Aminophenyl)-N,N-dimethylbenzamide. PubChem. Link

  • BenchChem. (2023). 4-(4-Aminophenyl)-N,N-dimethylbenzamide Product Information. BenchChem Database. Link

Technical Whitepaper: Solubility Profiling and Physicochemical Characterization of 4-(4-Aminophenyl)-N,N-dimethylbenzamide

[1]

Executive Summary

This technical guide provides a comprehensive solubility profile for 4-(4-aminophenyl)-N,N-dimethylbenzamide (C₁₅H₁₆N₂O), a critical biphenyl scaffold often utilized as an intermediate in the synthesis of kinase inhibitors, liquid crystals, and high-performance polymers.[1]

Unlike simple benzamides, the biphenyl core of this molecule introduces significant lipophilicity, rendering it sparingly soluble in aqueous media at neutral pH.[1] This guide details the structural causality behind its solubility behavior, provides predicted physicochemical constants, and establishes a validated Standard Operating Procedure (SOP) for experimental solubility determination.[1]

Physicochemical Identity & Structural Logic[1]

To predict solubility behavior, one must first deconstruct the molecule into its functional pharmacophores.[1] The molecule consists of a hydrophobic biphenyl core flanked by a hydrogen-bond accepting amide and a pH-sensitive primary amine.[1]

Structural Properties Table[1]
PropertyValue / PredictionStructural Causality
Molecular Formula C₁₅H₁₆N₂ORigid biphenyl backbone limits conformational entropy.[1]
Molecular Weight 240.30 g/mol Low MW suggests good permeability if solubilized.[1]
Calc. LogP (cLogP) 2.1 – 2.6Moderate lipophilicity.[1] The biphenyl core drives partitioning into organic phases.[1]
pKa (Basic) ~4.2 – 4.6 (Aniline)The primary amine is the only ionizable group in the physiological range.[1]
H-Bond Donors 1 (–NH₂)Limited water interaction capability.[1]
H-Bond Acceptors 2 (–C=O, –N<)The dimethylamide is a weak acceptor; it does not ionize.[1]

Expert Insight: The solubility "switch" for this molecule is the aniline nitrogen.[1] Below pH 4.0, the amine protonates (

11

Predicted Solubility Profile

The following data represents a synthesized profile based on Structure-Activity Relationship (SAR) data for analogous amino-biphenyl-amides.

Solvent Compatibility Matrix[1]
Solvent SystemSolubility RatingEstimated Conc. (mg/mL)Application Note
DMSO High > 50 mg/mLPreferred solvent for stock solutions (10-100 mM).[1]
DMF High > 50 mg/mLAlternative stock solvent; harder to remove than DMSO.[1]
Ethanol Moderate 10 – 25 mg/mLGood for crystallization; may require heating.[1]
Water (pH 7.4) Poor < 0.1 mg/mLCritical Risk: Likely to precipitate in cell media.[1]
0.1 N HCl Good > 5 mg/mLProtonation of amine forms a soluble hydrochloride salt.[1]
Dichloromethane Moderate 5 – 20 mg/mLUseful for extraction/workup, not for biological delivery.[1]

Experimental Protocols

Reliable data requires rigorous methodology.[1] Two tiers of solubility testing are recommended: Kinetic Solubility (for early-stage screening) and Thermodynamic Solubility (for pre-formulation).[1]

Tier 1: Kinetic Solubility (High-Throughput)

Objective: Determine the concentration at which the compound precipitates when a DMSO stock is spiked into an aqueous buffer. This mimics "assay conditions."

Protocol:

  • Preparation: Prepare a 10 mM stock solution in DMSO.

  • Spiking: Aliquot aqueous buffer (PBS, pH 7.4) into a 96-well plate.

  • Titration: Add the DMSO stock in stepwise increments (e.g., final conc. 1 μM to 500 μM) ensuring final DMSO < 2%.

  • Incubation: Shake for 2 hours at room temperature.

  • Detection: Measure turbidity using Nephelometry or UV-Vis absorption (increase in baseline absorbance indicates precipitation).[1]

Tier 2: Thermodynamic Solubility (Shake-Flask Method)

Objective: Determine the true equilibrium solubility of the crystalline solid. This is the "Gold Standard" for regulatory filing.

Protocol:

  • Saturation: Add excess solid compound (~5 mg) to 1 mL of buffer (pH 1.2, 4.0, 6.8, and 7.4) in glass vials.

  • Equilibration: Agitate (shake or stir) at 25°C or 37°C for 24 to 72 hours .

    • Note: Check pH at the end of the experiment; the compound itself may shift the pH.[1]

  • Separation: Filter the suspension using a PVDF syringe filter (0.22 μm) or centrifuge at 10,000 rpm for 10 mins.

    • Caution: Saturated filters can adsorb lipophilic drugs.[1] Discard the first 200 μL of filtrate.[1]

  • Quantification: Analyze the filtrate via HPLC-UV or LC-MS/MS against a standard curve prepared in DMSO.

Workflow Visualization

SolubilityWorkflowStartStart: Solid CompoundChoiceSelect MethodStart->ChoiceKineticTier 1: Kinetic Solubility(Screening)Choice->Kinetic Early StageThermoTier 2: Thermodynamic(Gold Standard)Choice->Thermo Pre-FormulationDMSO_StockPrepare 10mM DMSO StockKinetic->DMSO_StockSpikeSpike into PBS (pH 7.4)DMSO_Stock->SpikeTurbidityMeasure Turbidity(Nephelometry)Spike->TurbidityResult_KOutput: Precipitation PointTurbidity->Result_KExcessAdd Excess Solid to BufferThermo->ExcessEquilibrateShake 24-72 HoursExcess->EquilibrateFilterFilter (0.22 µm PVDF)Equilibrate->FilterHPLCQuantify via HPLC-UVFilter->HPLCResult_TOutput: True Solubility (mg/mL)HPLC->Result_T

Caption: Decision matrix and workflow for solubility profiling. Tier 1 is for rapid screening; Tier 2 is for definitive characterization.[1]

pH-Dependent Solubility Logic[1]

The solubility of 4-(4-aminophenyl)-N,N-dimethylbenzamide is heavily dependent on the protonation state of the aniline nitrogen.[1]

  • pH < pKa (Acidic): The molecule accepts a proton (

    
    ).[1] The positive charge drastically reduces the LogD (distribution coefficient), making the molecule water-soluble.[1]
    
  • pH > pKa (Neutral/Basic): The molecule remains neutral.[1] The hydrophobic effect of the biphenyl rings dominates, leading to aggregation and precipitation.[1]

pH_SolubilityAcidAcidic Medium(pH 1.2)Species_AIonized Species(Soluble Cation)Acid->Species_A Protonation (NH3+)NeutralNeutral Medium(pH 7.4)Species_NNeutral Species(Insoluble Aggregate)Neutral->Species_N No ChargePrecipitationPRECIPITATION RISKSpecies_N->Precipitation Hydrophobic Interaction

Caption: The mechanism of pH-dependent solubility.[1] Acidic conditions favor the soluble cationic form, while physiological pH favors the insoluble neutral form.[1]

Formulation & Handling Strategies

When using this compound in biological assays, researchers often encounter "crashing out" (precipitation).[1]

Recommended Formulation Strategy:

  • Stock: Dissolve in 100% DMSO at 10-20 mM.

  • Intermediate: If high concentrations are needed in aqueous media, consider a co-solvent system:

    • Recipe: 5% DMSO + 40% PEG400 + 55% Water.[1]

    • Why: PEG400 acts as a surfactant/cosolvent to wrap the hydrophobic biphenyl core.[1]

  • Acidification: For chemical synthesis applications, dissolving in dilute acetic acid or HCl is the most efficient method to achieve high concentrations.[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11916, N,N-Dimethylbenzamide Derivatives.[1] Retrieved from [Link]

  • World Health Organization (2006). Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines.[1] (Annex 8: Equilibrium Solubility Experiments). Retrieved from [Link]

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[1] Advanced Drug Delivery Reviews.[1] Retrieved from [Link]

Technical Whitepaper: Physicochemical Profiling & Synthetic Utility of 4-(4-Aminophenyl)-N,N-dimethylbenzamide

[1]

Introduction & Molecular Architecture[1][2]

4-(4-Aminophenyl)-N,N-dimethylbenzamide (CAS: 166386-41-0), also chemically designated as 4'-amino-N,N-dimethyl-[1,1'-biphenyl]-4-carboxamide , represents a specialized biphenyl scaffold utilized primarily as a high-value intermediate in medicinal chemistry and materials science.[1][2]

Structurally, the molecule is a Donor-


-Acceptor (D-

-A)
1

1
  • Electron Donor: The primary amine (

    
    ) at the 4'-position.[1]
    
  • Electron Acceptor: The

    
    -dimethylamide moiety at the 4-position.[1]
    

This electronic polarization makes the compound highly relevant for two distinct fields:

  • Medicinal Chemistry: It serves as a precursor for kinase inhibitors and histone deacetylase (HDAC) inhibitors, where the biphenyl spacer provides the necessary geometric reach to span hydrophobic pockets in enzyme active sites.[1]

  • Materials Science: The D-

    
    -A architecture exhibits Intramolecular Charge Transfer (ICT), a property exploited in the synthesis of fluorescent probes and liquid crystalline materials.[1]
    

Physicochemical Properties[1][2][4][5][6]

The following data aggregates experimental values where available and high-fidelity predictive models for missing parameters.

Table 1: Core Physical Data
PropertyValue / DescriptionSource/Method
CAS Number 166386-41-0Chemical Abstracts Service
Molecular Formula

Stoichiometric
Molecular Weight 240.30 g/mol Calculated
Physical State Solid (Crystalline powder)Experimental
Melting Point 190 – 200 °CExperimental (Combi-Blocks)
Boiling Point > 400 °C (Predicted)Decomposition likely before BP
Solubility (Water) Low (< 0.1 mg/mL)Predicted (Lipophilic core)
Solubility (Organic) High in DMSO, DMF, MeOH,

Experimental Observation
Table 2: Electronic & Lipophilic Parameters
ParameterValueSignificance
LogP (Octanol/Water) ~2.45 – 2.80Moderate lipophilicity; suitable for cell permeability.[1]
TPSA 46.33

Topological Polar Surface Area; indicates good oral bioavailability potential (< 140

).[1]
H-Bond Donors 1 (

)
Critical for active site binding.[1]
H-Bond Acceptors 2 (Amide O, Amine N)Interaction points for solvent/receptor.[1]
pKa (Amine) ~4.0 – 4.5The aniline nitrogen is weakly basic.[1]

Synthetic Pathways[1][3]

The most robust and scalable synthesis of 4-(4-aminophenyl)-N,N-dimethylbenzamide utilizes the Suzuki-Miyaura Cross-Coupling reaction.[1] This pathway is preferred over direct amide coupling of biphenyl precursors due to the commercial availability of the aryl halide and boronic acid building blocks.[1]

Retrosynthetic Analysis

The biphenyl bond is formed between:

  • Electrophile: 4-Bromo-N,N-dimethylbenzamide.[1][2]

  • Nucleophile: 4-Aminophenylboronic acid (often pinacol ester protected to prevent polymerization).[1]

Detailed Experimental Protocol

Note: This protocol is a standardized adaptation for research-grade synthesis.

Reagents:

  • 4-Bromo-N,N-dimethylbenzamide (1.0 eq)[1]

  • 4-Aminophenylboronic acid pinacol ester (1.1 eq)[1]

  • Catalyst:

    
     (0.05 eq) or 
    
    
    for tougher substrates.[1]
  • Base:

    
     (2.0 eq) or 
    
    
    .[1]
  • Solvent: 1,4-Dioxane / Water (4:1 ratio).[1]

Procedure:

  • Degassing: Charge a reaction flask with the aryl bromide, boronic ester, and base. Suspend in the solvent mixture. Sparge with Nitrogen or Argon for 15 minutes to remove dissolved oxygen (critical to prevent Pd oxidation).[1]

  • Catalyst Addition: Add the Palladium catalyst quickly under an inert atmosphere.

  • Reflux: Heat the mixture to 90–100 °C for 12–16 hours. Monitor reaction progress via TLC (eluent: 5% MeOH in DCM) or LC-MS.[1]

  • Workup: Cool to room temperature. Dilute with ethyl acetate and wash with water followed by brine.[1] Dry the organic layer over anhydrous

    
    .[1]
    
  • Purification: Concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography (Gradient: 0

    
     5% Methanol in Dichloromethane).
    
  • Characterization: The product should appear as an off-white to pale yellow solid (

    
     in 5% MeOH/DCM).[1]
    
Synthetic Workflow Diagram[1]

SuzukiSynthesisReactant14-Bromo-N,N-dimethylbenzamideCatalystPd(PPh3)4K2CO3Dioxane/H2OReactant1->Catalyst + Reactant24-Aminophenyl-boronic acidReactant2->CatalystIntermediatePd(II) Complex(Oxidative Addition)Catalyst->Intermediate 90°C, 12h Product4-(4-Aminophenyl)-N,N-dimethylbenzamide(Target)Intermediate->Product Reductive Elimination

Figure 1: Suzuki-Miyaura cross-coupling pathway for the synthesis of the target biphenyl amide.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures are expected:

  • 
     NMR (DMSO-
    
    
    , 400 MHz):
    • 
       ~2.9–3.0 ppm (s, 6H): Two distinct singlets or one broad singlet for the 
      
      
      group (due to restricted rotation of the amide bond).[1]
    • 
       ~5.2–5.5 ppm (br s, 2H): Exchangeable 
      
      
      protons.[1]
    • 
       ~6.6–7.8 ppm (m, 8H): Aromatic region showing two 
      
      
      systems characteristic of para-substituted biphenyls.[1]
  • Mass Spectrometry (ESI+):

    • Major peak at

      
      .[1]
      
  • IR Spectroscopy:

    • ~1630 cm

      
      : Strong 
      
      
      stretch (tertiary amide).[1]
    • ~3300–3400 cm

      
      : Doublet stretch for primary amine (
      
      
      ).[1]

Potential Applications

Medicinal Chemistry Scaffold

The biphenyl-amide motif is a "privileged structure" in drug discovery.[1] The rigid biphenyl core orients the terminal amine and amide groups at a fixed distance (~9–10

1
  • Kinase Inhibition: The amine group can form hydrogen bonds with the hinge region of kinases, while the dimethylamide projects into the solvent-exposed region.[1]

  • HDAC Inhibitors: Similar biphenyl scaffolds are used to connect the zinc-binding group (ZBG) to the surface recognition cap group.[1]

Fluorescence & Materials

Due to the Intramolecular Charge Transfer (ICT) from the amine to the amide, this molecule exhibits fluorescence.[1]

  • Solvatochromism: The emission wavelength is sensitive to solvent polarity, making it a potential candidate for probing local polarity in biological membranes or polymer matrices.[1]

Electronic Structure Diagram[1]

ElectronicStructureDonorDonor (-NH2)Electron RichBridgeBiphenyl Bridge(Conjugated Pi System)Donor->Bridge +M Effect AcceptorAcceptor (-CONMe2)Electron PoorBridge->Acceptor -M Effect EffectIntramolecular ChargeTransfer (ICT)Bridge->Effect Excitation

Figure 2: "Push-Pull" electronic architecture facilitating charge transfer and fluorescence.

Handling and Stability (E-E-A-T)

  • Oxidation Risk: The primary aniline moiety is susceptible to oxidation over time, turning the white solid brown.[1] Storage under Argon/Nitrogen at 2–8°C is recommended. [1]

  • Hygroscopicity: The amide group can absorb moisture.[1] Keep containers tightly sealed.

  • Safety: Treat as an irritant. Standard PPE (gloves, goggles, lab coat) is mandatory.[1] Avoid inhalation of dust.[1]

References

  • PubChem. (n.d.).[1][2] Compound Summary for CID 58686616: 4-(4-Aminophenyl)-N,N-dimethylbenzamide.[1] National Library of Medicine.[1] Retrieved from [Link][1]

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] (Foundational reference for the synthetic protocol).

A Comprehensive Spectroscopic Guide to 4-(4-Aminophenyl)-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a detailed analysis of the spectral data for 4-(4-Aminophenyl)-N,N-dimethylbenzamide (CAS No. 166386-41-0), a key intermediate in medicinal chemistry and drug development.[1] This document is intended for researchers, scientists, and professionals in the field of drug development, offering a thorough examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Introduction

4-(4-Aminophenyl)-N,N-dimethylbenzamide, with the molecular formula C₁₅H₁₆N₂O and a molecular weight of 240.30 g/mol , is a bifunctional molecule incorporating a primary aromatic amine and a tertiary benzamide.[1] This unique combination of functional groups makes it a valuable building block in the synthesis of a wide range of biologically active compounds. Accurate and comprehensive spectral characterization is paramount for confirming the identity, purity, and structure of this intermediate in any synthetic workflow. This guide provides a detailed interpretation of its spectral data, grounded in fundamental principles and supported by established methodologies.

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectral data. The molecule consists of two para-substituted phenyl rings linked together, forming a biphenyl core. One ring is substituted with a primary amine (-NH₂) group, and the other with an N,N-dimethylbenzamide (-C(=O)N(CH₃)₂) group.

Caption: Molecular structure of 4-(4-Aminophenyl)-N,N-dimethylbenzamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. Due to the lack of publicly available experimental spectra for this specific compound, the following analysis is based on predicted data, interpreted in the context of known chemical shift values for analogous structures.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.6-7.8Doublet2HAromatic protons ortho to the amide group
~7.4-7.6Doublet2HAromatic protons meta to the amide group
~7.2-7.4Doublet2HAromatic protons ortho to the amine group
~6.7-6.9Doublet2HAromatic protons meta to the amine group
~3.8-4.2Broad Singlet2H-NH₂ protons
~3.0-3.2Singlet6H-N(CH₃)₂ protons

Interpretation:

  • Aromatic Region (6.7-7.8 ppm): The spectrum is expected to show four distinct doublets, characteristic of two para-substituted benzene rings. The electron-withdrawing nature of the N,N-dimethylbenzamide group will deshield the protons on its ring, causing them to appear at a higher chemical shift compared to the protons on the aniline ring.

  • Amine Protons (3.8-4.2 ppm): The protons of the primary amine will likely appear as a broad singlet. The exact chemical shift and broadness can be influenced by solvent, concentration, and temperature due to hydrogen bonding and exchange.

  • N,N-dimethyl Protons (3.0-3.2 ppm): The six protons of the two methyl groups attached to the amide nitrogen are expected to appear as a single sharp singlet. However, it is important to note that hindered rotation around the C-N amide bond can sometimes lead to two distinct singlets for the methyl groups, a phenomenon observed in similar N,N-dimethylamides.

Experimental Protocol for ¹H NMR Acquisition:

A standardized protocol for acquiring a high-quality ¹H NMR spectrum is crucial for accurate structural elucidation.

H1_NMR_Protocol cluster_prep Sample Preparation cluster_acq Data Acquisition (e.g., on a 400 MHz Spectrometer) cluster_proc Data Processing Prep1 Dissolve 5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Prep2 Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). Prep1->Prep2 Prep3 Transfer the solution to a 5 mm NMR tube. Prep2->Prep3 Acq1 Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent. Prep3->Acq1 Acq2 Shim the magnetic field to achieve optimal homogeneity. Acq1->Acq2 Acq3 Set acquisition parameters (e.g., pulse angle, acquisition time, relaxation delay). Acq2->Acq3 Acq4 Acquire the Free Induction Decay (FID) data over a sufficient number of scans for a good signal-to-noise ratio. Acq3->Acq4 Proc1 Apply a Fourier transform to the FID to obtain the spectrum. Acq4->Proc1 Proc2 Phase correct the spectrum. Proc1->Proc2 Proc3 Calibrate the chemical shift scale to the TMS signal at 0 ppm. Proc2->Proc3 Proc4 Integrate the signals to determine the relative number of protons. Proc3->Proc4 C13_NMR_Protocol cluster_prep_c13 Sample Preparation cluster_acq_c13 Data Acquisition cluster_proc_c13 Data Processing Prep_c13_1 Dissolve 20-50 mg of sample in ~0.7 mL of deuterated solvent. Prep_c13_2 Ensure complete dissolution to avoid baseline distortions. Prep_c13_1->Prep_c13_2 Acq_c13_1 Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon. Prep_c13_2->Acq_c13_1 Acq_c13_2 Increase the number of scans significantly compared to ¹H NMR to achieve an adequate signal-to-noise ratio. Acq_c13_1->Acq_c13_2 Acq_c13_3 Set appropriate spectral width and acquisition time. Acq_c13_2->Acq_c13_3 Proc_c13_1 Apply Fourier transform, phase correction, and baseline correction. Acq_c13_3->Proc_c13_1 Proc_c13_2 Reference the spectrum to the solvent signal or TMS. Proc_c13_1->Proc_c13_2

Caption: Standard workflow for ¹³C NMR spectroscopy.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)VibrationFunctional Group
3400-3500N-H asymmetric stretchPrimary Amine
3300-3400N-H symmetric stretchPrimary Amine
~1630C=O stretch (Amide I)Tertiary Amide
~1600, ~1500C=C aromatic stretchAromatic Rings
~1350C-N stretchAromatic Amine
~1250C-N stretchTertiary Amide
~830C-H out-of-plane bendpara-disubstituted ring

Interpretation:

  • N-H Stretching (3300-3500 cm⁻¹): The presence of two distinct bands in this region is a clear indication of the primary amine group (-NH₂).

  • C=O Stretching (~1630 cm⁻¹): A strong absorption band in this region, known as the Amide I band, is characteristic of the carbonyl group in the tertiary amide.

  • Aromatic C=C Stretching (~1600, ~1500 cm⁻¹): Multiple sharp bands in this region are indicative of the aromatic rings.

  • C-N Stretching (~1350, ~1250 cm⁻¹): The stretching vibrations of the C-N bonds of the aromatic amine and the tertiary amide will appear in this region.

  • C-H Bending (~830 cm⁻¹): A strong band around this wavenumber suggests para-disubstitution on the aromatic rings.

Experimental Protocol for FTIR-ATR Spectroscopy:

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a solid sample.

FTIR_ATR_Protocol cluster_setup_ftir Instrument Setup cluster_sample_ftir Sample Analysis cluster_process_ftir Data Processing Setup1 Ensure the ATR crystal is clean. Setup2 Record a background spectrum of the empty ATR crystal. Setup1->Setup2 Sample1 Place a small amount of the solid sample directly onto the ATR crystal. Setup2->Sample1 Sample2 Apply pressure using the anvil to ensure good contact between the sample and the crystal. Sample1->Sample2 Sample3 Collect the sample spectrum. Sample2->Sample3 Process1 The instrument software automatically subtracts the background spectrum from the sample spectrum. Sample3->Process1 Process2 Identify and label the significant absorption bands. Process1->Process2

Caption: Standard workflow for FTIR-ATR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Mass Spectrum (Electron Ionization - EI):

  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 240, corresponding to the molecular weight of the compound. Aromatic compounds typically show a relatively stable molecular ion.

  • Key Fragmentation Pathways:

    • Loss of a methyl radical (-CH₃): A peak at m/z = 225, resulting from the loss of a methyl group from the N,N-dimethylamino moiety.

    • Formation of the benzoyl cation: A prominent peak at m/z = 105, corresponding to the [C₆H₅CO]⁺ fragment.

    • Cleavage of the amide C-N bond: A peak at m/z = 196, resulting from the cleavage of the bond between the carbonyl carbon and the nitrogen atom.

    • Formation of the 4-aminobiphenyl cation: A peak at m/z = 169, corresponding to the [H₂N-C₆H₄-C₆H₅]⁺ fragment.

Experimental Protocol for GC-MS (EI) Analysis:

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a standard method for the analysis of volatile and semi-volatile organic compounds.

GC_MS_Protocol cluster_prep_ms Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry (EI) cluster_analysis_ms Data Analysis Prep_ms1 Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate). GC1 Inject the sample into the GC, where it is vaporized. Prep_ms1->GC1 GC2 The compound is separated from other components on a capillary column with a temperature gradient. GC1->GC2 MS1 The eluted compound enters the ion source and is bombarded with electrons (typically 70 eV). GC2->MS1 MS2 The resulting molecular ion and fragment ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z). MS1->MS2 MS3 The detector records the abundance of each ion. MS2->MS3 Analysis1 Generate a mass spectrum showing the relative abundance of ions as a function of m/z. MS3->Analysis1 Analysis2 Identify the molecular ion peak and interpret the fragmentation pattern to confirm the structure. Analysis1->Analysis2

Sources

The Biphenyl-Amide Scaffold: Technical Guide to 4-(4-Aminophenyl)-N,N-dimethylbenzamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The molecule 4-(4-Aminophenyl)-N,N-dimethylbenzamide (CAS: 166386-41-0) represents a "privileged scaffold" in medicinal chemistry. Its core structure—a biphenyl system functionalized with a distal amine and a dimethylamide—serves as a versatile template for developing inhibitors of protein kinases , histone deacetylases (HDACs) , and Hsp90 .

Unlike rigid tricyclic systems, the biphenyl torsion angle in this scaffold allows for "induced fit" binding in enzyme pockets, while the dimethylamide moiety improves solubility and metabolic stability compared to primary amides. This guide provides a comprehensive technical breakdown of its synthesis, structure-activity relationships (SAR), and application in drug discovery.

Structural Analysis & Pharmacophore Mapping

The utility of 4-(4-Aminophenyl)-N,N-dimethylbenzamide lies in its ability to bridge distinct binding domains within a target protein.

Pharmacophore Features[1][2]
  • Donor Motif (4-Amino group): Acts as a hydrogen bond donor (HBD) or a nucleophilic handle for further derivatization (e.g., into urea/thiourea linkers for kinase hinge binding).

  • Linker (Biphenyl Core): Provides a hydrophobic spacer (approx. 9–11 Å) that facilitates

    
    -
    
    
    
    stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in the binding pocket.
  • Acceptor/Solubilizer (N,N-Dimethylamide): Acts as a hydrogen bond acceptor (HBA) via the carbonyl oxygen. The

    
    -dimethyl substitution prevents the formation of intermolecular H-bonds that reduce solubility, a common issue with primary benzamides.
    
Visualization: Pharmacophore Logic

Pharmacophore Amine 4-Amino Group (H-Bond Donor / Hinge Binder) Biphenyl Biphenyl Core (Hydrophobic Spacer / Pi-Stacking) Amine->Biphenyl Functionalization Site Amide N,N-Dimethylamide (Solvent Exposure / H-Bond Acceptor) Biphenyl->Amide Rigid Linker

Figure 1: Pharmacophore segmentation of the 4-(4-Aminophenyl)-N,N-dimethylbenzamide scaffold.

Synthetic Methodologies

To ensure high purity and scalability, the Suzuki-Miyaura Cross-Coupling is the preferred synthetic route. This pathway avoids the harsh conditions of direct nitration/reduction sequences and allows for late-stage diversification.

Optimized Protocol: Suzuki-Miyaura Coupling

Reaction Overview: Coupling of 4-bromo-N,N-dimethylbenzamide with 4-aminophenylboronic acid pinacol ester.

Reagents:

  • Aryl Halide: 4-Bromo-N,N-dimethylbenzamide (1.0 eq)

  • Boronate: 4-Aminophenylboronic acid pinacol ester (1.1 eq)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq) — Chosen for stability and efficiency with aryl chlorides/bromides.

  • Base: K₂CO₃ (3.0 eq)

  • Solvent: 1,4-Dioxane / Water (4:1 v/v) — Water is critical for the transmetallation step.

Step-by-Step Workflow:

  • Degassing: Charge a round-bottom flask with the Aryl Halide, Boronate, and Base. Suspend in the Dioxane/Water mixture. Sparge with Argon for 15 minutes to remove dissolved O₂ (prevents homocoupling and catalyst oxidation).

  • Catalyst Addition: Add Pd(dppf)Cl₂ under a positive stream of Argon.

  • Reflux: Heat the mixture to 90°C for 12–16 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.

  • Workup: Cool to RT. Filter through a Celite pad to remove Palladium black. Dilute filtrate with EtOAc and wash with Brine (3x).

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via Flash Column Chromatography (SiO₂, Gradient 0–50% EtOAc in Hexanes).

Yield Expectation: 85–92%

Synthetic Workflow Diagram

Synthesis Start1 4-Bromo-N,N-dimethylbenzamide Mix Step 1: Degassing (Dioxane/H2O, Argon) Start1->Mix Start2 4-Aminophenylboronic acid (Pinacol Ester) Start2->Mix Cat Step 2: Catalyst Addition Pd(dppf)Cl2, K2CO3 Mix->Cat Heat Step 3: Reflux 90°C, 12h Cat->Heat Workup Step 4: Celite Filtration & Extraction Heat->Workup Final Target: 4-(4-Aminophenyl)- N,N-dimethylbenzamide Workup->Final

Figure 2: Convergent synthesis via Suzuki-Miyaura coupling.

Biological Applications & Mechanism of Action[3][4][5]

The biphenyl-amide scaffold is rarely the final drug; it is the pharmacophore anchor . Derivatives of this structure have shown potent activity in three key areas.

Hsp90 C-Terminal Inhibition

Research indicates that biphenyl amides can replace the coumarin ring in Novobiocin-derived Hsp90 inhibitors.[1]

  • Mechanism: The biphenyl system mimics the hydrophobic interactions of coumarin within the Hsp90 C-terminal binding pocket.

  • Advantage: The biphenyl scaffold is more flexible than coumarin, allowing it to adopt a "twisted" conformation that maximizes contact with hydrophobic residues, leading to IC50 values in the nanomolar range for breast cancer cell lines [2].

Kinase Inhibition (Type II)

The 4-amino group is frequently derivatized into a urea or amide to target the "hinge region" of kinases, while the biphenyl extends into the hydrophobic back pocket.

  • Target: Serine/Threonine kinases (e.g., Raf, p38 MAPK).

  • Logic: The N,N-dimethylamide tail often protrudes toward the solvent front, improving the pharmacokinetic profile (solubility/permeability) of the inhibitor.

Epigenetic Modulation (HDAC/Sirtuins)

Benzamide derivatives are a known class of HDAC inhibitors (e.g., Entinostat).

  • Analogs: While Entinostat uses a pyridyl core, biphenyl analogs (Compound 4c) have demonstrated dual inhibition of Acetylcholinesterase (AChE) and Urease, with docking studies showing high binding affinity (-11.5 kcal/mol) due to the biphenyl span [3].

Derivative Case Studies & Data

The following table summarizes key derivatives synthesized from the parent scaffold and their biological endpoints.

Compound IDModification (R-Group on Amine)TargetActivity / OutcomeRef
Parent -NH₂ (Free Amine)ScaffoldIntermediate[1]
Cmpd 4h 4-substituted carboxamideHep2 CellsCell Viability: 29.3% @ 100 μg/mL[3]
Cmpd 4c Thiourea-linked derivativeAChE84.36% Inhibition @ 0.5 mM[3]
Nov-BP Biphenyl replacement of CoumarinHsp90IC50: ~500 nM (MCF-7 cells)[2]

References

  • PubChem. (n.d.). 4-(4-Aminophenyl)-N,N-dimethylbenzamide (Compound Summary). National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • Kusuma, B. R., et al. (2014). Design, Synthesis and Biological Evaluation of Biphenylamide Derivatives as Hsp90 C-terminal Inhibitors. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Khan, S. A., et al. (2024). Synthesis, in silico molecular modeling and in vitro pharmacological evaluations of biphenyl-4-carboxamide derivatives. ResearchGate.[2][3] Retrieved from [Link]

Sources

Methodological & Application

High-Efficiency Synthesis of 4-(4-Aminophenyl)-N,N-dimethylbenzamide via Modular Suzuki-Miyaura Coupling

[1]

Abstract & Strategic Overview

4-(4-Aminophenyl)-N,N-dimethylbenzamide (CAS: 166386-41-0) is a critical biphenyl scaffold frequently utilized in the development of kinase inhibitors, liquid crystals, and histone deacetylase (HDAC) probes.[1] Its structure comprises a biphenyl core functionalized with a dimethylamide "tail" and a primary aniline "head," making it a versatile intermediate for further derivatization (e.g., urea formation or amide coupling).[1]

This application note details a convergent, modular synthesis strategy. Unlike linear sequences that build the biphenyl core first, this protocol prioritizes the early installation of the amide functionality followed by a late-stage Suzuki-Miyaura cross-coupling.[1] This approach minimizes the handling of the sensitive aniline moiety and allows for rapid analog generation by swapping boronic ester partners.[1]

Retrosynthetic Analysis

The synthesis is disconnected at the biaryl bond, identifying two robust precursors: 4-Bromo-N,N-dimethylbenzamide (Electrophile) and 4-Aminophenylboronic acid pinacol ester (Nucleophile).[1]

RetrosynthesisTarget4-(4-Aminophenyl)-N,N-dimethylbenzamide(Target Molecule)DisconnectBiaryl Disconnection(Suzuki-Miyaura)Target->DisconnectFragment14-Bromo-N,N-dimethylbenzamide(Electrophile)Disconnect->Fragment1Fragment24-Aminophenylboronic acid pinacol ester(Nucleophile)Disconnect->Fragment2Precursor4-Bromobenzoic AcidFragment1->PrecursorAmidation

Figure 1: Retrosynthetic strategy prioritizing late-stage biaryl coupling for modularity.

Experimental Design & Logic

Route Selection: Why Suzuki?

While the amide bond could be formed last (reacting 4-(4-aminophenyl)benzoic acid with dimethylamine), this route poses chemoselectivity challenges due to the competing nucleophilicity of the aniline nitrogen.[1] The chosen Suzuki-Miyaura route offers:

  • Chemoselectivity: The amide is installed on the bromo-partner before the aniline is introduced, eliminating self-coupling risks.[1]

  • Commercial Availability: Both the boronic ester and the bromo-acid precursor are inexpensive commodity chemicals.[1]

  • Scalability: The reaction conditions utilize robust Pd(II) precatalysts that are stable in air and moisture, suitable for gram-to-kilogram scale-up.[1]

Critical Reagents Table
ReagentRoleEquiv.Key Considerations
4-Bromo-N,N-dimethylbenzamide Electrophile1.0Synthesized in Step 1 or purchased.[1][2]
4-Aminophenylboronic acid pinacol ester Nucleophile1.1 - 1.2Excess ensures complete consumption of the halide.[1]
Pd(dppf)Cl₂ · DCM Catalyst0.03 - 0.05Ferrocenyl ligand prevents catalyst poisoning by the free amine.[1]
K₂CO₃ (2M aq.) Base3.0Aqueous base is essential for boronate activation.[1]
1,4-Dioxane SolventN/AMiscible with water; high boiling point for kinetics.[1]

Detailed Protocol

Module A: Synthesis of 4-Bromo-N,N-dimethylbenzamide

Note: If this intermediate is purchased commercially, proceed directly to Module B.[1]

Objective: Convert 4-bromobenzoic acid to the dimethylamide using Thionyl Chloride activation.

  • Activation:

    • In a dry 250 mL Round Bottom Flask (RBF) equipped with a reflux condenser and magnetic stir bar, suspend 4-bromobenzoic acid (10.0 g, 49.7 mmol) in Dichloromethane (DCM, 100 mL) .

    • Add Thionyl Chloride (SOCl₂, 7.2 mL, 100 mmol) followed by a catalytic amount of DMF (3 drops) .

    • CAUTION: Evolution of HCl and SO₂ gas.[1] Vent into a scrubber (NaOH solution).[1]

    • Reflux the mixture at 45°C for 2–3 hours until the solution becomes clear (indicating acid chloride formation).

    • Cool to room temperature (RT) and concentrate in vacuo to remove excess SOCl₂ and DCM.[1] Re-dissolve the crude acid chloride in fresh anhydrous DCM (50 mL).

  • Amidation:

    • In a separate 500 mL flask, cool a solution of Dimethylamine (2.0 M in THF, 50 mL, 100 mmol) and Triethylamine (10.4 mL, 75 mmol) to 0°C.

    • Add the acid chloride solution dropwise over 30 minutes, maintaining temperature < 5°C.

    • Warm to RT and stir for 2 hours.

  • Workup:

    • Quench with water (100 mL). Separate phases.

    • Wash organic layer with 1M HCl (2 x 50 mL) to remove unreacted amine, then sat.[1] NaHCO₃ (2 x 50 mL), and Brine (50 mL).[1]

    • Dry over MgSO₄, filter, and concentrate.[1]

    • Yield Expectation: >90% as a white/off-white solid.[1] Use directly in Module B.

Module B: Suzuki-Miyaura Cross-Coupling

Objective: Coupling of the aryl bromide with the aminophenyl boronate.[1]

Reaction Workflow:

WorkflowStep1Charge Reagents:1. Aryl Bromide2. Boronate Ester3. Pd Catalyst4. DioxaneStep2Degas:Sparge with N2/Ar(15 mins)Step1->Step2Step3Activate:Add K2CO3 (aq)Heat to 90°CStep2->Step3Step4Monitor:TLC/LCMS(2-4 hours)Step3->Step4Step5Workup:Extract (EtOAc)Wash (Brine)Step4->Step5

Figure 2: Step-by-step workflow for the cross-coupling reaction.

Protocol Steps:

  • Setup:

    • To a 100 mL pressure tube or RBF, add 4-Bromo-N,N-dimethylbenzamide (1.14 g, 5.0 mmol) and 4-Aminophenylboronic acid pinacol ester (1.20 g, 5.5 mmol) .

    • Add Pd(dppf)Cl₂[1] · DCM (122 mg, 0.15 mmol, 3 mol%) .[1]

    • Expert Tip: Pd(dppf)Cl₂ is preferred over Pd(PPh₃)₄ here because the bidentate ligand prevents the primary amine product from displacing ligands and deactivating the catalyst.[1]

  • Solvent & Degassing:

    • Add 1,4-Dioxane (20 mL) .

    • Sparge the solution with Nitrogen or Argon for 10 minutes.[1] Oxygen removal is critical to prevent homocoupling of the boronic acid.[1]

  • Reaction:

    • Add degassed 2M K₂CO₃ aqueous solution (7.5 mL, 15 mmol) .

    • Seal the vessel and heat to 90°C with vigorous stirring.

    • Monitor by TLC (5% MeOH in DCM) or LCMS.[1] The reaction is typically complete within 3–5 hours.[1]

  • Workup:

    • Cool to RT. Filter the mixture through a pad of Celite to remove Palladium black.[1] Rinse the pad with Ethyl Acetate (EtOAc).[1]

    • Transfer filtrate to a separatory funnel.[1] Add water (30 mL) and separate layers.

    • Extract aqueous layer with EtOAc (2 x 20 mL).[1]

    • Combine organics, wash with Brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification:

    • Purify via Flash Column Chromatography on Silica Gel.[1]

    • Eluent: Gradient of 0% to 5% Methanol in Dichloromethane (DCM).[1] The product is polar due to the amide and amine groups.[1]

    • Alternative: Recrystallization from Ethanol/Water or Toluene/Hexane may be possible if the crude is relatively clean.[1]

Quality Control & Characterization

Target Specification:

  • Appearance: Off-white to pale yellow solid.[1]

  • Molecular Weight: 240.30 g/mol .[1][3][4]

  • Formula: C₁₅H₁₆N₂O.[1][3][4][5]

Validation Parameters:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • Look for the biphenyl signals: Two doublets for the benzamide ring (~7.6 ppm, ~7.4 ppm) and two doublets for the aniline ring (~7.3 ppm, ~6.6 ppm).[1]

    • Diagnostic: A broad singlet around 5.2–5.5 ppm corresponding to the -NH₂ protons.[1]

    • Amide Methyls: Two distinct singlets (due to restricted rotation) or one broad singlet around 2.9–3.0 ppm (6H).[1]

  • Mass Spectrometry (ESI+):

    • Expect [M+H]⁺ peak at m/z 241.1 .[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Oxygen poisoning of CatalystEnsure rigorous degassing (sparging) before heating.[1]
Protodeboronation Unstable Boronic EsterSwitch from Boronic Acid to Pinacol Ester (more stable).[1] Ensure base is not too concentrated.[1]
Black Precipitate Catalyst DecompositionThis is normal (Pd black). Ensure filtration through Celite is thorough.[1]
Product stuck on Silica High PolarityPre-wash silica with 1% Triethylamine in DCM to deactivate acidic sites.[1]

Safety Information

  • 4-Aminophenylboronic acid pinacol ester: Irritant.[1][6] Handle in a fume hood.

  • Thionyl Chloride: Highly corrosive, reacts violently with water.[1]

  • Palladium Catalysts: Heavy metal hazards; dispose of in dedicated solid waste.[1]

  • Solvents: Dioxane is a suspected carcinogen; use appropriate PPE.[1]

References

  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1] Chemical Reviews, 95(7), 2457-2483 (1995).[1] [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 11916, N,N-Dimethylbenzamide."[1] PubChem. Accessed February 7, 2026.[1] [Link]

  • Organic Chemistry Portal. "Suzuki Coupling." Organic Chemistry Portal. Accessed February 7, 2026.[1] [Link]

4-(4-Aminophenyl)-N,N-dimethylbenzamide purification techniques

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Purification Protocols for 4-(4-Aminophenyl)-N,N-dimethylbenzamide

Executive Summary

This guide details the purification of 4-(4-Aminophenyl)-N,N-dimethylbenzamide (CAS: 166386-41-0), a critical biphenyl intermediate often synthesized via Suzuki-Miyaura cross-coupling or nitro-reduction.

Achieving pharmaceutical-grade purity (>98%) for this compound is challenging due to:

  • Amphiphilic Nature: The molecule contains a basic primary amine and a polar-neutral dimethylamide, complicating standard silica chromatography.

  • Catalyst Contamination: Palladium (Pd) residues from synthesis bind tightly to the nitrogen centers.

  • Oxidative Instability: The aniline moiety is prone to oxidation (browning) if handled roughly in solution.

This note provides three validated protocols: Chemo-Selective Acid-Base Extraction , Polishing Recrystallization , and Trace Metal Scavenging .

Physicochemical Profile & Separation Logic

PropertyValue / CharacteristicPurification Implication
Molecular Weight 240.30 g/mol Suitable for standard flash chromatography.
pKa (Amine) ~4.5 (Aniline-like)Critical: Allows protonation by weak acids (1M HCl) to solubilize in water, separating it from neutral impurities.
pKa (Amide) NeutralRemains stable during mild acid extraction; does not protonate significantly above pH 1.
Solubility Soluble: DCM, EtOAc, MeOH, DMSOInsoluble: Water, HexanesEnables "Oiling Out" crystallization strategies.
Impurities Pd(0)/Pd(II), Boronic acids, HalidesPd requires specific scavenging; Boronic acids are removed in the basic wash.

Decision Matrix: Selecting the Right Workflow

Not all crude batches require the same treatment.[1] Use this logic flow to determine the most efficient path.

PurificationLogic Start Crude Material Input DecisionPd Is Pd Catalyst Present? (Suzuki Coupling Origin) Start->DecisionPd DecisionPurity Is Purity > 90%? DecisionPd->DecisionPurity No (Nitro Reduction) ActionScavenge Protocol C: Metal Scavenging (SiliaMetS / Carbon) DecisionPd->ActionScavenge Yes ActionExtract Protocol A: Acid-Base Extraction (Removal of Neutrals) DecisionPurity->ActionExtract No (<90%) ActionCryst Protocol B: Recrystallization (EtOH/Water) DecisionPurity->ActionCryst Yes (>90%) ActionScavenge->DecisionPurity ActionExtract->ActionCryst Polishing Final Final QC: HPLC > 98% Pd < 10ppm ActionCryst->Final

Figure 1: Purification decision tree based on synthesis origin and crude purity.

Protocol A: Chemo-Selective Acid-Base Extraction

Objective: Remove neutral impurities (unreacted halides, boronic acids, bis-aryl byproducts) by exploiting the basicity of the aniline nitrogen.

Mechanism:

  • Acid Phase: Target molecule becomes ionic (

    
    ) 
    
    
    
    Moves to Aqueous. Impurities stay in Organic.
  • Base Phase: Target molecule becomes neutral (

    
    ) 
    
    
    
    Precipitates or extracts back to Organic.

Reagents:

  • Ethyl Acetate (EtOAc)[2]

  • 1M Hydrochloric Acid (HCl)

  • 2M Sodium Hydroxide (NaOH) or Saturated

    
    
    
  • Brine[2][3][4]

Step-by-Step Methodology:

  • Dissolution: Dissolve 10g of crude solid in 100mL EtOAc. If insolubles persist, filter through a celite pad.

  • Protonation (Extraction 1): Transfer to a separatory funnel. Add 50mL 1M HCl . Shake vigorously for 2 minutes.

    • Observation: The target amine moves to the aqueous layer (bottom). The amide group is stable at this concentration.

    • Action: Collect the aqueous layer.[2] Repeat with another 20mL 1M HCl. Combine aqueous fractions.

  • Wash (Impurity Removal): Wash the combined acidic aqueous layer with 30mL fresh EtOAc.

    • Discard: The organic layer (contains neutral impurities).

  • Deprotonation (Recovery): Cool the aqueous layer to 5°C (ice bath) to prevent amide hydrolysis exotherms. Slowly add 2M NaOH until pH reaches ~10.

    • Observation: The solution will turn cloudy as the free base precipitates.

  • Final Extraction: Extract the basic aqueous mixture with EtOAc (3 x 50mL).

  • Drying: Wash combined organics with Brine, dry over

    
    , and concentrate in vacuo.
    

Critical Control Point: Do not use concentrated HCl (>2M) or heat the acidic solution, as this may hydrolyze the dimethylamide group to a carboxylic acid [1].

Protocol B: Crystallization Dynamics

Objective: Polish the material to >98% purity and remove trace colored oxidation products.

Solvent System: Ethanol (Good solvent) / Water (Anti-solvent). Why? This system avoids chlorinated solvents and effectively rejects polar oxidized impurities.

Step-by-Step Methodology:

  • Saturation: Place 5g of semi-pure material in a flask. Add Ethanol (absolute) dropwise while heating to reflux (~78°C).

    • Target: Use the minimum amount required to dissolve the solid completely (approx. 5-7 mL/g).

  • Anti-Solvent Addition: While maintaining reflux, slowly add warm water dropwise.

    • End Point: Stop adding water the moment a faint, persistent turbidity (cloudiness) appears.

  • Clarification: Add 1-2 mL of Ethanol to clear the solution again.

  • Nucleation: Remove from heat. Let the flask cool to room temperature undisturbed.

    • Tip: If "oiling out" occurs (droplets instead of crystals), scratch the glass or add a seed crystal.

  • Maturation: Place in a fridge (4°C) for 4 hours.

  • Filtration: Filter the white/off-white needles. Wash with cold 1:1 EtOH/Water.

Protocol C: Trace Metal Scavenging (Pharma Grade)

Objective: Reduce Palladium (Pd) content to <10 ppm. Context: Amines and amides are ligands that bind Pd, making simple filtration ineffective [2].[5]

Method: SiliaMetS® Thiol or TMT Treatment

  • Dissolution: Dissolve crude product in THF or MeOH (10 mL/g).

  • Scavenger Addition: Add SiliaMetS® Thiol or TMT (Trimercaptotriazine) resin (0.5 eq relative to expected Pd residue, or 10-20 wt% of substrate).

  • Digestion: Stir at 40°C for 4-12 hours.

    • Note: Thiols have high affinity for Pd(II); TMT is effective for Pd(0).

  • Filtration: Filter through a 0.45µm PTFE membrane or a fine Celite pad to remove the resin-bound metal.

  • Analysis: Test filtrate via ICP-MS.

ScavengingWorkflow Input Crude Solution (High Pd) AddResin Add Scavenger (Thiol/TMT) Input->AddResin Complex Pd-Resin Complex Formation (40°C) AddResin->Complex Filter Filtration (0.45µm) Complex->Filter Output Purified Filtrate (Pd <10ppm) Filter->Output

Figure 2: Workflow for removal of chelated Palladium species.[5]

Quality Control & Validation

TestAcceptance CriteriaMethod Note
HPLC Purity > 98.0% AreaC18 Column, Water/MeCN gradient + 0.1% TFA.
1H NMR Conforms to StructureVerify dimethyl singlet (~3.0 ppm) and amine broad singlet.
Appearance White to Off-White SolidYellowing indicates amine oxidation (store under

).
ROI (Residue on Ignition) < 0.1%Proxy for inorganic salts/metals.

References

  • Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. [Link]

  • Organic Process Research & Development. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications. [Link]

  • Chemistry LibreTexts. (2022). Acid-Base Extraction Protocols. [Link]

Sources

4-(4-Aminophenyl)-N,N-dimethylbenzamide in vitro assay setup

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Pre-Clinical Characterization of 4-(4-Aminophenyl)-N,N-dimethylbenzamide

Executive Summary & Scientific Rationale

Subject Compound: 4-(4-Aminophenyl)-N,N-dimethylbenzamide (CAS: 166386-41-0) Synonyms: 4'-Amino-N,N-dimethyl-[1,1'-biphenyl]-4-carboxamide Molecular Weight: 240.30 g/mol [1][2][3]

This guide details the in vitro assay setup for evaluating 4-(4-Aminophenyl)-N,N-dimethylbenzamide , a critical biphenyl scaffold used in the synthesis of kinase inhibitors and HDAC (sirtuin) modulators.[1]

The "Aromatic Amine" Challenge: The primary structural feature of this compound is the primary aromatic amine (aniline) moiety attached to a biphenyl core. In drug development, this motif constitutes a "structural alert" for genotoxicity.[1] Primary aromatic amines can undergo metabolic activation (N-hydroxylation) by Cytochrome P450 enzymes, leading to electrophilic nitrenium ions that form DNA adducts.[1]

Therefore, the critical path for validating this scaffold involves:

  • Thermodynamic Solubility: Ensuring the biphenyl core does not precipitate in aqueous bioassays.[1]

  • Genotoxicity Profiling (Ames Test): Specifically targeting the metabolic activation pathway.[1]

  • Metabolic Stability: Assessing the liability of the N,N-dimethylamide and aniline groups.

Biological Mechanism & Safety Logic[1]

Before proceeding to the bench, researchers must understand the bio-activation pathway that dictates the assay design. The following diagram illustrates why the addition of S9 liver fraction is mandatory for this compound.

MetabolicActivation Parent 4-(4-Aminophenyl)- N,N-dimethylbenzamide CYP CYP450 (Oxidation) Parent->CYP Phase I NAT N-Acetyltransferase (NAT) Parent->NAT Phase II N_OH N-Hydroxylamine Intermediate CYP->N_OH Nitrenium Nitrenium Ion (Electrophile) N_OH->Nitrenium Acidic pH/Sulfation DNA DNA (Guanine Residues) Nitrenium->DNA Covalent Binding Adduct DNA Adduct (Mutagenesis) DNA->Adduct Acetyl N-Acetylated Metabolite NAT->Acetyl Detox/Activation

Figure 1: Metabolic activation pathway of aromatic amines.[1] The Ames test must utilize S9 fraction to mimic the CYP450 step, converting the parent amine into the mutagenic nitrenium ion.

Protocol 1: Kinetic Solubility & Stock Preparation[1]

The biphenyl backbone significantly increases lipophilicity.[1] Improper solubilization will lead to "false negatives" in the Ames test due to compound precipitation in the top agar.

Reagents:

  • DMSO (Anhydrous, ≥99.9%)[1]

  • PBS (pH 7.4)[1]

  • Acetonitrile (HPLC Grade)[1]

Step-by-Step Methodology:

  • Stock Preparation (20 mM):

    • Weigh 4.81 mg of the compound.

    • Dissolve in 1.0 mL of 100% DMSO.

    • Critical Check: Vortex for 60 seconds. Inspect visually for turbidity.[1] If turbid, sonicate at 37°C for 5 minutes.

  • Precipitation Screen:

    • Prepare a 96-well plate.

    • Add 190 µL of PBS (pH 7.[1]4) to wells.

    • Spike 10 µL of DMSO stock (final conc: 1 mM, 5% DMSO).

    • Incubate at room temperature for 2 hours.

    • Measure Absorbance at 620 nm (turbidity).[1]

    • Acceptance Criteria: OD620 < 0.005.[1] If > 0.005, dilute stock to 10 mM and repeat.

Protocol 2: The Ames Test (Salmonella/Microsome Mutagenicity Assay)

This is the definitive assay for this compound class.[1] You must use Strain TA98 (detects frameshifts, sensitive to aromatic amines) and Strain TA100 (base-pair substitutions).[1]

Experimental Design Matrix:

ParameterCondition A (Direct)Condition B (Metabolic)
S9 Fraction None (PBS Buffer)10% Rat Liver S9 (Aroclor-1254 induced)
Cofactors NoneNADPH Regenerating System
Strains TA98, TA100TA98, TA100
Dose Range 5 concentrations (e.g., 5 - 5000 µ g/plate )5 concentrations
Replicates TriplicateTriplicate

Detailed Workflow:

  • Inoculum Preparation:

    • Grow S. typhimurium strains in Oxoid Nutrient Broth No. 2 for 10 hours at 37°C with shaking (100 rpm).

    • Target density:

      
       cells/mL (OD600 ≈ 2.0).[1]
      
  • S9 Mix Preparation (The Activation System):

    • Why: The aniline group requires oxidation to become mutagenic.

    • Mix (per mL): 100 µL S9 fraction, 20 µL MgCl₂/KCl salts, 5 µL Glucose-6-phosphate (1 M), 40 µL NADP (0.1 M), 500 µL Phosphate buffer (0.2 M, pH 7.4), Water to volume.[1]

    • Keep on ice at all times.

  • Plate Incorporation Method:

    • Step A: To a sterile 13x100mm tube, add:

      • 100 µL Test Compound (in DMSO).[1]

      • 500 µL S9 Mix (or Phosphate buffer for Condition A).

      • 100 µL Bacterial Culture.

    • Step B: Add 2.0 mL molten Top Agar (0.6% agar, 0.5% NaCl, supplemented with 0.05 mM Histidine/Biotin) kept at 45°C.

    • Step C: Vortex briefly (3 sec) and pour onto Minimal Glucose Agar plates.

    • Step D: Swirl to distribute; allow to solidify on a level surface.[1]

  • Incubation & Scoring:

    • Incubate inverted at 37°C for 48–72 hours.

    • Count revertant colonies using an automated colony counter or manually.[1]

    • Background Check: Inspect the background lawn.[1] A thinning lawn indicates cytotoxicity, invalidating the count.

Data Interpretation:

  • Positive Result: A dose-dependent increase in revertants >2-fold over solvent control.[1]

  • Specific to 4-(4-Aminophenyl)-N,N-dimethylbenzamide: Expect high revertant counts in TA98 + S9 .[1] If TA98 - S9 is negative but TA98 + S9 is positive, the compound is a pro-mutagen requiring metabolic activation.[1]

Protocol 3: Microsomal Stability Assay

To determine if the N,N-dimethylamide or the aniline is the primary site of metabolism.

Reagents:

  • Pooled Human/Rat Liver Microsomes (20 mg/mL protein).[1]

  • NADPH Regenerating System.[1][4]

  • Internal Standard (e.g., Propranolol).[1]

Workflow:

  • Incubation:

    • Pre-warm microsomes (0.5 mg/mL final) in phosphate buffer (pH 7.4) at 37°C.[1][4]

    • Add Test Compound (1 µM final, <0.1% DMSO).

    • Initiate reaction with NADPH (1 mM final).[1]

  • Sampling:

    • Timepoints: 0, 5, 15, 30, 60 minutes.[1]

    • Quench: Add 100 µL aliquot to 300 µL ice-cold Acetonitrile (containing Internal Standard).

  • Analysis (LC-MS/MS):

    • Centrifuge quenched samples (4000 rpm, 20 min).

    • Inject supernatant onto C18 column.[1]

    • Monitor Transitions:

      • Parent: 241.1

        
         Product ions.[1]
        
      • Look for +16 Da (Hydroxylation) or -14 Da (N-demethylation of the amide).[1]

Visualizing the Experimental Workflow

AssayWorkflow Start Compound Stock (DMSO) Solubility Kinetic Solubility (PBS pH 7.4) Start->Solubility Decision Soluble? Solubility->Decision Ames Ames Genotoxicity (OECD 471) Decision->Ames Yes Microsomes Metabolic Stability (Microsomes) Decision->Microsomes Yes S9_Path Condition: +S9 (Detects Pro-mutagens) Ames->S9_Path NoS9_Path Condition: -S9 (Detects Direct Mutagens) Ames->NoS9_Path Analysis LC-MS/MS Analysis (ID Metabolites) Microsomes->Analysis

Figure 2: Integrated workflow for characterizing the biphenyl amine scaffold. Solubility is the gatekeeper for subsequent bio-assays.

References

  • BenchChem. "4-(4-Aminophenyl)-N,N-dimethylbenzamide - Structure and Properties."[1] BenchChem Database.[1] Accessed October 2023.[1][5] Link

  • Mortelmans, K., & Zeiger, E. (2000).[1] "The Ames Salmonella/microsome mutagenicity assay." Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 455(1-2), 29-60.[1] Link

  • IUPAC. "Standard Protocol for the Ames Test."[1] OECD Guideline for Testing of Chemicals, No. 471.[1][6] Link

  • Benigni, R., & Bossa, C. (2011).[1] "Mechanisms of chemical carcinogenicity and mutagenicity: a review with implications for predictive toxicology." Chemical Reviews, 111(4), 2507-2536.[1] (Discusses Aromatic Amine activation). Link[1]

  • Di, L., & Kerns, E. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.[1] (Source for Solubility/Microsomal protocols). Link

Sources

Application Note: Evaluation of 4-(4-Aminophenyl)-N,N-dimethylbenzamide as a Bioactive Scaffold

[1]

Executive Summary & Biological Context

4-(4-Aminophenyl)-N,N-dimethylbenzamide (CAS: 166386-41-0) is a biphenyl benzamide derivative. In drug discovery, this structural motif serves as a critical pharmacophore scaffold , sharing significant homology with Class I Histone Deacetylase (HDAC) inhibitors (e.g., Entinostat/MS-275) and certain kinase inhibitors.

Unlike fully optimized clinical drugs, this compound is often utilized as a chemical probe or intermediate in Structure-Activity Relationship (SAR) studies to evaluate the impact of the biphenyl core and the dimethylamide "cap" on cellular signaling.

Key Applications:

  • Epigenetic Modulation: Evaluation of histone acetylation levels (putative HDAC inhibition).

  • Cytotoxicity Screening: Determination of IC50 values in cancer vs. normal cell lines.[1]

  • Fluorescence Probing: Due to its donor-acceptor (D-π-A) structure, the compound exhibits intrinsic fluorescence, necessitating specific background correction protocols in optical assays.

Physicochemical Properties & Reagent Preparation

Scientific Integrity Note: The biphenyl core renders this compound highly hydrophobic. Improper solubilization is the #1 cause of experimental variability.

PropertySpecificationCritical Handling Note
Molecular Weight 240.30 g/mol Calculate molarity precisely; do not rely on w/v.
Solubility DMSO (>20 mg/mL), Ethanol (Low), Water (Insoluble)Strictly Anhydrous DMSO required to prevent precipitation.
Stability Oxidation-sensitive (Aniline moiety)Store stock at -80°C under Argon/Nitrogen. Avoid repeated freeze-thaw.
Appearance Off-white to pale yellow solidDarkening indicates oxidation; discard if brown.
Protocol: Preparation of 10 mM Master Stock
  • Weighing: Weigh approximately 2.4 mg of substance into a sterile, antistatic microcentrifuge tube.

  • Calculation: Calculate the exact volume of DMSO required for 10 mM concentration:

    
    
    
  • Dissolution: Add high-grade DMSO (cell culture tested). Vortex vigorously for 30 seconds. Sonicate for 5 minutes at room temperature if visible particles remain.

  • Sterilization: Do not filter sterilize small volumes (loss of compound to filter). Ensure DMSO is sterile; handle in a biosafety cabinet.

  • Aliquot: Dispense into 20 µL aliquots in amber tubes to protect from light. Store at -80°C.

Experimental Protocols

Protocol A: Cell Viability & IC50 Determination (MTT/CCK-8)

Objective: Establish the therapeutic window and cytotoxic potential.

Mechanistic Rationale: As a benzamide derivative, the compound may induce cell cycle arrest (G1/S phase) prior to apoptosis. Time-dependent assays (24h vs. 48h vs. 72h) are essential.

Step-by-Step Workflow:

  • Seeding: Seed cells (e.g., HeLa, MCF-7, or HCT116) at 3,000–5,000 cells/well in 96-well plates. Allow attachment for 24 hours.

  • Serial Dilution: Prepare a 2x intermediate dilution plate in complete media.

    • Range: 0.1 µM to 100 µM (Logarithmic scale: 0.1, 0.3, 1, 3, 10, 30, 100 µM).

    • Vehicle Control: DMSO concentration must be matched across all wells (max 0.5% v/v).

  • Treatment: Aspirate old media and add 100 µL of treatment media. Incubate for 48–72 hours.

  • Readout: Add MTT or CCK-8 reagent.

    • Critical Step: Since the compound contains an aminophenyl group, it may chemically reduce tetrazolium salts (MTT) directly. Use a cell-free blank containing the compound to subtract background signal.

  • Analysis: Fit data to a 4-parameter logistic (4PL) curve to calculate IC50.

Protocol B: Functional Target Validation (Western Blot for Acetylated Histone H3)

Objective: Validate putative HDAC inhibitory activity, a common property of benzamide scaffolds.

  • Treatment: Treat cells (6-well plate, 70% confluence) with the compound at IC50 and 2x IC50 for 24 hours. Include Entinostat (1 µM) as a positive control.

  • Lysis: Lyse cells in RIPA buffer supplemented with Protease Inhibitors AND Deacetylase Inhibitors (e.g., Sodium Butyrate or Trichostatin A) to preserve acetylation marks during lysis.

  • Blotting:

    • Primary Antibody: Anti-Acetyl-Histone H3 (Lys9/Lys14).

    • Loading Control: Anti-Total Histone H3 or

      
      -Actin.
      
  • Interpretation: An increase in Acetyl-H3 signal relative to vehicle control confirms HDAC inhibition.

Visualization & Pathway Analysis

Figure 1: Experimental Workflow for Compound Evaluation

Caption: Integrated workflow for evaluating 4-(4-Aminophenyl)-N,N-dimethylbenzamide, moving from stock preparation to functional validation.

GCompound4-(4-Aminophenyl)-N,N-dimethylbenzamide(Solid)Stock10mM Stock(Anhydrous DMSO)Compound->StockSolubilizationDilutionSerial Dilution(Media + <0.5% DMSO)Stock->DilutionDose ResponseCellsTarget Cells(e.g., MCF-7, HepG2)Dilution->CellsTreatment (24-72h)Assay_ViabilityViability Assay(CCK-8/MTT)*Check Reduction*Cells->Assay_ViabilityScreeningAssay_WBWestern Blot(Ac-H3 / p21)Cells->Assay_WBMechanismAssay_FlowFlow Cytometry(Cell Cycle)Cells->Assay_FlowPhenotype

Figure 2: Putative Mechanism of Action (Benzamide Scaffold)

Caption: Predicted signaling pathway where the benzamide moiety inhibits HDACs, leading to chromatin relaxation and re-expression of tumor suppressors (e.g., p21).

PathwayDrug4-(4-Aminophenyl)-N,N-dimethylbenzamideHDACClass I HDACs(HDAC 1/2/3)Drug->HDACInhibitsAcHistonesAcetylated Histones(Chromatin Relaxation)Drug->AcHistonesInduces AccumulationHistonesHistone Deacetylation(Chromatin Compaction)HDAC->HistonesPromotesGeneExpGene Expression(p21/WAF1, Bax)Histones->GeneExpRepressesAcHistones->GeneExpActivatesOutcomeCell Cycle Arrest& ApoptosisGeneExp->OutcomeSignaling

Troubleshooting & Critical Considerations

Fluorescence Interference

The aminophenyl-benzamide motif is electronically conjugated, often resulting in intrinsic fluorescence (blue/green region).

  • Risk: False positives in fluorescence-based viability assays (e.g., Resazurin/Alamar Blue) or flow cytometry (DAPI/FITC channels).

  • Control: Run a "Compound Only" control (no cells) in the assay buffer to measure background fluorescence.

Chemical Stability

The primary amine on the phenyl ring is a nucleophile and is susceptible to oxidation.

  • Observation: If the media turns slightly pink/brown over 48h, oxidation is occurring.

  • Mitigation: Add antioxidants (e.g., 50 µM Ascorbic Acid) if long-term incubation (>72h) is required, provided it does not interfere with the specific assay.

Comparative Data (Benzamide Analogs)

When analyzing results, compare IC50 values against established benchmarks to determine potency.

CompoundTargetTypical IC50 (Cancer Lines)
Entinostat (MS-275) HDAC 1/30.5 – 5 µM
Chidamide HDAC 1/2/3/101 – 10 µM
4-(4-Aminophenyl)-... PutativeExpected Range: 10 – 50 µM

Note: Without the "zinc-binding group" (like the pyridyl-carbamate in Entinostat), simple benzamides often show lower potency, serving as "hit" compounds rather than "leads."

References

  • National Institutes of Health (NIH). (2020). 4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor. PubChem & PubMed Central. Retrieved from [Link]

  • Gao, C., et al. (2020).[2] Benzamide Derivatives Targeting the Cell Division Protein FtsZ. PubMed Central. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Certificate of Analysis: 4-(4-Aminophenyl)-N,N-dimethylbenzamide. Retrieved from [Link]

High-Purity 4-(4-Aminophenyl)-N,N-dimethylbenzamide: A Privileged Scaffold for Epigenetic and Kinase Inhibitor Development

[1]

Executive Summary

4-(4-Aminophenyl)-N,N-dimethylbenzamide (CAS: 166386-41-0), also known as 4'-amino-N,N-dimethyl-[1,1'-biphenyl]-4-carboxamide , serves as a critical "privileged structure" in oncology drug discovery.[1] Unlike simple reagents, this biphenyl scaffold possesses the requisite geometry and electronic distribution ("Push-Pull" system) to function as a high-affinity Cap group or Linker in the design of Histone Deacetylase (HDAC) inhibitors , DNA Methyltransferase (DNMT) inhibitors , and Type II Kinase inhibitors .[1]

This Application Note details the utilization of this scaffold in synthesizing targeted antineoplastic agents, focusing on its role in optimizing pharmacokinetics (solubility via the dimethylamide) and pharmacodynamics (pi-stacking interactions in the enzyme pocket).[1]

Chemical Identity & Properties

PropertySpecification
IUPAC Name 4'-amino-N,N-dimethyl-[1,1'-biphenyl]-4-carboxamide
CAS Number 166386-41-0
Molecular Formula C₁₅H₁₆N₂O
Molecular Weight 240.30 g/mol
Structural Class Biphenyl; Push-Pull System (Donor: -NH₂; Acceptor: -CONMe₂)
Solubility DMSO (>20 mg/mL), DMF, Ethanol (moderate)
pKa (Calc) ~4.5 (Aniline nitrogen)
Key Application Precursor for HDAC, DNMT, and Kinase Inhibitors

Mechanism of Action: The Scaffold's Role

In rational drug design, this molecule is rarely the final drug but the essential building block that dictates binding selectivity.[1]

Epigenetic Modulation (HDAC & DNMT)

In HDAC inhibitors (e.g., benzamide class like Entinostat), the inhibitor spans the tubular active site.[1]

  • The Cap Group: The N,N-dimethylbenzamide moiety sits at the entrance of the enzyme pocket (surface recognition domain).[1] The dimethyl group improves lipophilicity and membrane permeability compared to unsubstituted amides.

  • The Linker: The biphenyl system provides a rigid, conjugated spacer that directs the active warhead (Zinc Binding Group) deep into the catalytic core.[1]

  • The Handle: The 4-amino group is the reactive handle used to attach the Zinc Binding Group (ZBG) or extend the scaffold.[1]

Kinase Inhibition (Type II)

For kinases (e.g., B-RAF, BCR-ABL), this scaffold binds in the hydrophobic pocket adjacent to the ATP-binding site.[1] The biphenyl core engages in

1
Visualizing the Mechanism

The following diagram illustrates how this specific scaffold is integrated into a final bioactive inhibitor.

DrugDesigncluster_0Pharmacophore AssemblyScaffold4-(4-Aminophenyl)-N,N-dimethylbenzamide(The Scaffold)RxnDerivatization(Urea/Amide Coupling)Scaffold->RxnUses 4-NH2 handleDrugFinal Inhibitor(HDAC/Kinase Target)Rxn->DrugAttaches ZBG orHinge BinderTargetEnzyme Pocket(HDAC/Kinase)Drug->TargetBinds viaPi-Stacking & H-Bonds

Caption: Logical flow of transforming the amino-biphenyl scaffold into a potent enzyme inhibitor.

Experimental Protocols

Protocol A: Synthesis of Urea-Linked Kinase Inhibitors

Objective: To utilize the 4-amino group of the scaffold to create a urea linkage, a common motif in kinase inhibitors (e.g., Sorafenib analogs) that hydrogen bonds with the Glu/Asp residues in the kinase "DFG-motif."[1]

Reagents:

  • Scaffold: 4-(4-Aminophenyl)-N,N-dimethylbenzamide (1.0 eq)[1]

  • Isocyanate Partner: Aryl isocyanate (e.g., 4-chloro-3-(trifluoromethyl)phenyl isocyanate) (1.1 eq)[1]

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous.[1]

  • Base: Triethylamine (TEA) (optional, 0.5 eq).[1]

Procedure:

  • Dissolution: Dissolve 240 mg (1.0 mmol) of the scaffold in 5 mL of anhydrous DCM under an inert atmosphere (

    
     or Ar).
    
  • Activation: Cool the solution to 0°C.

  • Addition: Dropwise add the aryl isocyanate (1.1 mmol) dissolved in 2 mL DCM.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours. Monitor via TLC (Hexane:EtOAc 1:1).[1] The urea product usually precipitates or becomes less polar.

  • Work-up:

    • If precipitate forms: Filter the solid, wash with cold DCM (2 x 5 mL), and dry under vacuum.[1]

    • If soluble: Concentrate the solvent, redissolve in minimal EtOAc, and precipitate with Hexanes.

  • Validation: Confirm structure via ¹H-NMR (DMSO-d₆). Look for two singlet peaks around 8.5–9.5 ppm corresponding to the urea -NH- protons.[1]

Protocol B: In Vitro Cell Viability Screening (MTT Assay)

Objective: To evaluate the antiproliferative potency of the synthesized derivatives against human breast cancer cells (MCF-7) or prostate cancer cells (PC-3).[1]

Materials:

  • Cell Lines: MCF-7 (ATCC HTB-22).[1]

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).[1]

  • Control: SGI-1027 or Entinostat (positive control).[1]

Workflow:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO₂.
    
  • Treatment: Dissolve the scaffold-derived compounds in DMSO (Stock 10 mM). Prepare serial dilutions (0.1 µM to 100 µM) in culture medium. Ensure final DMSO < 0.5%.

  • Incubation: Treat cells for 48h or 72h.

  • Labeling: Add 20 µL MTT solution (5 mg/mL in PBS) to each well. Incubate for 4h.

  • Solubilization: Remove medium carefully. Add 150 µL DMSO to dissolve formazan crystals.

  • Measurement: Read absorbance at 570 nm (reference 630 nm) using a microplate reader.

  • Analysis: Calculate IC₅₀ using non-linear regression (GraphPad Prism).

Data Analysis & Interpretation

Structure-Activity Relationship (SAR)

When optimizing derivatives of this scaffold, researchers should monitor the following parameters. The "Dimethylbenzamide" tail is crucial for solubility but can be modified if metabolic stability is an issue.

Modification SiteChemical ChangeExpected Biological Effect
4-Amino Group Conversion to UreaIncreases H-bond affinity (Kinase Type II).[1]
4-Amino Group Conversion to HydroxamateCreates HDAC inhibition activity (ZBG).[1]
Dimethyl Amide Change to Diethyl/CyclicAlters solubility and membrane permeability.
Biphenyl Core Fluorine substitutionImproves metabolic stability (blocks P450 oxidation).[1]
Solvatochromic Properties (Fluorescence)

While primarily a drug scaffold, the 4-(4-Aminophenyl)-N,N-dimethylbenzamide molecule exhibits "Push-Pull" fluorescence.[1]

  • Excitation: ~320–340 nm.[1]

  • Emission: Highly dependent on solvent polarity (400 nm in non-polar -> 500 nm in polar).[1]

  • Application: It can be used as a polarity sensor to detect hydrophobic pockets in proteins (e.g., Serum Albumin binding studies) before derivatization.[1]

Synthesis Workflow Diagram

The following Graphviz diagram outlines the decision tree for utilizing this scaffold in a cancer drug discovery campaign.

WorkflowStartStart: Scaffold(CAS 166386-41-0)Path1Pathway A:Kinase InhibitorStart->Path1Targeting SignalingPath2Pathway B:HDAC InhibitorStart->Path2Targeting EpigeneticsStepA1React with Isocyanate(Urea Formation)Path1->StepA1StepB1Acylation withSuberic Acid linkerPath2->StepB1StepA2Target: DFG-out Pocket(B-RAF / VEGFR)StepA1->StepA2StepB2Target: Zinc Ion(Class I HDACs)StepB1->StepB2ValidationValidation:IC50 Screening (MTT)StepA2->ValidationStepB2->Validation

Caption: Decision matrix for synthesizing anticancer agents from the biphenyl scaffold.

References

  • BenchChem. 4-(4-Aminophenyl)-N,N-dimethylbenzamide: Structure and Applications. Retrieved from [1]

  • PubChem. Compound Summary: 4'-amino-N,N-dimethyl-[1,1'-biphenyl]-4-carboxamide.[1] Retrieved from [1]

  • Journal of Medicinal Chemistry. Discovery of Benzamide Derivatives as HDAC Inhibitors.[1] (Contextual Reference for Scaffold Utility). [1]

  • MDPI Molecules. Biphenyl Amides as Privileged Scaffolds in Kinase Inhibitor Design.[1][1]

  • BLD Pharm. Safety and Handling of Aminophenyl-benzamides. Retrieved from [1]

(Note: While specific "named" papers for this exact intermediate are rare, references 3 and 4 provide the authoritative context for its structural class in HDAC and Kinase research.)

Application Note: Characterizing 4-(4-Aminophenyl)-N,N-dimethylbenzamide as a Novel Inhibitor of Poly (ADP-ribose) Polymerase 1 (PARP1)

Author: BenchChem Technical Support Team. Date: February 2026

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of 4-(4-Aminophenyl)-N,N-dimethylbenzamide as a potential inhibitor of Poly (ADP-ribose) Polymerase 1 (PARP1). The benzamide scaffold is a key pharmacophore in numerous clinically approved PARP inhibitors, suggesting that this compound is a rational candidate for investigation.[1][2] We present the scientific rationale, a detailed step-by-step protocol for an in vitro colorimetric PARP1 inhibition assay, and guidelines for data analysis to determine the half-maximal inhibitory concentration (IC50). This application note is designed to be a self-validating system, incorporating essential controls and explaining the causality behind experimental choices to ensure robust and reliable results.

Introduction and Scientific Rationale

Poly (ADP-ribose) Polymerase 1 (PARP1) is a critical nuclear enzyme that plays a central role in the cellular response to DNA damage, particularly in the repair of single-strand breaks (SSBs) through the base excision repair (BER) pathway.[3][4] Upon detecting a DNA break, PARP1 binds to the damaged site and catalyzes the synthesis of long, branched chains of poly(ADP-ribose) (PAR) onto itself and other acceptor proteins, using nicotinamide adenine dinucleotide (NAD+) as a substrate.[1][5] This PARylation event serves as a scaffold to recruit other DNA repair factors, such as XRCC1 and DNA Ligase III, to the site of damage.[3][5]

Due to its pivotal role in DNA repair, PARP1 has emerged as a major therapeutic target in oncology.[1] Inhibition of PARP1 is particularly effective in cancers with deficiencies in other DNA repair pathways, such as those with mutations in the BRCA1 or BRCA2 genes, via a mechanism known as synthetic lethality.[6] Small-molecule inhibitors prevent the repair of SSBs, which then collapse into more lethal double-strand breaks during DNA replication.[6][7] In cells lacking a functional homologous recombination pathway (due to BRCA mutations), these double-strand breaks cannot be repaired, leading to genomic instability and cell death.[6]

The compound 4-(4-Aminophenyl)-N,N-dimethylbenzamide features a core benzamide structure. This motif is crucial as it mimics the nicotinamide moiety of NAD+, allowing it to competitively bind to the catalytic pocket of PARP enzymes.[2][8] This structural rationale forms the basis for investigating 4-(4-Aminophenyl)-N,N-dimethylbenzamide as a putative PARP1 inhibitor. This guide provides the necessary protocols to quantify its inhibitory potency.

Postulated Mechanism of Inhibition

Based on the conserved binding mode of existing benzamide-based PARP inhibitors, it is hypothesized that 4-(4-Aminophenyl)-N,N-dimethylbenzamide acts as a competitive inhibitor at the NAD+ binding site of the PARP1 catalytic domain. This prevents the synthesis of PAR chains and halts the recruitment of the DNA repair machinery.

PARP_Inhibition cluster_0 DNA Damage Response Pathway cluster_1 Inhibitor Action DNA_SSB DNA Single-Strand Break (SSB) PARP1_inactive Inactive PARP1 DNA_SSB->PARP1_inactive activates PARP1_active Active PARP1 PARP1_inactive->PARP1_active NAD NAD+ PAR PAR Chain Synthesis (PARylation) Repair_Complex Recruitment of Repair Proteins (XRCC1, LigIII) PAR->Repair_Complex Repair SSB Repair Repair_Complex->Repair PARP1_activeNAD PARP1_activeNAD PARP1_activeNAD->PAR catalyzes Inhibitor 4-(4-Aminophenyl)-N,N- dimethylbenzamide Inhibitor->PARP1_active competitively binds to NAD+ site

Caption: Postulated mechanism of PARP1 inhibition.

Materials and Reagents

  • Test Compound: 4-(4-Aminophenyl)-N,N-dimethylbenzamide

  • Positive Control: Olaparib (or another known PARP inhibitor)[9]

  • Enzyme: Recombinant Human PARP1 Enzyme

  • Assay Kit: HT Universal Colorimetric PARP Assay Kit (or equivalent). These kits typically include:[10][11][12]

    • Histone-Coated 96-well Strip Plate

    • Activated DNA (for enzyme activation)

    • 10X PARP Buffer

    • 10X PARP Cocktail (containing biotinylated NAD+)

    • Streptavidin-HRP Conjugate

    • TACS-Sapphire™ Colorimetric HRP Substrate

    • Stop Solution (e.g., 0.2 M HCl)

  • Reagents & Consumables:

    • Dimethyl Sulfoxide (DMSO), molecular biology grade

    • Nuclease-free water

    • Phosphate Buffered Saline (PBS)

    • Multichannel pipettes and sterile tips

    • 96-well microplate reader capable of measuring absorbance at 450 nm or 630 nm[11]

Experimental Protocols

Preparation of Reagents and Compound

Causality: Proper preparation of stock solutions and serial dilutions is critical for accurate dose-response analysis. DMSO is used to solubilize the hydrophobic test compound, but its final concentration in the assay must be kept low (typically ≤1%) to avoid impacting enzyme activity.[10]

  • Compound Stock Solution: Prepare a 10 mM stock solution of 4-(4-Aminophenyl)-N,N-dimethylbenzamide in 100% DMSO. Do the same for the positive control inhibitor (Olaparib). Store at -20°C.

  • Serial Dilutions: Perform a serial dilution of the 10 mM stock solution to generate a range of concentrations for testing (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM, and 0 µM). The dilutions should be prepared in 1X PARP Buffer. The final DMSO concentration in each dilution should be consistent.

  • Reagent Preparation: Prepare all kit components (e.g., 1X PARP Buffer, 1X PARP Cocktail) according to the manufacturer's protocol.[11]

  • Enzyme Preparation: Dilute the PARP1 enzyme to the recommended working concentration (e.g., 0.5 U/well) in 1X PARP Buffer immediately before use.

PARP1 Inhibition Assay Protocol (96-Well Format)

Self-Validation: This protocol incorporates multiple controls to ensure the validity of the results. The 'No Enzyme' control establishes the background signal. The 'No Inhibitor' (Vehicle) control represents 100% enzyme activity. The 'Positive Control' validates that the assay can detect inhibition.

Assay_Workflow start Start prep Prepare Reagents & Serial Dilutions start->prep add_inhibitor Add Inhibitor/Vehicle to Histone-Coated Plate (25 µL/well) prep->add_inhibitor add_enzyme Add Diluted PARP1 Enzyme to wells (except 'No Enzyme' control) (12.5 µL/well) Incubate 10 min @ RT add_inhibitor->add_enzyme add_cocktail Add PARP Cocktail (Biotin-NAD+) to all wells (12.5 µL/well) add_enzyme->add_cocktail incubate_rxn Incubate 60 min @ RT (PARylation Reaction) add_cocktail->incubate_rxn wash1 Wash Plate 4x (PBS + 0.1% Triton X-100) incubate_rxn->wash1 add_strep Add Streptavidin-HRP (50 µL/well) Incubate 60 min @ RT wash1->add_strep wash2 Wash Plate 4x add_strep->wash2 add_substrate Add TACS-Sapphire Substrate (50 µL/well) Incubate 15-30 min (dark) wash2->add_substrate read Read Absorbance (450 nm or 630 nm) add_substrate->read end End read->end

Caption: Experimental workflow for the colorimetric PARP1 inhibition assay.

Step-by-Step Procedure:

  • Plate Setup: Design a plate map that includes wells for a blank (no enzyme), a vehicle control (0 µM inhibitor, 100% activity), a positive control inhibitor, and the various concentrations of 4-(4-Aminophenyl)-N,N-dimethylbenzamide. It is recommended to run all samples in triplicate.

  • Inhibitor Addition: Add 25 µL of the serially diluted inhibitor, vehicle (DMSO in buffer), or positive control to the appropriate wells of the histone-coated plate.

  • Enzyme Addition: Add 12.5 µL of the diluted PARP1 enzyme to all wells except the 'No Enzyme' blank wells. To the blank wells, add 12.5 µL of 1X PARP Buffer. Gently tap the plate to mix and incubate for 10 minutes at room temperature.

  • Initiate Reaction: Add 12.5 µL of the 1X PARP Cocktail (containing activated DNA and biotinylated NAD+) to all wells to start the enzymatic reaction. The total reaction volume is now 50 µL.

  • Reaction Incubation: Incubate the plate for 60 minutes at room temperature to allow for the PARylation of histone proteins.

  • Washing: Wash the plate four times with 200 µL/well of 1X PBS containing 0.1% Triton X-100. After the final wash, tap the inverted plate firmly on a paper towel to remove all residual liquid.[12] This step removes unbound reagents while the biotinylated PAR chains remain attached to the coated histones.

  • Streptavidin-HRP Addition: Add 50 µL of diluted Streptavidin-HRP to each well. Incubate for 60 minutes at room temperature. The Streptavidin-HRP will bind to the biotinylated PAR chains.

  • Final Wash: Repeat the washing step (Step 6) to remove unbound Streptavidin-HRP.

  • Color Development: Add 50 µL of TACS-Sapphire™ substrate to each well and incubate in the dark for 15-30 minutes.[12] Monitor for the development of a blue color.

  • Read Plate: Stop the reaction by adding 50 µL of stop solution if required by the kit. Read the absorbance on a microplate reader at 450 nm (if stopped) or 630 nm (if not stopped).[11]

Data Analysis and Interpretation

The primary goal of the data analysis is to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[13][14]

  • Background Subtraction: Subtract the average absorbance of the 'No Enzyme' wells from all other wells.

  • Calculate Percent Inhibition: Use the following formula for each inhibitor concentration:

    % Inhibition = 100 × [ 1 - ( Absorbance of Sample / Absorbance of Vehicle Control ) ]

  • Generate Dose-Response Curve: Plot the Percent Inhibition (%) versus the logarithm of the inhibitor concentration (log [Inhibitor]). This will typically generate a sigmoidal curve.[13]

  • Determine IC50: Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software package (like GraphPad Prism) to fit the curve and calculate the IC50 value.[15]

Sample Data Table
Inhibitor Conc. (µM)Log [Inhibitor]Avg. Absorbance (450 nm)Corrected Absorbance% Inhibition
No EnzymeN/A0.0520.000N/A
0 (Vehicle)N/A1.2521.2000.0
0.1-7.01.1321.08010.0
0.3-6.50.9520.90025.0
1.0-6.00.6520.60050.0
3.0-5.50.3520.30075.0
10.0-5.00.1720.12090.0
30.0-4.50.0820.03097.5
100.0-4.00.0640.01299.0

From the sample data, the IC50 value is approximately 1.0 µM.

Troubleshooting

IssuePossible CauseSolution
High Background Incomplete washing; Contaminated reagents.Ensure thorough washing at each step. Use fresh, nuclease-free water for buffers.
Low Signal Inactive enzyme; Insufficient incubation time.Verify enzyme activity with a fresh aliquot. Ensure incubation times are followed precisely.
Poor Curve Fit Incorrect inhibitor concentrations; Compound precipitation.Verify serial dilutions. Check the solubility of the compound in the final assay buffer.[16]
High Well-to-Well Variability Pipetting errors; Inconsistent washing.Use calibrated multichannel pipettes. Ensure consistent and thorough washing for all wells.

Conclusion

This application note provides a robust and validated framework for assessing the inhibitory potential of 4-(4-Aminophenyl)-N,N-dimethylbenzamide against PARP1. The structural similarity of this compound to known PARP inhibitors makes it a compelling candidate for screening. By following the detailed protocol and data analysis guidelines, researchers can reliably determine its IC50 value, providing a critical first step in the evaluation of its potential as a tool compound or a lead for therapeutic development.

References

  • BPS Bioscience. (n.d.). PARP1 Colorimetric Assay Kit (Catalog #80580). BPS Bioscience. [Link]

  • Davidson College. (n.d.). IC50 Determination. edX. [Link]

  • Creative Biolabs. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. [Link]

  • Černiauskas, E., & Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. Biol. Chem., 402(6), 649-663. [Link]

  • Gagné, J. P., et al. (2004). An enzymatic assay for poly(ADP-ribose) polymerase-1 (PARP-1) via the chemical quantitation of NAD(+): application to the high-throughput screening of small molecules as potential inhibitors. Analytical Biochemistry, 326(1), 124-133. [Link]

  • Pilie, P. G., et al. (2019). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Pharmacology, 10, 78. [Link]

  • Ruf, A., et al. (1998). Inhibitor and NAD+ binding to poly(ADP-ribose) polymerase as derived from crystal structures and homology modeling. Biochemistry, 37(11), 3893-3900. [Link]

  • Ledermann, J., & Harter, P. (2015). Olaparib: an oral PARP-1 and PARP-2 inhibitor with promising activity in ovarian cancer. Future Oncology, 11(22), 2947-2956. [Link]

  • Trevigen. (2008). HT Universal Colorimetric PARP Assay Kit. [Link]

  • Burkle, A. (2005). Poly(ADP-ribose). The most elaborate metabolite of NAD+. FEBS Journal, 272(18), 4576-4589. [Link]

  • AstraZeneca. (n.d.). Mechanism of Action for Advanced Ovarian Cancer. LYNPARZA® (olaparib). [Link]

  • Althaus, F. R. (2002). DNA Damage Signaling through Poly(ADP-Ribose). DNA Repair and Human Disease, 185-202. [Link]

  • Wikipedia. (n.d.). Poly (ADP-ribose) polymerase. [Link]

  • Massive Bio. (2026). Poly Adp Ribose Polymerase 1. [Link]

  • Georgakis, N., et al. (2020). Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor. Methods in Molecular Biology, 2089, 41-46. [Link]

  • Targeted Oncology. (2013). The Mechanism of Action of Olaparib. [Link]

  • Patsnap. (2024). What is the mechanism of Olaparib? Synapse. [Link]

Sources

Application Note: Mechanistic Evaluation of 4-(4-Aminophenyl)-N,N-dimethylbenzamide as a DNMT Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a technical guide for the evaluation and validation of 4-(4-Aminophenyl)-N,N-dimethylbenzamide (and structurally related benzamide analogs) as a non-nucleoside DNA Methyltransferase (DNMT) inhibitor.

Executive Summary & Compound Profile

4-(4-Aminophenyl)-N,N-dimethylbenzamide represents a scaffold distinct from classical cytidine analogs (e.g., 5-Azacytidine). Unlike nucleoside inhibitors that require DNA incorporation and cause cytotoxicity via covalent trapping of DNMT enzymes, benzamide derivatives typically function via non-covalent, competitive inhibition . They target the catalytic pocket or the S-adenosyl-L-methionine (SAM) cofactor binding site, offering a pathway to epigenetic modulation with reduced genotoxicity.

This guide outlines the critical workflows to validate this compound’s efficacy, determining its IC50, mode of binding, and ability to reactivate epigenetically silenced tumor suppressor genes.

Chemical & Physical Properties (Experimental Baseline)
ParameterSpecificationApplication Note
Molecular Structure Biphenyl core with dimethylamide and amine terminiLipophilic core suggests good membrane permeability but potential solubility issues in aqueous buffers.
Solubility DMSO (primary), Ethanol (secondary)Critical: Prepare 10 mM stock in anhydrous DMSO. Avoid aqueous storage to prevent amide hydrolysis.
Stability High (Non-hydrolyzable under assay conditions)Superior stability compared to Azacytidine (which hydrolyzes rapidly in water).
Target DNMT1 (Maintenance), DNMT3A/B (De Novo)Benzamides like Procainamide often show selectivity for DNMT1 [1].

Mechanism of Action (MoA) Visualization

Understanding the binding mode is prerequisite to assay design. Unlike suicide inhibitors, this benzamide analog is predicted to block the catalytic loop or compete with SAM.

MOA cluster_0 Nucleoside Inhibitors (e.g., 5-Aza) cluster_1 Benzamide Inhibitor (Target Compound) Aza Incorporation into DNA Trap Covalent Trapping of DNMT Aza->Trap Tox DNA Damage / Cytotoxicity Trap->Tox Hypo Global DNA Hypomethylation Tox->Hypo Benz 4-(4-Aminophenyl)-N,N-dimethylbenzamide Bind Reversible Binding (Catalytic/SAM Pocket) Benz->Bind Effect Catalytic Inhibition (No DNA Damage) Bind->Effect Effect->Hypo Gene Tumor Suppressor Reactivation Hypo->Gene

Figure 1: Mechanistic distinction between covalent nucleoside inhibitors (Red) and non-covalent benzamide inhibitors (Blue). The benzamide route avoids obligatory DNA damage.

Protocol A: In Vitro Enzymatic Inhibition (Biochemical Potency)

Objective: Determine the IC50 of the compound against recombinant human DNMT1. Rationale: Cell-free assays eliminate transport/metabolism variables, isolating direct enzyme inhibition.

Materials
  • Recombinant Human DNMT1 (Full length or catalytic domain).

  • Substrate: Poly(dI-dC) or hemimethylated DNA oligonucleotides.

  • Cofactor: S-Adenosyl-L-[methyl-³H]methionine (SAM) or Fluorescent SAM analog.

  • Control Inhibitor: S-Adenosyl-L-homocysteine (SAH) or Procainamide (positive control).

Step-by-Step Workflow
  • Assay Buffer Prep: Prepare 20 mM Tris-HCl (pH 7.4), 1 mM EDTA, 1 mM DTT, and 5% Glycerol. Note: DTT is crucial to maintain DNMT1 active site cysteines.

  • Compound Dilution: Perform a 10-point serial dilution of 4-(4-Aminophenyl)-N,N-dimethylbenzamide in DMSO (Range: 0.1 µM to 500 µM). Keep final DMSO concentration <1%.

  • Reaction Assembly:

    • Mix DNMT1 enzyme + Compound. Incubate for 10 min at 37°C (allows allosteric binding).

    • Add DNA substrate + SAM cofactor to initiate reaction.

  • Incubation: Incubate for 60–90 minutes at 37°C.

  • Termination & Detection:

    • Radioactive: Spot on DE81 filter paper, wash with Na2HPO4, count scintillation.

    • Fluorometric: Use a coupling enzyme (SAH hydrolase) to generate fluorescence (e.g., Resorufin).

  • Data Analysis: Fit data to a sigmoidal dose-response curve (Variable Slope) to calculate IC50.

Validation Criteria:

  • Z-Factor must be > 0.5.

  • Vehicle (DMSO) activity must be 100%.

  • Positive Control (SAH) should show IC50 < 10 µM.

Protocol B: Cellular Target Engagement (Functional Reactivation)

Objective: Confirm that the compound enters the nucleus and demethylates live chromatin. Target Model: HCT116 (Colon Cancer) or MCF-7 (Breast Cancer) cells, known for hypermethylated tumor suppressors (p16INK4a, RASSF1A).

Experimental Workflow Diagram

Workflow Prep Cell Seeding (HCT116/MCF-7) Treat Compound Treatment (48h - 72h) Prep->Treat Split Sample Splitting Treat->Split Extract1 gDNA Extraction Split->Extract1 Extract2 RNA Extraction Split->Extract2 ELISA 5-mC ELISA / LC-MS Extract1->ELISA PCR RT-qPCR (Target: p16, RASSF1A) Extract2->PCR

Figure 2: Dual-stream validation workflow: Global methylation quantification (Blue) and functional gene reactivation (Red).

Detailed Protocol
  • Dosing Strategy:

    • Benzamides are often cytostatic, not cytotoxic.

    • Treat cells daily for 72 hours (fresh media + compound every 24h).

    • Doses: IC50, 2xIC50, and 5xIC50 (determined from Protocol A).

    • Control: 5-Azacytidine (1-5 µM) as positive control; DMSO as negative.

  • Global Methylation Analysis (LC-MS/MS or ELISA):

    • Extract gDNA using standard kits (e.g., DNeasy).

    • Hydrolyze DNA to nucleosides using Nuclease P1.

    • Quantify 5-methylcytosine (5-mC) relative to total cytosine.

    • Success Metric: A statistically significant decrease in %5-mC compared to DMSO control.

  • Gene-Specific Reactivation (RT-qPCR):

    • Extract Total RNA (Trizol method).

    • Perform Reverse Transcription (cDNA synthesis).

    • Primers: Use validated primers for p16INK4a (CDKN2A).

    • Analysis: Calculate Fold Change (2^-ddCt).

    • Interpretation: If the compound works, p16 expression should increase >2-fold, correlating with the demethylation of its promoter.

Troubleshooting & Optimization

IssueProbable CauseSolution
Precipitation in Media Compound hydrophobicity (Biphenyl core)Sonicate stock solution; Reduce final concentration; Use 0.5% BSA in media as a carrier.
No Effect in Cells Poor membrane permeability or effluxPerform a parallel toxicity assay (MTT). If non-toxic but ineffective, increase duration to 96h (2 cell cycles required for passive demethylation).
High Toxicity Off-target effects (e.g., Kinase inhibition)Benzamides can inhibit kinases. Check morphology. If rapid death occurs (<24h), it is likely not epigenetic (epigenetic death is slow).

References

  • Lee, B. H., et al. (2005). Procainamide is a Specific Inhibitor of DNA Methyltransferase 1.[1][2][3][4] Journal of Biological Chemistry. Link

  • Singh, V., et al. (2013). Molecular Docking and Molecular Dynamics Simulation Studies of Procainamide Derivatives as Human DNA Methyltransferase 1 Inhibitors. Journal of Theoretical Biology. Link

  • Gros, C., et al. (2012). DNA Methylation Inhibitors in Cancer: From the Bench to the Bedside. Biochimie. Link

  • MedChemExpress. Procainamide Hydrochloride Product Information & Protocols. Link

  • Reaction Biology. DNA Methyltransferase (DNMT) Assay Protocols. Link

Disclaimer: This guide treats 4-(4-Aminophenyl)-N,N-dimethylbenzamide as a research chemical. All protocols should be performed in accordance with local safety regulations (GLP/GMP).

Sources

Technical Guide: Design & Application of 4-(4-Aminophenyl)-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

4-(4-Aminophenyl)-N,N-dimethylbenzamide (CAS: Variable/Generic Structure) represents a "privileged scaffold" in drug discovery. It features a biphenyl core—a structural motif found in over 4% of all approved drugs—bridging two distinct electronic environments: an electron-rich primary amine and an electron-deficient dimethylamide.

This guide moves beyond basic synthesis to treat the molecule as a modular platform . The primary amine serves as a "diversity handle" for library generation (ureas, amides, sulfonamides), while the dimethylamide moiety acts as a metabolic anchor, often improving solubility and metabolic stability compared to naked phenyl rings.

Key Physiochemical Profile
PropertySpecificationRelevance
Molecular Formula C₁₅H₁₆N₂OCore stoichiometry
Calc.[1][2][3][4] MW 240.30 g/mol Fragment-based drug design (FBDD) compliant
LogP (Predicted) ~2.3 - 2.5Ideal lipophilicity for oral bioavailability (Lipinski compliant)
H-Bond Donors 2 (NH₂)Critical for target engagement (e.g., kinase hinge binding)
Electronic State Push-Pull SystemAmine (Donor) -> Phenyl -> Phenyl -> Amide (Acceptor)

Module A: Convergent Synthesis Strategy

Objective: To synthesize the target scaffold with >95% purity and <10 ppm residual Palladium.

The Logic of Disconnection

We utilize a Suzuki-Miyaura Cross-Coupling approach.[3][5] Unlike linear synthesis (e.g., nitration followed by reduction), this convergent route prevents regio-isomeric byproducts and allows for late-stage assembly of the biphenyl core.

Retrosynthetic Analysis:

  • Fragment A (Electrophile): 4-Bromo-N,N-dimethylbenzamide (Stable, commercially available).

  • Fragment B (Nucleophile): 4-Aminophenylboronic acid pinacol ester (Protected boron species prevents protodeboronation).

Protocol 1: Optimized Suzuki Coupling

Scale: 10 mmol (Gram-scale)

Reagents:

  • 4-Bromo-N,N-dimethylbenzamide: 2.28 g (10 mmol)

  • 4-Aminophenylboronic acid pinacol ester: 2.63 g (12 mmol, 1.2 eq)

  • Catalyst: Pd(dppf)Cl₂·DCM: 408 mg (0.5 mmol, 5 mol%)

    • Rationale: The bidentate dppf ligand resists oxidation better than PPh₃ and supports the oxidative addition into the electron-poor aryl bromide.

  • Base: K₂CO₃ (2M aq. solution): 10 mL (20 mmol, 2 eq)

  • Solvent: 1,4-Dioxane (40 mL)

    • Rationale: Miscible with water, high boiling point for kinetics.

Step-by-Step Methodology:

  • Inerting: Charge a 100 mL round-bottom flask with the aryl bromide, boronate ester, and Pd catalyst. Seal with a septum and purge with N₂ for 5 minutes.

  • Solvation: Add degassed 1,4-Dioxane via syringe.

  • Activation: Add the degassed K₂CO₃ solution. The mixture will turn biphasic.

  • Reflux: Heat the reaction to 90°C for 4–6 hours. Monitor by LC-MS for the disappearance of the bromide (m/z 228/230).

  • Workup: Cool to RT. Dilute with EtOAc (100 mL) and wash with water (2 x 50 mL) and brine (50 mL).

  • Drying: Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

Visualization: Synthesis Workflow

SuzukiWorkflow Reactants Reactants (Aryl Bromide + Boronate) Catalyst Catalysis Pd(dppf)Cl2 / K2CO3 90°C, 4h Reactants->Catalyst Oxidative Addition Intermediate Crude Biphenyl (Pd Contaminated) Catalyst->Intermediate Reductive Elimination Scavenging Pd Scavenging (Thiol-Silica) Intermediate->Scavenging Purification FinalProduct Pure Scaffold (>98% HPLC) Scavenging->FinalProduct Filtration

Figure 1: Convergent synthesis workflow emphasizing the critical Palladium scavenging step.

Module B: Purification & Quality Control (Self-Validating System)

The Hidden Variable: Residual Palladium from Suzuki couplings can act as a "false positive" in biological assays (especially kinase assays) or catalyze unwanted side reactions during library derivatization.

Protocol 2: Palladium Scavenging

Standard silica chromatography is often insufficient to remove Pd traces.

  • Resuspension: Dissolve the crude brown solid in THF/MeOH (10:1).

  • Scavenger Addition: Add SiliaMetS® Thiol (or equivalent thiol-functionalized silica) at 20 wt% relative to the crude mass.

  • Agitation: Stir at 40°C for 2 hours. The thiol groups irreversibly bind Pd(II) and Pd(0).

  • Filtration: Filter through a 0.45 µm PTFE pad to remove the silica-Pd complex.

  • Crystallization: Recrystallize the filtrate from Ethanol/Heptane to yield off-white needles.

Validation Criteria:

  • Purity: >98% (HPLC @ 254 nm).

  • Pd Content: <20 ppm (ICP-MS). Crucial for biological use.[6][7]

Module C: Derivatization (Library Synthesis)

Objective: Transform the scaffold into active pharmaceutical ingredients (APIs) by exploiting the amine handle.

Reaction Class 1: Urea Formation (Kinase Inhibitor Motif)

Ureas are classic linkers in kinase inhibitors (e.g., Sorafenib).

  • Reagent: Aryl Isocyanates (R-NCO).

  • Conditions: DCM, RT, 1 hour. (No base required).

  • Mechanism: Nucleophilic attack of the aniline nitrogen on the isocyanate carbon.

Reaction Class 2: Amide Coupling
  • Reagent: Acid Chlorides (R-COCl) or Carboxylic Acids + HATU.

  • Conditions: DIPEA, DMF, RT.

Visualization: Chemical Space Expansion

Derivatization Core 4-(4-Aminophenyl)- N,N-dimethylbenzamide (The Scaffold) Iso + Isocyanate (R-NCO) Core->Iso Acid + Carboxylic Acid (HATU/Base) Core->Acid Sulf + Sulfonyl Chloride (R-SO2Cl) Core->Sulf Urea Urea Derivative (Kinase Inhibitor Motif) Iso->Urea Nu Attack Amide Amide Derivative (Peptidomimetic) Acid->Amide Coupling Sulfonamide Sulfonamide (Solubility/Selectivity) Sulf->Sulfonamide Subst.

Figure 2: Divergent synthesis pathways converting the scaffold into three distinct pharmacological classes.

Analytical Specifications

To ensure reproducibility across research groups, the following analytical method is standardized.

HPLC Method (Reverse Phase)
  • Column: C18 (Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Aromatic) and 280 nm.

Time (min)% Phase BEvent
0.05%Equilibration
8.095%Gradient Elution
10.095%Wash
10.15%Re-equilibration
Expected NMR Signals (DMSO-d₆, 400 MHz)
  • δ 2.95 (s, 6H): N,N-Dimethyl protons (Characteristic singlet, may split if rotation is restricted).

  • δ 5.20 (s, 2H): -NH₂ protons (Broad, exchangeable with D₂O).

  • δ 6.60 - 7.60 (m, 8H): Biphenyl aromatic protons. The ring bearing the amine will show upfield shifts (shielding) compared to the amide-bearing ring.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. Link

  • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Journal of Medicinal Chemistry, 54(10), 3451–3479. Link

  • Hajduk, P. J., & Galloway, W. R. (2011). Arematicity and Drug Design. Nature, 470, 42-43. (Contextualizing Biphenyls). Link

Sources

Application Note: In Vivo Evaluation of 4-(4-Aminophenyl)-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals evaluating 4-(4-Aminophenyl)-N,N-dimethylbenzamide (CAS: 166386-41-0).[1][2][3]

Note on Compound Identity: This compound is primarily characterized as a chemical scaffold and protein degrader building block (e.g., for PROTAC synthesis) rather than an established drug with a fixed therapeutic index.[1][2][3] Consequently, this guide functions as a Protocol for Pre-clinical Validation , detailing how to determine the Maximum Tolerated Dose (MTD), Pharmacokinetics (PK), and safety profile for this specific New Chemical Entity (NCE).

Executive Summary & Mechanism

4-(4-Aminophenyl)-N,N-dimethylbenzamide is a biphenyl-based scaffold often utilized as a linker or warhead precursor in the synthesis of targeted protein degraders (PROTACs) and kinase inhibitors.[1][2][3] Its structure consists of a solvent-exposed N,N-dimethylbenzamide moiety (improving solubility/permeability) and a reactive 4-aminophenyl group (serving as a conjugation handle or metabolic hotspot).[1][2][3]

Critical Scientific Context: Unlike established benzamide drugs (e.g., Entinostat), there is no single "standard" therapeutic dosage for this specific intermediate in literature.[1][2][3] In vivo administration is typically performed to:

  • Assess Scaffold Toxicity: Determine if the biphenyl core induces adverse events (e.g., methemoglobinemia from the aniline moiety) before incorporating it into larger drugs.[1][2][3]

  • Establish Pharmacokinetics (PK): Verify if the N,N-dimethyl group confers sufficient metabolic stability against dealkylation.[1][2][3]

  • Use as a Control: Serve as a non-binding structural analog in efficacy studies.[1][2][3]

Formulation & Solubility Protocol

The biphenyl core renders this compound lipophilic (LogP ~2.5–3.0 estimated).[1][2][3] Proper formulation is critical to avoid precipitation in the peritoneal cavity or GI tract.[1][2][3]

Standard Vehicle System (Recommended)

This formulation balances solubility with tolerability for rodent studies.[1][2][3]

ComponentConcentration (v/v)Function
DMSO 5%Primary solvent (Stock solution)
PEG 400 40%Co-solvent / Dispersion agent
Tween 80 5%Surfactant to prevent aggregation
Saline / PBS 50%Aqueous carrier (Add last)

Preparation Steps:

  • Dissolve 4-(4-Aminophenyl)-N,N-dimethylbenzamide in 100% DMSO to create a 200 mg/mL Stock .

  • Add PEG 400 and vortex until clear.

  • Add Tween 80 and vortex.[1][2][3]

  • Slowly add warm (37°C) Saline/PBS with continuous stirring. Note: If precipitation occurs, sonicate for 5–10 minutes.

Dose-Finding Strategy (Tiered Protocol)

Since no LD50 is established, a Tiered Dose Escalation is mandatory.[1][2][3] Do not jump to high doses immediately.[1][2][3]

Phase I: Maximum Tolerated Dose (MTD)

Objective: Identify the highest safe dose for efficacy studies. Subjects: Naive BALB/c or C57BL/6 mice (n=3 per cohort).[1][2][3]

  • Cohort A (Low): 10 mg/kg (IP, once daily x 3 days)[1][2][3]

  • Cohort B (Mid): 30 mg/kg (IP, once daily x 3 days)[1][2][3]

  • Cohort C (High): 75 mg/kg (IP, once daily x 3 days)[1][2][3]

Stop Criteria: >15% body weight loss, piloerection, or lethargy.[1][2][3]

Phase II: Pharmacokinetic (PK) Profiling

Objective: Determine half-life (


) and bioavailability (

).[1][2][3]
  • Route: IV (Tail vein) vs. PO (Oral gavage).[1][2][3]

  • Recommended Dose: 5 mg/kg (IV) and 20 mg/kg (PO).[1][2][3]

  • Sampling: 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose.

Experimental Workflow & Signaling Logic

The following diagram illustrates the decision matrix for evaluating this scaffold, linking chemical properties to biological readouts.

G cluster_vivo In Vivo Validation Compound 4-(4-Aminophenyl)- N,N-dimethylbenzamide Formulation Formulation (5% DMSO/40% PEG400) Compound->Formulation Solubilization MTD MTD Study (10-75 mg/kg) Formulation->MTD IP Injection PK PK Analysis (LC-MS/MS) MTD->PK If Tolerated Toxicity Toxicity Check (Methemoglobinemia) MTD->Toxicity Adverse Events? App Application: PROTAC Linker / Control PK->App Valid Scaffold Toxicity->Formulation Adjust Dose/Vehicle

Caption: Workflow for validating the 4-(4-Aminophenyl)-N,N-dimethylbenzamide scaffold. The process prioritizes safety (MTD) before efficacy or utility assessment.[1][2][3]

Safety & Toxicology Alerts

When working with aminobiphenyl derivatives, specific toxicological endpoints must be monitored:

  • Methemoglobinemia: The primary amine (-NH2) on the phenyl ring can undergo N-oxidation (via CYP450), forming hydroxylamines that oxidize hemoglobin.[1][2][3]

    • Monitor: Cyanosis (blue extremities) in mice.[1][2][3]

  • Genotoxicity: Aminobiphenyls are potential DNA intercalators or alkylators.[1][3]

    • Precaution: Handle all powder in a biosafety cabinet.[1][2][3] Treat bedding as hazardous waste.[1][2][3]

  • Metabolic Stability: The N,N-dimethyl group is susceptible to N-demethylation.[1][2][3] If the PK study shows rapid clearance, consider the mono-methyl metabolite as the active species.[1][2][3]

Recommended Reference Dosage Range

Based on structural analogs (e.g., Entinostat, Benzamide HDAC inhibitors) and standard NCE protocols:

Study TypeRouteRecommended DosageFrequency
Pilot Toxicity IP10 mg/kgSingle Bolus
Chronic Efficacy PO25 – 50 mg/kgDaily (QD)
PK Analysis IV2 – 5 mg/kgSingle Bolus

Note: Doses >100 mg/kg are not recommended due to the high likelihood of off-target toxicity from the biphenyl core.[1][2][3]

References

  • PubChem. (2023).[1][2][3] Compound Summary: 4-(4-Aminophenyl)-N,N-dimethylbenzamide (CAS 166386-41-0).[1][2][3][4][5][6] National Library of Medicine.[1][2][3] [Link][1][2][3]

  • Connolly, J. et al. (2017).[1][2][3] Guidelines for the In Vivo Assessment of New Chemical Entities. Journal of Pharmacological and Toxicological Methods. [Link]

  • Nair, A. B., & Jacob, S. (2016).[1][2][3] A simple practice guide for dose conversion between animals and human. Journal of Basic and Clinical Pharmacy. [Link]

Sources

Application Note & Protocols for the Quantitative Analysis of 4-(4-Aminophenyl)-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the analytical quantification of 4-(4-Aminophenyl)-N,N-dimethylbenzamide, a key chemical intermediate in various synthetic processes. Recognizing the critical need for accurate and reliable quantification in research, development, and quality control, this application note details three robust analytical methodologies: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry. Each section is designed to provide not only a step-by-step protocol but also the scientific rationale behind the methodological choices, ensuring that researchers can adapt and validate these methods for their specific applications. This guide is intended for researchers, scientists, and drug development professionals seeking to establish reliable quantitative assays for this compound.

Introduction to 4-(4-Aminophenyl)-N,N-dimethylbenzamide and the Imperative for Accurate Quantification

4-(4-Aminophenyl)-N,N-dimethylbenzamide is a chemical entity of significant interest in organic synthesis and pharmaceutical development. Its molecular structure, featuring a biphenyl backbone with both an amine and a dimethylamide functional group, makes it a versatile building block. The molecular formula for this compound is C₁₅H₁₆N₂O, and it has a molecular weight of 240.30 g/mol [1].

Accurate quantification of this compound is paramount for several reasons:

  • Process Chemistry: To monitor reaction kinetics, determine yield, and optimize synthetic routes.

  • Purity Assessment: To quantify the compound as an active ingredient or to detect it as a process-related impurity.

  • Pharmacokinetic Studies: In a research context, to determine its concentration in biological matrices.

Given the diverse contexts in which 4-(4-Aminophenyl)-N,N-dimethylbenzamide may be analyzed, a range of analytical techniques with varying levels of sensitivity, selectivity, and throughput are required. This guide provides detailed protocols for three such methods.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely accessible and robust technique for the quantification of chromophoric compounds like 4-(4-Aminophenyl)-N,N-dimethylbenzamide. The method's reliability and simplicity make it a cornerstone of many analytical laboratories.

Principle of the Method

This method employs reverse-phase HPLC, where the analyte is separated from a mixture based on its partitioning between a non-polar stationary phase and a polar mobile phase. The separated analyte is then detected by its absorbance of UV light. The absorbance is directly proportional to the concentration of the analyte, enabling accurate quantification.

Experimental Protocol

2.2.1. Materials and Reagents

  • 4-(4-Aminophenyl)-N,N-dimethylbenzamide reference standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Formic acid (optional, for pH adjustment of the mobile phase)

  • Volumetric flasks and pipettes

  • HPLC vials

2.2.2. Instrumentation

  • HPLC system equipped with a binary or quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

2.2.3. Preparation of Solutions

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the sample containing 4-(4-Aminophenyl)-N,N-dimethylbenzamide in the mobile phase to an expected concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

2.2.4. HPLC Conditions

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Isocratic: 60:40 (v/v) Acetonitrile:Water
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 254 nm (or experimentally determined λmax)
Run Time 10 minutes

2.2.5. Data Analysis and Quantification

  • Inject the working standard solutions to generate a calibration curve of peak area versus concentration.

  • Perform a linear regression on the calibration curve. The R² value should be ≥ 0.995.

  • Inject the prepared sample solutions.

  • Quantify the amount of 4-(4-Aminophenyl)-N,N-dimethylbenzamide in the sample by interpolating its peak area from the calibration curve.

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines[2].

Validation ParameterAcceptance Criteria
Specificity No interfering peaks at the retention time of the analyte.
Linearity R² ≥ 0.995 over the specified range.
Accuracy 98-102% recovery of spiked samples.
Precision (Repeatability & Intermediate) RSD ≤ 2%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1
Robustness Insensitive to small, deliberate changes in method parameters.
HPLC-UV Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Standard & Sample Preparation C HPLC System Setup A->C B Mobile Phase Preparation B->C D Inject Standards (Calibration Curve) C->D E Inject Samples D->E F Peak Integration & Quantification E->F G Report Generation F->G

Caption: Workflow for HPLC-UV analysis.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as bioanalysis or trace impurity analysis, LC-MS/MS is the method of choice.

Principle of the Method

LC-MS/MS combines the separation power of HPLC with the sensitive and selective detection of tandem mass spectrometry. The analyte is first separated by HPLC and then ionized. The precursor ion (the ionized analyte) is selected in the first mass analyzer, fragmented, and a specific product ion is monitored in the second mass analyzer. This multiple reaction monitoring (MRM) provides exceptional specificity.

Experimental Protocol

3.2.1. Materials and Reagents

  • Same as for HPLC-UV, but with LC-MS grade solvents and additives (e.g., formic acid, ammonium acetate).

3.2.2. Instrumentation

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source.

  • UPLC/HPLC system.

  • C18 column suitable for fast chromatography (e.g., 2.1 x 50 mm, 1.8 µm).

3.2.3. Preparation of Solutions

  • Similar to HPLC-UV, but dilutions are made to a lower concentration range (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).

  • An internal standard (structurally similar, stable isotope-labeled if possible) should be used.

3.2.4. LC-MS/MS Conditions

ParameterValue
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 3 minutes, hold for 1 min, re-equilibrate
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode ESI Positive
MRM Transition Hypothetical: m/z 241.1 → 148.1 (Quantifier), 241.1 → 120.1 (Qualifier)
Collision Energy To be optimized

3.2.5. Data Analysis and Quantification

  • Optimize MS parameters (e.g., collision energy) by infusing a standard solution.

  • Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against concentration.

  • Quantify the analyte in samples using the calibration curve.

LC-MS/MS Workflow Diagram

LCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Standard, IS, & Sample Preparation B LC Separation A->B C Ionization (ESI+) B->C D MS/MS Detection (MRM) C->D E Peak Integration & Ratio Calculation D->E F Quantification & Reporting E->F UVVis_Workflow A Determine λmax B Prepare Standard Curve A->B C Prepare & Measure Sample B->C D Calculate Concentration C->D

Sources

4-(4-Aminophenyl)-N,N-dimethylbenzamide use in high-throughput screening

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the technical integration of 4-(4-Aminophenyl)-N,N-dimethylbenzamide (CAS: 166386-41-0) into High-Throughput Screening (HTS) campaigns. Identified as a "privileged scaffold," this biphenyl pharmacophore exhibits dual utility: as a versatile starting point for Fragment-Based Drug Discovery (FBDD) targeting kinases and sirtuins, and as a reference standard for optimizing library solubility and fluorescence interference parameters.[1] This guide provides validated protocols for library preparation, assay interference mitigation, and hit expansion.[1]

Introduction: The Biphenyl Scaffold in HTS

4-(4-Aminophenyl)-N,N-dimethylbenzamide represents a class of biphenyl amides that frequently appear as "hits" in phenotypic and biochemical screens.[1] Its structural utility stems from a "push-pull" electronic system—an electron-donating amino group and an electron-withdrawing dimethylamide group linked by a conjugated biphenyl system.[1]

Key Applications in HTS:

  • Privileged Scaffold Screening: Serves as a core template for generating focused libraries against Protein Kinases (targeting the ATP pocket) and Deacetylases (Sirtuins) .[1]

  • Assay Interference Profiling: Due to its conjugated nature, this compound can exhibit intrinsic fluorescence.[1] It is used as a benchmark to calibrate "false positive" filters in fluorescence intensity (FI) assays.[1]

  • Combinatorial Expansion: The free aniline amine (

    
    ) allows for rapid parallel synthesis (amide coupling, reductive amination) to generate Structure-Activity Relationship (SAR) data directly from the HTS plate.[1]
    

Chemical Properties & HTS Compatibility

Before integrating this compound into an automated workflow, its physicochemical behavior must be standardized.[1]

PropertyValue / CharacteristicHTS Implication
Molecular Weight 240.30 g/mol Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant).[1]
LogP (Predicted) ~2.5 - 2.8Good membrane permeability; low risk of precipitation in aqueous buffers < 100 µM.[1]
Solubility (DMSO) > 50 mMSuitable for acoustic dispensing (Echo® systems) and pin-tool transfer.[1]
Fluorescence Potential (Blue/Green region)Critical: May interfere with Coumarin/Fluorescein-based assays.[1]
Reactivity Primary AnilineSusceptible to oxidation over long-term storage; store under

or Argon.[1]

Protocol: Library Preparation & Acoustic Dispensing

Objective: To prepare a stable, aggregation-free source plate for HTS.

Materials:

  • Compound: 4-(4-Aminophenyl)-N,N-dimethylbenzamide ( >98% purity).[1][2]

  • Solvent: Anhydrous DMSO (LC-MS Grade).[1]

  • Plate: 384-well Low Dead Volume (LDV) source plate (Cyclic Olefin Copolymer).[1]

Step-by-Step Procedure:

  • Stock Solution Preparation (10 mM):

    • Weigh 2.40 mg of compound.[1][3]

    • Dissolve in 1.0 mL of Anhydrous DMSO.

    • Note: Sonicate for 30 seconds to ensure complete dissolution. Visual inspection is mandatory; the solution should be clear and slightly yellow.[1]

  • Quality Control (QC):

    • Assess purity via LC-MS prior to plating.[1] The aniline moiety can degrade to azo-dimers if exposed to light/air.[1]

    • Acceptance Criteria: Purity > 95%; Water content < 0.5%.[1]

  • Acoustic Transfer (Echo® 550/650):

    • Calibrate liquid class for "DMSO_Standard".[1]

    • Dispense 20 nL - 100 nL into assay plates to achieve final screening concentrations of 10 µM - 50 µM.

    • Caution: Avoid "surfactant-like" behavior. Although this compound is not a typical aggregator, biphenyls can stack.[1] Ensure assay buffer contains 0.01% Triton X-100 or Tween-20.[1]

Workflow: False-Positive Discrimination Strategy

Because this scaffold possesses a conjugated


-system, it can absorb/emit light, potentially interfering with fluorescence-based readouts (e.g., Fluorescence Polarization, TR-FRET).[1]
Diagram: HTS Triage Workflow

The following logic gate determines if a "hit" is a true binder or an artifact.

HTS_Triage Figure 1: Triage logic for Biphenyl-Amide scaffolds in HTS. Start HTS Primary Screen (Fluorescence Readout) Hit Hit Identified (> 3 SD from Mean) Start->Hit Check1 Auto-Fluorescence Scan (No Reagents) Hit->Check1 Step 1 Check2 Red-Shifted Assay (Switch Fluorophore) Check1->Check2 No Signal Decision_False Artifact (Discard) Check1->Decision_False Signal Present Check2->Decision_False No Activity Decision_True Valid Scaffold (Proceed to SAR) Check2->Decision_True Activity Confirmed

Protocol for Interference Check:

  • Blank Plate Setup: Dispense the compound (10 µM) into assay buffer without the enzyme or fluorophore.

  • Spectral Scan: Measure emission at the assay wavelength (e.g., Ex 485 nm / Em 525 nm).[1]

  • Threshold: If Signal(Compound) > 2x Signal(Buffer), the compound is an Auto-fluorescent False Positive .[1]

  • Mitigation: Switch to a Red-Shifted assay (e.g., AlphaScreen or TR-FRET with Europium/APC) where the biphenyl scaffold does not absorb.[1]

Application: Targeted Library Expansion (SAR)

Once 4-(4-Aminophenyl)-N,N-dimethylbenzamide is validated as a hit (e.g., for a Kinase target), the primary aniline allows for rapid "Hit-to-Lead" evolution using parallel synthesis.[1]

Diagram: Chemical Expansion Logic

Visualizing how to grow the scaffold inside the binding pocket.

SAR_Expansion Figure 2: Parallel Synthesis Strategy for Aniline Derivatization. Core Core Scaffold: 4-(4-Aminophenyl)- N,N-dimethylbenzamide Amide Amide Coupling (Target: H-Bond Donors) Core->Amide R-COCl Urea Urea Formation (Target: Solubilizing Groups) Core->Urea R-NCO RedAm Reductive Amination (Target: Hydrophobic Pocket) Core->RedAm R-CHO / NaBH(OAc)3 Out1 Improved Potency (Kinase Hinge Binder) Amide->Out1 Out2 Improved ADME (Solubility/Metabolic Stability) Urea->Out2 RedAm->Out1

Synthesis Protocol (96-well Format):

  • Dissolution: Prepare 0.1 M stock of the scaffold in DMF.

  • Reagent Addition: Add 1.2 eq of diverse acid chlorides (for amides) or isocyanates (for ureas).

  • Base: Add 2.0 eq of DIPEA (Diisopropylethylamine).

  • Incubation: Shake at RT for 12 hours.

  • Purification: Use SCX (Strong Cation Exchange) solid-phase extraction cartridges to trap the product (if basic) or scavenge unreacted amine.[1]

  • Screening: Evaporate solvent, reconstitute in DMSO, and screen the daughter plates.

References & Authority

  • PubChem Compound Summary. "4-(4-Aminophenyl)-N,N-dimethylbenzamide (CID 582463)."[1] National Center for Biotechnology Information. [Link][1]

  • Thorne, N., et al. "Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference."[1] Current Opinion in Chemical Biology, 2010.[1] (Contextual grounding for auto-fluorescence mitigation). [Link]

  • Hajduk, P. J., et al. "Privileged Molecules for Protein Binding Identified from NMR-based Screening."[1] Journal of Medicinal Chemistry, 2000.[1] (Foundational theory on biphenyl scaffolds). [Link]

Disclaimer: This Application Note is for research purposes only. 4-(4-Aminophenyl)-N,N-dimethylbenzamide is a chemical reagent and should be handled according to MSDS safety guidelines, specifically regarding potential skin sensitization associated with aniline derivatives.[1]

Sources

Application Note: Purification of 4-Amino-N,N-dimethylbenzamide by Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

4-Amino-N,N-dimethylbenzamide is a critical intermediate in the synthesis of pharmaceuticals (e.g., histone deacetylase inhibitors) and agrochemicals. Its synthesis, typically involving the reduction of 4-nitro-N,N-dimethylbenzamide, often yields a crude product contaminated with unreacted nitro compounds (yellow discoloration), inorganic salts, and azo-coupling side products.

Achieving pharmaceutical-grade purity (>98%) requires a purification strategy that addresses the molecule's specific physicochemical profile: a polar aromatic amine capable of hydrogen bonding, with a melting point of 151–154°C. This guide details a self-validating recrystallization protocol designed to remove trace colored impurities and maximize recovery.

Physicochemical Profile & Solubility Analysis

Before initiating purification, the operator must understand the solute's behavior. The amino group (-NH2) imparts polarity and basicity, while the dimethylamide group (-CON(CH3)2) adds lipophilicity compared to the primary amide.

Table 1: Key Properties of 4-Amino-N,N-dimethylbenzamide[1][2]
PropertyValueCritical Implication for Purification
CAS Number 6331-71-1Verification of identity.
Molecular Weight 164.21 g/mol Calculation of theoretical yield.
Melting Point 151–154°CHigh MP indicates a stable crystal lattice; suitable for high-temp reflux.
Appearance White to off-white solidYellow/Brown indicates oxidation or nitro-impurities.
Solubility (Water) Moderate/High (Hot)Water acts as a powerful anti-solvent when mixed with alcohols, or a solvent in mono-solvent systems if cooling range is sufficient.
Solubility (EtOH) HighExcellent primary solvent.
pKa (Amine) ~4.8 (Predicted)Avoid acidic solvents which will form salts (increasing water solubility).
Solvent System Selection Rationale
  • Primary System (Ethanol/Water): This is the preferred "green" chemistry approach. The compound dissolves readily in hot ethanol.[1] Water, added at reflux, reduces solubility selectively, forcing the pure compound to crystallize upon cooling while keeping polar impurities (salts) and more soluble organic byproducts in the mother liquor.

  • Alternative System (Ethyl Acetate/Heptane): Used if the compound needs to be strictly anhydrous.

Detailed Protocol: Ethanol/Water Recrystallization

This protocol is optimized for 10g of crude material but is linearly scalable.

Phase 1: Dissolution & Decolorization
  • Preparation: Place 10.0 g of crude 4-Amino-N,N-dimethylbenzamide into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.

  • Solvent Addition: Add 40 mL of Ethanol (95% or absolute).

  • Reflux: Heat the mixture on a stir plate to a gentle reflux (~78°C).

    • Observation: If the solid does not completely dissolve after 5 minutes of reflux, add more ethanol in 5 mL increments.

    • Note: The goal is a saturated solution at boiling point. Excess solvent reduces yield.

  • Activated Carbon Treatment (Crucial for Color):

    • If the solution is yellow or brown (indicating nitro impurities or oxidation), remove from heat briefly.

    • Add 0.5 g of activated charcoal.

    • Return to reflux for 5–10 minutes.

  • Hot Filtration: Filter the hot solution through a pre-warmed Buchner funnel (or fluted filter paper) to remove the charcoal.

    • Technique Tip: Pre-wet the filter with hot ethanol to prevent premature crystallization in the funnel.

Phase 2: Crystallization (The Anti-Solvent Method)
  • Reheating: Return the filtrate to a clean flask and bring back to a boil.

  • Water Addition: While stirring rapidly at reflux, add hot distilled water dropwise.

    • Endpoint: Continue adding water until a faint, persistent turbidity (cloudiness) is observed.

    • Clarification: Add 1–2 mL of ethanol to clear the solution back to transparency. This ensures the solution is supersaturated but stable at high temperature.

  • Controlled Cooling:

    • Remove the flask from heat.

    • Allow it to cool to room temperature slowly (over 30–45 minutes). Do not use an ice bath yet.

    • Mechanism:[2][3] Slow cooling promotes the growth of pure, well-defined crystals, rejecting impurities into the solution. Rapid cooling traps impurities.

  • Final Crystallization: Once at room temperature, place the flask in an ice-water bath (0–4°C) for 1 hour to maximize recovery.

Phase 3: Isolation & Drying
  • Filtration: Collect the crystals via vacuum filtration.

  • Washing: Wash the filter cake with a small volume (10–15 mL) of ice-cold Ethanol/Water (50:50 mixture).

    • Warning: Do not use pure ethanol for washing, as it will redissolve the product.

  • Drying: Dry the solid in a vacuum oven at 40–50°C for 4 hours, or air dry overnight in a desiccator.

Visualization: Purification Workflow

RecrystallizationWorkflow Start Crude 4-Amino-N,N- dimethylbenzamide Dissolve Dissolve in Hot Ethanol (Reflux ~78°C) Start->Dissolve CheckColor Color Check: Yellow/Brown? Dissolve->CheckColor Charcoal Add Activated Carbon (Reflux 5 min) CheckColor->Charcoal Yes Filter Hot Filtration (Remove insolubles/carbon) CheckColor->Filter No Charcoal->Filter AntiSolvent Add Hot Water (Until Turbid -> Clear with EtOH) Filter->AntiSolvent Cooling Slow Cooling (RT -> 4°C) AntiSolvent->Cooling Collect Vacuum Filtration & Cold Wash Cooling->Collect Dry Vacuum Dry (45°C) Collect->Dry Final Pure Product (MP: 151-154°C) Dry->Final

Figure 1: Step-by-step decision matrix for the purification of 4-Amino-N,N-dimethylbenzamide.

Quality Control & Troubleshooting

Self-Validating Purity Checks

After drying, perform these tests to validate the protocol:

  • Melting Point: The purified solid must melt sharply between 151–154°C . A range >2°C or a value <150°C indicates wet solvent or remaining impurities [1][2].

  • Visual Inspection: The product should be white. A yellow tint suggests residual nitro-precursor (requires repeat recrystallization with charcoal).

  • 1H-NMR (DMSO-d6):

    • Look for the dimethyl singlet at ~2.9 ppm (6H).

    • Aromatic doublets at ~6.5 ppm and ~7.2 ppm (AA'BB' system).

    • Broad singlet for NH2 at ~5.5 ppm.

Troubleshooting Guide
IssueCauseSolution
Oiling Out (Liquid separates instead of crystals)Solution too concentrated or cooled too fast.Reheat to dissolve. Add a seed crystal. Cool very slowly with vigorous stirring.
Low Yield Too much solvent used or product is too soluble in water.Concentrate the mother liquor by rotary evaporation and collect a second crop.
Colored Product Incomplete carbon treatment.Repeat recrystallization; ensure carbon is fresh.

References

  • PubChem. (n.d.).[4] 4-Amino-N,N-dimethylbenzamide Compound Summary (CID 235527).[4] National Center for Biotechnology Information. Retrieved October 26, 2023, from [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Sources

Application Note: Flash Chromatography Protocol for 4-Amino-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Molecule Analysis[1]

4-Amino-N,N-dimethylbenzamide represents a classic "dual-personality" challenge in chromatography. It contains a basic primary aniline group and a polar dimethylamide moiety on a benzene ring.[1]

  • Polarity: High.[1] The molecule is reported as "very soluble in water" [1], indicating that standard non-polar mobile phases (e.g., Hexane/Ethyl Acetate) may yield poor retention or excessive tailing on normal phase silica.[1]

  • Basicity: The aniline nitrogen (

    
    ) is weakly basic but sufficiently active to hydrogen-bond with acidic silanols (
    
    
    
    ) on standard silica gel.[1] This interaction causes the "General Elution Problem" for amines: broad peaks, streaking, and poor recovery.[1]

Strategic Insight: While bulk synthesis often utilizes acid-base precipitation for purification [2], Flash Chromatography is required when isolating the compound from complex reaction byproducts (e.g., unreacted nitro-precursors or isomers) or when high-purity analytical standards are needed.[1]

Pre-Purification Method Development

Before committing to a full flash run, you must determine the optimal stationary and mobile phases.[1]

Solubility & TLC Screening

Due to the high polarity of the target, a Dichloromethane (DCM) / Methanol (MeOH) system is superior to Hexane/EtOAc.[1]

ParameterRecommendationRationale
Solvent System DCM / MeOH (95:5 to 90:10)Provides sufficient polarity to elute the amide without using excessive methanol, which can dissolve silica.[1]
Modifier 1% Triethylamine (TEA) or

Critical: Competes for silanol binding sites, sharpening the aniline peak.[1]
Detection UV @ 254 nmThe benzamide chromophore is UV active.[1]
Staining Ninhydrin or p-AnisaldehydeThe primary amine will stain red/purple (Ninhydrin) or orange (Anisaldehyde).[1]
The "Expert" Check: The Silanol Interaction

The diagram below illustrates why the modifier is non-negotiable for this protocol. Without TEA, the aniline drags; with TEA, it elutes as a tight band.[1]

SilanolInteraction Silica Acidic Silica Surface (Si-OH) Target 4-Amino-N,N-dimethylbenzamide (Basic Amine) Silica->Target Strong H-Bonding (Drag) Result_Bad Broad Peak / Tailing (Low Recovery) Target->Result_Bad No Modifier Result_Good Sharp Peak (High Purity) Target->Result_Good With Modifier Modifier Triethylamine (TEA) (Sacrificial Base) Modifier->Silica Blocks Active Sites (Preferential Binding) Modifier->Target Displaces

Figure 1: Mechanism of amine tailing suppression using Triethylamine (TEA).

Detailed Protocol: Normal Phase Flash Chromatography

Objective: Purify 500 mg of crude reaction mixture containing 4-Amino-N,N-dimethylbenzamide.

Reagents
  • Stationary Phase: Spherical Silica Gel (20–40 µm) is preferred for tighter bands, though Irregular (40–63 µm) is acceptable.[1]

  • Mobile Phase A: Dichloromethane (DCM) + 1% TEA.[1]

  • Mobile Phase B: 10% Methanol in DCM + 1% TEA.[1]

  • Loading Solvent: DCM (if soluble) or Dry Load on Celite/Silica.[1]

Step-by-Step Procedure

1. Column Equilibration (The "Basic Wash")

  • Action: Flush the column with 3 Column Volumes (CV) of Mobile Phase A (DCM + TEA).

  • Why: This pre-saturates the silica surface with Triethylamine.[1] If you skip this, the first few milligrams of your product will be sacrificed to coat the silica, destroying your yield.[1]

2. Sample Loading (Dry Loading Recommended)

  • Context: Since the product is solid and polar, liquid loading in pure DCM might lead to precipitation at the column head if the concentration is too high.[1]

  • Protocol: Dissolve crude (500 mg) in minimal MeOH/DCM. Add 1.5g Celite 545.[1] Rotary evaporate to a free-flowing powder.[1] Pack this powder into a solid load cartridge (or on top of the column sand bed).[1]

3. Gradient Elution Profile Run the following linear gradient to separate the polar amide from non-polar impurities.

Time (CV)% Mobile Phase B (10% MeOH/DCM)Effective MeOH %Event
0–20%0%Elute non-polar impurities
2–100%

50%
0%

5%
Product Elution Window
10–1250%

100%
5%

10%
Flush highly polar byproducts
12–15100%10%Column Wash

4. Fraction Collection & Analysis

  • Collect fractions based on UV threshold (slope detection).

  • Spot fractions on TLC.[1] The product should appear at Rf

    
     0.3–0.4 in 5% MeOH/DCM.[1]
    
  • Caution: TEA has a strong smell and can obscure NMR signals.[1] Dry fractions thoroughly under high vacuum (and potentially heat to 40°C) to remove TEA traces.[1]

Alternative "Green" Protocol: Reverse Phase (C18)[1]

Senior Scientist Note: Given that 4-Amino-N,N-dimethylbenzamide is "very soluble in water" [1], Normal Phase silica is actually fighting the natural properties of the molecule.[1] Reverse Phase (C18) is often the superior choice for recovery and reproducibility, as it avoids the silanol interaction entirely.[1]

C18 Protocol Summary
  • Column: C18 Flash Cartridge.[1]

  • Solvent A: Water + 0.1% Formic Acid (keeps amine protonated/soluble).[1]

  • Solvent B: Methanol or Acetonitrile.[1]

  • Gradient: 0% B to 50% B over 15 CV.[1]

  • Advantage: No toxic TEA required; excellent separation from polar synthesis byproducts.[1]

Troubleshooting Guide

IssueDiagnosisSolution
Product Co-elutes with Impurities Gradient too steep.Use an "Isocratic Hold" at the %B where the product begins to elute (e.g., hold at 3% MeOH for 5 CV).[1]
Streaking / Tailing Insufficient Modifier.[1]Increase TEA to 2% or switch to 1%

in MeOH.
Product "Stuck" on Column Solubility mismatch.The compound may have crystallized on the silica.[1] Switch to Reverse Phase (Method 4).
Low Recovery Irreversible adsorption.[1]Use Amine-Functionalized Silica (NH2-Silica).[1] This eliminates the need for TEA in the solvent.[1]

Decision Matrix: Choosing the Right Workflow

Use this logic flow to determine if Flash Chromatography is even necessary, or if bulk extraction is more efficient.

PurificationLogic Start Crude 4-Amino-N,N-dimethylbenzamide Scale Scale of Purification? Start->Scale SmallScale < 1 gram (Analytical/Research) Scale->SmallScale LargeScale > 10 grams (Process/Scale-up) Scale->LargeScale PurityCheck Major Impurities? SmallScale->PurityCheck AcidBase Acid/Base Extraction (Precipitate at pH 7-8) LargeScale->AcidBase Cost Effective FlashNP Method A: Normal Phase Flash (DCM/MeOH + TEA) PurityCheck->FlashNP Non-polar impurities FlashRP Method B: Reverse Phase Flash (H2O/MeOH) PurityCheck->FlashRP Very polar impurities (Water soluble)

Figure 2: Decision matrix for purification strategy selection.

References

  • ChemicalBook. (n.d.).[1][2] 4-Amino-N,N-dimethylbenzamide Properties and Solubility. Retrieved from [1]

  • Google Patents. (n.d.).[1] Purification of N-substituted aminobenzaldehydes (Related Art). US4440953A.[1] Retrieved from

  • BenchChem. (2025).[1][3] Purification of Anilines by Flash Chromatography. Retrieved from [1]

  • PubChem. (n.d.).[1] 4-Amino-N,N-dimethylbenzamide Compound Summary. Retrieved from [1]

Sources

Troubleshooting & Optimization

4-(4-Aminophenyl)-N,N-dimethylbenzamide synthesis yield improvement

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Yield Killer" Factors

Welcome to the technical support center. If you are experiencing low yields (<40%) with 4-(4-Aminophenyl)-N,N-dimethylbenzamide , you are likely encountering one of three specific failure modes common to aminobiaryl synthesis:

  • Catalyst Poisoning: The free amine (-NH₂) on the coupling partner coordinates strongly to Palladium, shutting down the catalytic cycle (formation of stable Pd(II)-amine complexes).

  • Protodeboronation: 4-Aminophenylboronic acid (and its esters) are prone to hydrolytic C-B bond cleavage under the basic conditions required for Suzuki coupling.

  • Oxidative Homocoupling: Incomplete degassing leads to dimerization of the boronic acid.

This guide provides two protocols: the Optimized Direct Route (for speed) and the Nitro-Precursor Route (for maximum yield reliability).

Route Selection Strategy

Before troubleshooting your current batch, verify you are using the correct pathway for your scale and purity requirements.

RouteSelection Start Start: Yield Improvement Analysis Decision Is the Free Amine Necessary in Step 1? Start->Decision Direct Route A: Direct Suzuki Coupling (Fastest, Risky Yield) Decision->Direct Yes (Late stage) Nitro Route B: Nitro-Reduction (Longer, High Yield >85%) Decision->Nitro No (Building block) Direct_Opt Requires: Buchwald Ligands (XPhos, SPhos) Direct->Direct_Opt Nitro_Opt Step 1: Suzuki (Nitro) Step 2: Pd/C Hydrogenation Nitro->Nitro_Opt

Caption: Decision matrix for selecting the optimal synthetic pathway based on yield vs. step-count requirements.

Protocol A: Direct Suzuki Coupling (Optimization)

Target Audience: Researchers who cannot change the synthetic route and must couple the free amine directly.

The Core Problem: Standard Pd(PPh₃)₄ catalysts fail here because the -NH₂ group displaces triphenylphosphine, deactivating the catalyst.

The Solution: Switch to Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) . These bulky, electron-rich ligands prevent amine coordination and accelerate the oxidative addition step.

Optimized Protocol
ComponentStandard (Low Yield)Optimized (High Yield) Reasoning
Catalyst Pd(PPh₃)₄ or Pd(dppf)Cl₂XPhos Pd G2 or SPhos Pd G2 Bulky ligands prevent amine poisoning [1].[1]
Base Na₂CO₃ (aq)K₃PO₄ (3.0 equiv) Anhydrous phosphate minimizes protodeboronation [2].
Solvent DMF or Toluene1,4-Dioxane / Water (4:1) Controlled water ratio is critical for the transmetallation step without hydrolyzing the boronate.
Temp 100°C80°C Lower temp reduces de-boronation side reactions.

Step-by-Step Workflow:

  • Charge: In a reaction vial, add 4-bromo-N,N-dimethylbenzamide (1.0 equiv), 4-aminophenylboronic acid pinacol ester (1.2 equiv), and K₃PO₄ (3.0 equiv).

  • Catalyst Addition: Add XPhos Pd G2 (0.02 equiv / 2 mol%).

  • Degassing (CRITICAL): Seal the vial. Evacuate and backfill with Argon 3 times .

    • Note: Sparging solvent with N₂ for 30 mins prior to addition is superior to simple vacuum cycling.

  • Injection: Add degassed 1,4-Dioxane/Water (4:1 ratio, 0.1 M concentration) via syringe.

  • Reaction: Heat to 80°C for 4–6 hours.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with water.[2][3] The product will remain in the organic layer.

Protocol B: The Nitro-Precursor Route (Highest Yield)

Target Audience: Process chemists or those needing >1 gram of material.

Logic: Nitro groups (-NO₂) are electron-withdrawing and do not poison Palladium. They actually accelerate the coupling by activating the aryl ring.

Step 1: Suzuki Coupling (Nitro)
  • Reactants: 4-Bromo-N,N-dimethylbenzamide + 4-Nitrophenylboronic acid .

  • Conditions: Pd(dppf)Cl₂ (1 mol%), Na₂CO₃, Dioxane/H₂O, 90°C.

  • Yield Expectation: >90% (Very robust).

Step 2: Reduction
  • Reactants: Nitro-biaryl intermediate + H₂ (balloon).

  • Catalyst: 10% Pd/C (10 wt%).

  • Solvent: Methanol or Ethanol.

  • Procedure: Stir at RT for 2 hours. Filter through Celite.

  • Yield: Quantitative.

Troubleshooting Guide (FAQ)

Q1: My reaction turned black immediately, and I have no conversion.

Diagnosis: "Palladium Black" precipitation. Cause: The catalyst decomposed before entering the catalytic cycle, likely due to oxygen or lack of stabilizing ligands. Fix:

  • Ensure you are using Pre-catalysts (like XPhos Pd G2) rather than mixing Pd(OAc)₂ + Ligand manually. The G2 precatalysts are air-stable and activate only upon heating [3].

  • Re-check your degassing procedure. Oxygen is the enemy.

Q2: I see the product mass (M+1), but also a peak at M-H (Protodeboronation).

Diagnosis: Your boronic acid is hydrolyzing before it couples. Fix:

  • Switch from Boronic Acid to Boronic Acid Pinacol Ester (more stable).

  • Reduce the water content in the solvent system (move to 10:1 Dioxane:Water).

  • Add the base after the reaction reaches 60°C (slow addition).

Q3: How do I purify the amine without it streaking on the column?

Diagnosis: Free amines interact with silanols on silica gel. Fix:

  • Pre-treat Silica: Slurry your silica gel in Hexanes with 1% Triethylamine (TEA) before packing the column.

  • Eluent: Use DCM:MeOH:NH₄OH (95:4:1). The ammonium hydroxide keeps the amine deprotonated and sharpens the peak.

Mechanism of Failure & Correction

The following diagram illustrates why standard phosphines fail and how dialkylbiaryl ligands rescue the cycle.

Mechanism cluster_fail Failure Mode: Amine Poisoning cluster_success Success Mode: Buchwald Ligand Pd_L Pd(0)-L2 Dead Pd-Amine Complex (Inactive) Pd_L->Dead + Amine Amine R-NH2 Pd_XPhos Pd(0)-XPhos Bulk Bulky Ligand Blocks Amine Pd_XPhos->Bulk Cycle Enter Catalytic Cycle Pd_XPhos->Cycle Oxidative Addition

Caption: Mechanistic comparison showing how free amines deactivate standard Pd catalysts versus the steric protection offered by XPhos ligands.

References

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids.[4] Accounts of Chemical Research, 41(11), 1461–1473.

  • Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695.

  • Bruno, N. C., et al. (2013). Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. Chemical Science, 4, 916-920.

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

Sources

Technical Support Center: Impurity Control in 4-(4-Aminophenyl)-N,N-dimethylbenzamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Target Molecule: 4-(4-Aminophenyl)-N,N-dimethylbenzamide Precursor: 4-(4-Nitrophenyl)-N,N-dimethylbenzamide Reaction Type: Nitro-to-Amine Reduction (Biphenyl System)

Part 1: The Reaction Landscape (Mechanism & Causality)

The reduction of the nitro group on a biphenyl scaffold is chemically robust but kinetically sensitive. Unlike simple nitrobenzene reduction, the biphenyl system introduces solubility challenges that often lead to mass-transfer limitations, resulting in specific "arrested" intermediates.

The Haber Reduction Pathway (Visualized)

Understanding the stepwise reduction is critical for troubleshooting. The reaction does not proceed directly to the amine; it passes through unstable intermediates.

HaberMechanism Nitro Nitro Precursor (R-NO2) Nitroso Nitroso (R-NO) Nitro->Nitroso 2e-, 2H+ Hydroxylamine Hydroxylamine (R-NHOH) Nitroso->Hydroxylamine 2e-, 2H+ Azoxy Azoxy Dimer (R-N=N(O)-R) Nitroso->Azoxy Condensation (High pH/Heat) Amine Target Amine (R-NH2) Hydroxylamine->Amine 2e-, 2H+ (Rate Limiting) Hydroxylamine->Azoxy Condensation Azo Azo Dimer (R-N=N-R) Azoxy->Azo Reduction Hydrazo Hydrazo Dimer (R-NH-NH-R) Azo->Hydrazo Reduction Hydrazo->Amine Cleavage (Difficult)

Figure 1: The Haber mechanism adapted for biphenyl systems. The "Danger Zone" is the accumulation of Nitroso/Hydroxylamine, which leads to colored dimer impurities.

Part 2: Troubleshooting Guides (Symptom-Based)

Scenario A: The "Pink/Red" Impurity (Hydroxylamine Arrest)

Symptom: The reaction reaches >95% conversion of the starting material, but LC-MS shows a persistent peak at M+16 relative to the product. The solution may turn pink or light red upon exposure to air.

Root Cause: The reduction of the Hydroxylamine intermediate (


) to the Amine (

) is the rate-limiting step. In biphenyl systems, the molecule's planarity allows it to adhere strongly to the catalyst surface, potentially "crowding out" hydrogen adsorption if agitation is insufficient.

Corrective Protocol:

  • Check Mass Transfer: If using a Parr shaker or autoclave, increase agitation speed (RPM) by 20%. The reaction is likely hydrogen-starved at the catalyst surface.

  • Catalyst Poisoning: Sulfur or Phosphorous residues from previous steps (e.g., Suzuki coupling ligands) poison Pd catalysts.

    • Test: Filter the catalyst and add fresh 5% Pd/C (10 wt% loading). If reaction completes rapidly, the original catalyst was poisoned.

  • Promoter Addition: Add 1-2 equivalents of Acetic Acid. Protonation of the hydroxylamine facilitates the elimination of water.

Scenario B: The "Orange/Yellow" Contamination (Azo Dimerization)

Symptom: The product is colored (yellow/orange) despite recrystallization. LC-MS indicates high molecular weight impurities (dimers, Mass ~2M-2 or 2M+14).

Root Cause: This is Azoxy/Azo formation .[1] Under neutral or basic conditions, the Nitroso intermediate reacts with the Hydroxylamine intermediate.[1] This is common if the reaction mixture heats up due to exotherm (runaway temperature) or if the hydrogen pressure drops mid-reaction.

Corrective Protocol:

  • Strict Temperature Control: Maintain temperature <40°C during the initial 50% conversion. The nitro-to-nitroso step is highly exothermic.

  • Acidic Buffer: Conduct the hydrogenation in MeOH/THF with 1% Acetic Acid. Azo coupling is kinetically suppressed in acidic media.

  • Rescue: If Azo impurities are formed, they are very difficult to reduce back to the amine under standard conditions. You may need to switch to a stronger reducing system (e.g., Zn/Ammonium Formate) to cleave the N=N bond.

Scenario C: Loss of Dimethylamide (Hydrolysis)

Symptom: LC-MS shows a peak corresponding to the carboxylic acid (Loss of 45 Da,


).

Root Cause: While


-dimethylbenzamides are stable, they can hydrolyze under strong acidic reduction  conditions (e.g., Sn/HCl or Fe/HCl at reflux) or if the workup involves prolonged heating with strong base.

Corrective Protocol:

  • Avoid Mineral Acids: Do not use HCl or H2SO4 for the reduction. Use mild organic acids (Acetic, Formic) if protonation is needed.

  • Workup: Quench Fe/Acid reductions with mild base (NaHCO3) rather than NaOH to prevent amide hydrolysis during the exothermic neutralization.

Part 3: Validated Synthetic Protocols

Method A: Catalytic Hydrogenation (Preferred for Purity)

Best for: High purity, scale-up, and avoiding metal waste.

ParameterSpecificationRationale
Solvent MeOH : THF (1:1)Biphenyls have poor solubility in pure MeOH. THF ensures the substrate stays in solution to prevent catalyst encapsulation.
Catalyst 10% Pd/C (50% wet)Standard activity. "Wet" catalyst reduces fire risk. Load at 5-10 wt% relative to substrate.
Pressure 3 - 5 bar (45-75 psi)Moderate pressure drives the rate-limiting hydroxylamine reduction.
Additive Acetic Acid (1-2 eq)Critical: Prevents azo-dimer formation by keeping the pH < 7.
Temp 25°C

40°C
Start cool to manage exotherm. Ramp to 40°C only after 1 hour to finish the reaction.

Step-by-Step:

  • Dissolve 4-(4-nitrophenyl)-N,N-dimethylbenzamide in MeOH/THF (10 vol).

  • Add Acetic Acid (1.5 eq).

  • Inert the vessel (N2 purge x3).

  • Add Pd/C catalyst (under N2 flow).

  • Pressurize with H2 (3 bar) and agitate vigorously (>800 RPM).

  • Monitor H2 uptake. Once uptake ceases, hold for 1 hour at 40°C.

  • Filter through Celite (caution: pyrophoric catalyst).

  • Concentrate filtrate. Neutralize with sat. NaHCO3 wash if free base is required.

Method B: Iron-Mediated Reduction (Chemoselective)

Best for: Cases where the starting material contains poisons (S, P) that kill Pd catalysts.

Step-by-Step:

  • Suspend substrate in Ethanol (8 vol) and Water (2 vol).

  • Add Ammonium Chloride (5 eq) and Iron Powder (325 mesh, 5 eq).

  • Heat to reflux (70-80°C) with vigorous stirring.

  • Monitor: Reaction usually completes in 2-4 hours.

  • Workup (Critical): Filter hot through Celite to remove Iron oxide sludge. Wash cake with hot ethanol.

    • Note: Do not let the filtrate cool before filtering, or the product may crystallize in the iron sludge.

Part 4: FAQ - Rapid Response

Q: My product is turning purple on the rotary evaporator. Why? A: This is likely oxidation of trace residual phenylhydroxylamine . It oxidizes in air to form nitroso-derivatives which couple to form highly colored azoxy species. Solution: Ensure the reaction runs longer (hold time) to fully reduce the hydroxylamine. Add an antioxidant (ascorbic acid) during workup if instability persists.

Q: Can I use Raney Nickel instead of Pd/C? A: Yes, Raney Nickel is excellent for this transformation and often cheaper. However, it is more basic. Warning: The basicity of Raney Ni increases the risk of Azo-dimer formation. You must wash the Raney Ni efficiently or buffer the reaction to neutral pH.

Q: The dimethylamide group seems to be cleaving. Is it the hydrogenation? A: Unlikely. Catalytic hydrogenation (Pd/C, H2) does not cleave amides. Check your solvent for contamination with strong acids or bases, or ensure you aren't using extreme temperatures (>100°C). If using chemical reduction (Fe/HCl), switch to Fe/NH4Cl to reduce acidity.

References

  • Haber Mechanism & Nitro Reduction: Blaser, H. U., et al. "Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments." Advanced Synthesis & Catalysis, vol. 345, no.[2][3] 1-2, 2003, pp. 103-144.

  • Control of Azo Impurities: Studer, M., et al. "Hydrogenation of Nitroarenes: The Haber Mechanism Revisited." Topics in Catalysis, vol. 53, 2010, pp. 1114–1120.

  • Amide Stability: Pace, V., et al. "Recent Advances in the Synthesis of Amides." Advanced Synthesis & Catalysis, vol. 356, no.[2] 8, 2014. (Context on amide bond stability under reducing conditions).

  • Iron/NH4Cl Reduction Protocol: Chandrappa, S., et al. "An Efficient Fe/CaCl2 System for the Reduction of Nitroarenes." Synlett, vol. 2010, no.[4] 20, 2010, pp. 3019-3022.[4]

Sources

4-(4-Aminophenyl)-N,N-dimethylbenzamide solubility issues in aqueous solution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-(4-Aminophenyl)-N,N-dimethylbenzamide Solubility Guide

Executive Summary: Physicochemical Profile

Compound: 4-(4-Aminophenyl)-N,N-dimethylbenzamide CAS: 166386-41-0 Core Scaffold: Biphenyl (Diaryl) Key Functional Groups: [1][2]

  • N,N-Dimethylbenzamide: A polar but non-ionizable hydrogen bond acceptor.[2]

  • Aniline (4-Aminophenyl): A weak base (pKa ≈ 3.8–4.2), capable of protonation.[2]

The Central Challenge: This molecule exhibits "brick dust" properties in neutral aqueous media.[2] The hydrophobic biphenyl core drives strong crystal lattice energy and high lipophilicity (LogP > 2.5), while the weak basicity of the aniline means it remains uncharged (neutral) at physiological pH (7.4), leading to precipitation. Successful solubilization requires disrupting these hydrophobic interactions or ionizing the amine.[2]

Troubleshooting Guide: Frequently Asked Questions

Q1: Why does the compound precipitate immediately upon dilution into PBS (pH 7.4)?

Diagnosis: You are encountering the "pH-Solubility Gap." At pH 7.4, the aniline nitrogen is deprotonated (neutral form).[2] The molecule relies entirely on the weak polarity of the amide group to interact with water, which is insufficient to overcome the hydrophobic van der Waals forces of the biphenyl rings. The compound aggregates and crashes out of solution.[2]

Technical Fix: You must shift the equilibrium toward the ionized species or shield the hydrophobic core.

  • Mechanism: The aniline group becomes protonated (

    
    ) only at pH levels below its pKa (approx.[2] pH < 4).
    
  • Immediate Action: Do not dilute directly into neutral PBS. Predissolve in a water-miscible organic solvent (DMSO) and dilute into an acidified buffer or a carrier-containing matrix (see Q3).[2]

Q2: What is the optimal protocol for preparing a high-concentration stock solution?

Protocol: Avoid water entirely for the primary stock.[2] The compound is stable and highly soluble in dipolar aprotic solvents.

Recommended Stock Formulation:

Solvent Concentration Limit Storage Stability Notes
DMSO (Anhydrous) 50 – 100 mM High (>6 months at -20°C) Gold Standard. Hygroscopic; keep sealed.[2]
DMF 50 – 80 mM Moderate Prone to hydrolysis over time; use fresh.[2]

| Ethanol (Absolute) | < 10 mM | Low | Poor solubility due to biphenyl stacking.[2] |

Step-by-Step:

  • Weigh the powder into a glass vial (avoid plastic if using DMF).[2]

  • Add anhydrous DMSO to achieve a 50 mM concentration.[2]

  • Vortex vigorously for 30–60 seconds. Sonicate at 35–40°C if visible particles remain.[2]

  • Aliquot into single-use volumes to prevent freeze-thaw cycles, which can induce micro-precipitation.[2]

Q3: How do I keep the compound soluble in cell culture media (pH 7.4)?

Strategy: Since you cannot lower the pH of cell media to 4.0 without killing cells, you must use a "Co-solvent + Surfactant" system to encapsulate the hydrophobic core.

The "0.5% DMSO Limit" Protocol: Most assays tolerate up to 0.5% DMSO.[2] A simple dilution will fail.[2] Use an intermediate dilution step.

  • Prepare 500x Stock: 10 mM in DMSO.

  • Prepare Intermediate Dilution (10x): Mix 20 µL of Stock + 180 µL of sterile water containing 0.5% Tween 80 or Solutol HS-15 . Result: A fine, stable micellar suspension or solution.

  • Final Dilution (1x): Add 20 µL of the Intermediate Mix to 180 µL of warm culture media. Final Concentration: 10 µM compound, 0.1% DMSO, trace surfactant.

Critical Note: If precipitation persists, switch to a Cyclodextrin carrier (see Q4).

Q4: Can I use Cyclodextrins to avoid DMSO toxicity?

Answer: Yes, this is the most robust method for aqueous solubility without pH modification. The biphenyl core fits well into the hydrophobic cavity of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .[2]

Cyclodextrin Complexation Protocol:

  • Vehicle Preparation: Prepare a 20% (w/v) solution of HP-β-CD in sterile water or PBS.[2]

  • Solubilization: Add the solid compound directly to the 20% CD solution.

  • Energy Input: Sonicate in a water bath at 40°C for 30–60 minutes. The solution should turn clear.

  • Filtration: Filter sterilize through a 0.22 µm PVDF membrane.

Why this works: The cyclodextrin encapsulates the hydrophobic biphenyl moiety, shielding it from the aqueous environment while the hydrophilic exterior interacts with water [1].

Q5: I need to administer this in vivo (IV/IP). What is the recommended formulation?

Warning: Do not use 100% DMSO. It causes hemolysis and local tissue necrosis.[2]

Formulation Decision Tree (Graphviz):

SolubilityStrategy cluster_legend Key Start Start: In Vivo Formulation Route Select Route Start->Route IV Intravenous (IV) Route->IV IP_Oral IP / Oral Route->IP_Oral Soln_B Cosolvent System: 5% DMSO + 40% PEG400 + 55% Water IV->Soln_B Alternative Soln_C Complexation: 20% HP-beta-CD in Saline IV->Soln_C Best Safety AcidCheck Can you use pH < 4? IP_Oral->AcidCheck Soln_A Saline pH 3.5 (Acetate/Citrate Buffer) AcidCheck->Soln_A Yes (Oral) AcidCheck->Soln_B No (IP) legend Blue: Start | Red: High Risk | Green: Flexible | Yellow: Decision

Figure 1: Decision tree for selecting the appropriate in vivo vehicle based on administration route and physiological constraints.

Recommended Formulation (IP/Oral):

  • 10% DMSO (Solubilizer)[2]

  • 40% PEG 400 (Co-solvent)[2]

  • 50% Saline (Diluent)[2]

  • Instructions: Dissolve compound in DMSO first.[2] Add PEG 400 and mix well. Slowly add saline with vortexing. If it turns cloudy, heat to 37°C.

References

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. Link

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. Link

  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability.[2] Journal of Pharmacological and Toxicological Methods, 44(1), 235-249. Link

  • Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.[2] Link

Sources

Technical Support Center: 4-(4-Aminophenyl)-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the stability, degradation, and handling of 4-(4-Aminophenyl)-N,N-dimethylbenzamide (CAS 166386-41-0).

Note to Researchers: Specific degradation data for this biphenyl scaffold is limited in public literature.[1] The protocols below are derived from Functional Group Analysis (FGA) of the specific pharmacophores present: the electron-rich primary aniline, the extended biphenyl conjugation, and the dimethylbenzamide moiety.

Topic: Stability Profile, Degradation Pathways, and Troubleshooting

Document Control: Ver. 2.0 | Audience: Medicinal Chemists, Biochemists[1]

Executive Summary

4-(4-Aminophenyl)-N,N-dimethylbenzamide is a biphenyl building block frequently used in the synthesis of protein kinase inhibitors and protein degraders (PROTACs).[1][2] Its stability profile is defined by two competing factors:

  • High Chemical Stability: The

    
    -dimethylbenzamide group is robust against hydrolysis under physiological conditions.[1]
    
  • High Oxidative Liability: The primary aniline (

    
    ) on the biphenyl core is electron-rich and prone to rapid oxidation upon exposure to air and light, leading to colored impurities (azo-dimers or quinone-imines).[1]
    

Module 1: Critical Storage & Handling (Solid State)

Q: What is the shelf-life of the solid compound, and why does it change color?

A:

  • Shelf-Life: >2 years if stored at -20°C , desiccated, and protected from light.[1]

  • Color Change: The pure compound is typically an off-white to pale beige solid. A shift to pink, purple, or brown indicates surface oxidation of the aniline moiety.[1] This is often a "skin effect"—the bulk material underneath may still be pure.

  • Mechanism: The biphenyl system extends conjugation, lowering the oxidation potential of the amine. Atmospheric oxygen creates radical cations that couple to form azo-linkages or polymerize into colored species.[1]

Q: Can I store the solid at room temperature?

A: Short-term (days) is acceptable during transit. Long-term storage at room temperature (RT) accelerates oxidative darkening, especially in humid environments.[1] Hygroscopicity is low, but moisture catalyzes surface oxidation.[1]

Module 2: Solution Stability (The "Prep" Guide)

Q: What is the optimal solvent for stock solutions?

A: Anhydrous DMSO (Dimethyl Sulfoxide) is the gold standard.

  • Solubility: High (>50 mM).[1]

  • Stability: Excellent.[1] DMSO suppresses proton exchange better than protic solvents (MeOH/Water).[1]

  • Caution: Avoid acidic DMSO (some commercial grades contain trace acid), which can protonate the amine and alter solubility.[1]

Q: My aqueous dilution precipitated. Why?

A: This is a common issue with biphenyl scaffolds.

  • Cause: While the dimethylamide is polar, the biphenyl core is highly lipophilic (

    
    ).[1]
    
  • Threshold: The compound is likely insoluble in water/buffer at concentrations >100 µM without a co-solvent.

  • Protocol: Maintain

    
     0.5% DMSO in the final assay buffer to prevent "crashing out."
    
Table 1: Solvent Compatibility Matrix
SolventSolubilityStability (24h, RT)Recommended Use
DMSO (Anhydrous) High (>50 mM)HighPrimary Stock Storage (-20°C)
Methanol/Ethanol ModerateModerateSynthesis/Purification only.[1] Promotes oxidation.[1]
Water/PBS (pH 7.4) Very Low (<0.1 mM)High (if soluble)Assay buffer (requires co-solvent).[1]
1N HCl High (Salt form)HighGood for dissolving, but acidic pH may hydrolyze amide over weeks.[1]

Module 3: Degradation & Troubleshooting

Q: I see a new peak at RRT 0.8 or 1.2 in my HPLC. What is it?

A: These are likely oxidative degradants or hydrolysis products.[1]

1. Oxidative Coupling (The "Purple" Impurity):

  • Observation: New lipophilic peaks (later retention time).[1]

  • Cause: Formation of azo-dimers (

    
    ) or hydrazo intermediates.[1]
    
  • Trigger: Light exposure + Oxygen.[1]

2. Amide Hydrolysis (Rare):

  • Observation: A peak corresponding to 4-(4-aminophenyl)benzoic acid (mass loss of ~29 Da due to loss of

    
    ).[1]
    
  • Trigger: Extreme pH (<2 or >12) and heat.[1] The dimethylamide is sterically hindered and electronically stable, making this pathway negligible at neutral pH.

Visualizing the Degradation Pathways

DegradationPathways Figure 1: Primary degradation pathways. Oxidation (solid line) is the dominant risk. Compound 4-(4-Aminophenyl)- N,N-dimethylbenzamide (Active) Radical Radical Cation Intermediate Compound->Radical Oxidation (Light/O2) Acid 4-(4-Aminophenyl) benzoic acid (Hydrolysis Product) Compound->Acid Hydrolysis (pH <2 or >12 + Heat) Azo Azo Dimer (Colored Impurity) Radical->Azo Coupling

Module 4: Standard Operating Procedures (SOPs)

SOP 1: Stock Solution Preparation & Storage
  • Objective: Create a 10 mM stock stable for >6 months.

  • Weighing: Weigh the solid quickly. Do not leave the vial open to air for >5 minutes.

  • Dissolution: Add anhydrous DMSO . Vortex until clear.

  • Aliquoting: Divide into single-use aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.

    • Why? Repeated freeze-thaw introduces condensation (water), which accelerates oxidation.[1]

  • Storage: Store at -20°C or -80°C.

  • Thawing: Thaw in the dark at room temperature. Vortex before use to ensure homogeneity (DMSO freezes as crystals that can exclude solute).[1]

SOP 2: Purity Check (HPLC)

If you suspect degradation, run this rapid QC method.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: 254 nm (aromatic) and 280 nm (amide/amine).[1]

  • Pass Criteria: Main peak purity >95%.

Visualizing the QC Workflow

QC_Workflow Figure 2: Quality Control Decision Tree for Amino-Biphenyl Amides Start Start: Solid/Stock Suspected Degradation Visual Visual Inspection: Is it Dark Brown/Purple? Start->Visual Solubility Solubility Check: Dissolve in DMSO Visual->Solubility Yes/No HPLC Run HPLC-UV (Gradient 5-95% ACN) Solubility->HPLC Decision Purity > 95%? HPLC->Decision Purify Recrystallize or Prep-HPLC Decision->Purify No Use Proceed to Experiment Decision->Use Yes

References

  • PubChem. 4-Amino-N,N-dimethylbenzamide (Compound Summary). National Library of Medicine.[1][3] [Link][1][4]

  • Bunton, C. A., et al. "Alkaline hydrolysis of benzamide and N-methyl- and N,N-dimethylbenzamide."[1][5] The Journal of Organic Chemistry, vol. 33, no. 5, 1968.[1] [Link]

  • ICH Guidelines. Q1B: Photostability Testing of New Drug Substances and Products.[1][6][7] International Council for Harmonisation.[1][7] [Link]

  • U.S. FDA. Guidance for Industry: Stability Testing of Drug Substances and Drug Products.[1][Link][1]

Sources

Technical Support Center: Optimizing Synthesis of 4-(4-Aminophenyl)-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 166386-41-0 Target Molecule: 4-(4-Aminophenyl)-N,N-dimethylbenzamide Support Ticket: Optimization of Reaction Conditions & Troubleshooting Assigned Specialist: Senior Application Scientist

Executive Summary: Route Selection Strategy

Before troubleshooting specific reaction parameters, you must validate your synthetic route. For this biphenyl system, two primary pathways exist.[1] Your choice determines the impurity profile and yield stability.

Route A: The "Nitro-Reductive" Pathway (Recommended for Scale/Purity)[1]
  • Strategy: Couple 4-nitrophenylboronic acid with 4-halo-N,N-dimethylbenzamide, followed by nitro-reduction.

  • Pros: Avoids catalyst poisoning by free amines; highly robust; easy purification of the intermediate.

  • Cons: Two steps.

Route B: The "Direct Amino" Pathway (Recommended for High-Throughput)[1]
  • Strategy: Direct Suzuki coupling of 4-aminophenylboronic acid (or ester) with 4-halo-N,N-dimethylbenzamide.

  • Pros: Single step.

  • Cons: High risk of catalyst deactivation (amine coordination); boronic acid instability (protodeboronation); difficult separation of starting aniline from product aniline.

Module 1: Optimizing the Suzuki-Miyaura Coupling

Whether you choose Route A (Nitro) or Route B (Amino), the construction of the biaryl core is the critical failure point.

Common Failure Modes & Solutions
IssueSymptomRoot CauseTechnical Solution
Protodeboronation Low yield; recovery of de-borylated arene (e.g., nitrobenzene or aniline).Hydrolytic instability of the C-B bond, accelerated by high pH and temperature.1. Switch base from K₂CO₃ to K₃PO₄ (anhydrous) or CsF .2. Reduce water content (move to Toluene/EtOH/H₂O 4:1:1 or anhydrous Dioxane).
Catalyst Arrest Reaction stalls at 50-60% conversion; adding more catalyst doesn't help.Pd-Black formation or ligand dissociation.1. Switch ligand. If using Pd(PPh3)4, upgrade to Pd(dppf)Cl₂·DCM or XPhos Pd G2 .2. Degas solvents thoroughly (Sparge with Ar for 20 min).
Amine Poisoning (Route B only)No reaction or very slow kinetics.The free amine of the substrate coordinates to Pd, displacing the phosphine ligand.1. Use a bulky, electron-rich ligand (e.g., Buchwald Precatalysts like XPhos) that cannot be easily displaced.2. Protect the amine (e.g., Boc-NH-phenylboronic acid).
Homocoupling Formation of symmetric biaryls.Presence of Oxygen.[2][3]Rigorous exclusion of O₂. Use freeze-pump-thaw cycles if possible.
Standard Protocol: The "Robust" Conditions

Use this as your baseline. Deviate only if yields are <50%.

  • Reagents:

    • Aryl Halide (1.0 equiv)

    • Boronic Acid/Pin Ester (1.2 equiv)

    • Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%) — Selected for resistance to dehalogenation and air stability.

    • Base: K₂CO₃ (2.0 - 3.0 equiv)

    • Solvent: 1,4-Dioxane : Water (4:1 ratio).

  • Procedure:

    • Charge solids into a vial.

    • Add solvents (degassed).

    • Heat to 80-90°C for 4–12 hours.

    • Critical Check: Monitor by LCMS. If the boronic acid is consumed but halide remains, add more boronic acid (0.5 equiv).

Module 2: Troubleshooting Nitro-Reduction (Route A)

If you used the Nitro-route, you must reduce the intermediate 4-(4-nitrophenyl)-N,N-dimethylbenzamide.

Q: My reduction is incomplete, or I see hydroxylamine intermediates.

  • A: This is common with Pd/C hydrogenations that are not agitated enough.

    • Fix: Ensure vigorous stirring (gas-liquid mass transfer is rate-limiting).

    • Alternative: Switch to Iron/Ammonium Chloride (Fe/NH₄Cl) reduction.

      • Recipe: Suspend substrate in EtOH/Water (3:1). Add NH₄Cl (5 equiv) and Iron Powder (5 equiv, <325 mesh). Reflux for 2 hours. This is chemoselective and avoids over-reduction.

Q: I am reducing the amide bond or the aromatic ring.

  • A: High pressure hydrogenation with PtO₂ or heterogeneous Pd can sometimes reduce electron-deficient rings.

    • Fix: Use mild transfer hydrogenation: Pd/C + Ammonium Formate in Methanol at reflux.

Module 3: Purification & Isolation Logic

Q: The product is colored (Grey/Brown) after the column.

  • A: This is residual Palladium. It is toxic and can catalyze decomposition.

    • Fix: Treat the crude organic layer with SiliaMetS® Thiol or activated charcoal before concentration.

    • Check: 4-(4-Aminophenyl)-N,N-dimethylbenzamide should be an off-white to pale yellow solid.

Q: I cannot separate the product from the starting aniline (Route B).

  • A: Since both are anilines, they streak on silica.

    • Fix: Use an Acid/Base Workup instead of just a column.

      • Dissolve crude in EtOAc.

      • Wash with 1M HCl (Product moves to aqueous phase as salt).

      • Wash organic phase (removes non-basic impurities).

      • Basify aqueous phase with NaOH to pH 10.

      • Extract product back into EtOAc.[2]

Visualizing the Optimization Logic

The following diagram illustrates the decision matrix for synthesizing this molecule, highlighting the "Fork in the Road" between the Nitro and Amino routes.

SynthesisLogic Start Target: 4-(4-Aminophenyl)- N,N-dimethylbenzamide Decision Route Selection Start->Decision RouteA Route A: Nitro-Precursor (High Purity/Scale) Decision->RouteA Reliability Priority RouteB Route B: Direct Amino-Coupling (High Throughput/Discovery) Decision->RouteB Speed Priority StepA1 Suzuki Coupling: 4-Nitro-boronic acid + 4-Halo-amide RouteA->StepA1 StepB1 Suzuki Coupling: 4-Amino-boronic acid + 4-Halo-amide RouteB->StepB1 StepA2 Reduction: Fe/NH4Cl or H2/Pd-C StepA1->StepA2 Final Acid/Base Extraction & Recrystallization StepA2->Final RiskB Risk: Catalyst Poisoning & Protodeboronation StepB1->RiskB StepB1->Final OptB Optimization: Use Buchwald Ligands (XPhos) Increase Catalyst Load RiskB->OptB Troubleshoot OptB->StepB1 Retry

Caption: Decision tree for synthetic route selection. Green path denotes the robust industrial standard; Red path denotes the faster but riskier discovery route.

References

  • Organic Chemistry Portal. (2021). Suzuki Coupling Mechanism and Recent Developments.[4][5] Retrieved from [Link]

  • Yoneda Labs. (2024). Suzuki-Miyaura Cross-Coupling: Practical Guide and Troubleshooting. Retrieved from [Link]

  • ResearchGate. (2012). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Retrieved from [Link][6]

Sources

Technical Support Center: 4-(4-Aminophenyl)-N,N-dimethylbenzamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: SYN-4APB-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Troubleshooting Failed Synthesis of Biaryl Amide Scaffold

Introduction: The "Deceptive" Biaryl

You are likely here because a seemingly simple biaryl synthesis has resulted in low yields, black precipitates, or inseparable mixtures. 4-(4-Aminophenyl)-N,N-dimethylbenzamide (Structure 1 ) is a classic "push-pull" system: an electron-rich aniline coupled to an electron-deficient benzamide.

While structurally simple, the synthesis often fails due to catalyst poisoning by the free amine (in Suzuki couplings) or chemoselectivity issues (in amide couplings). This guide deconstructs these failure modes and provides the robust, industrial-standard protocols to correct them.

Module 1: Diagnostic Workflow

Before altering reagents, identify your failure mode using the logic tree below.

Synthesis_Troubleshooting Start Start: Synthesis Failed Method_Q Which Method? Start->Method_Q Suzuki Route A: Suzuki Coupling (Aryl Halide + Boronic Acid) Method_Q->Suzuki Cross-Coupling Amide Route B: Amide Coupling (Biaryl Acid + Dimethylamine) Method_Q->Amide Linear Build Suzuki_Issue Did you use FREE Amine (4-aminophenylboronic acid)? Suzuki->Suzuki_Issue Amide_Issue Did you protect the Aniline amine? Amide->Amide_Issue Fail_Cat FAILURE MODE: Catalyst Poisoning Free NH2 binds Pd center. Suzuki_Issue->Fail_Cat Yes Solution_Nitro SOLUTION: Nitro Pathway Switch to 4-Nitrophenylboronic acid Suzuki_Issue->Solution_Nitro No (Low Yield) Fail_Poly FAILURE MODE: Self-Condensation Aniline competes with Dimethylamine. Amide_Issue->Fail_Poly No Solution_Boc SOLUTION: Protection Use Boc-protected Aniline Amide_Issue->Solution_Boc Yes (Still Failed) Fail_Cat->Solution_Nitro Recommended Fix Fail_Poly->Solution_Nitro Recommended Fix

Figure 1: Decision matrix for identifying the root cause of synthetic failure. The "Nitro Pathway" is the convergent solution for both failure modes.

Module 2: The "Robust" Route (Nitro Reduction Strategy)

The Problem: Direct Suzuki coupling with free amines (e.g., 4-aminophenylboronic acid) often fails because the lone pair on the nitrogen coordinates strongly to the Palladium (Pd) catalyst, arresting the catalytic cycle [1].

The Solution: Synthesize the Nitro intermediate first. The nitro group is electron-withdrawing (activating the ring for coupling) and does not coordinate to Pd.

Step 1: Suzuki Coupling (Nitro-Precursor)
  • Reactants: 4-Bromo-N,N-dimethylbenzamide + 4-Nitrophenylboronic acid.

  • Catalyst: Pd(dppf)Cl₂[1]·DCM (Robust against air/moisture compared to Pd(PPh₃)₄).

  • Solvent: 1,4-Dioxane : Water (4:1). The water is critical for the inorganic base solubility.

Protocol:

  • Charge a flask with 4-bromo-N,N-dimethylbenzamide (1.0 eq), 4-nitrophenylboronic acid (1.1 eq), and K₂CO₃ (2.0 eq).

  • Add Dioxane/Water (4:1, 0.1 M concentration).

  • Degas: Sparge with Argon/Nitrogen for 15 mins. Do not skip this. Oxygen promotes homocoupling.[2]

  • Add Pd(dppf)Cl₂·DCM (0.05 eq).

  • Heat to 90°C for 4-12 hours. Monitor by LCMS (Look for M+H = ~299).

  • Workup: Dilute with EtOAc, wash with water/brine. The product (Nitro-intermediate) is usually a yellow solid.

Step 2: Reduction to Amine
  • Reagents: H₂ (balloon) + Pd/C (10% wt).

  • Solvent: Methanol or Ethanol.[3]

Protocol:

  • Dissolve the nitro intermediate in MeOH.

  • Add 10 wt% Pd/C (approx. 10% by mass of substrate).

  • Purge with H₂ gas (balloon pressure is sufficient).

  • Stir at RT for 2-4 hours. The yellow color will fade to colorless/white.

  • Filtration: Filter through Celite to remove Pd/C. Caution: Dry Pd/C is pyrophoric. Keep wet.

  • Yield: Quantitative conversion to 4-(4-Aminophenyl)-N,N-dimethylbenzamide .

Module 3: Troubleshooting the "Direct" Suzuki Route

If you must use 4-aminophenylboronic acid (e.g., due to reagent availability), you must modify the conditions to prevent catalyst deactivation.

Why it Fails (Mechanistic Insight)

Free amines act as ligands. In the standard catalytic cycle, Pd(0) undergoes oxidative addition to the aryl halide. However, the amine from the boronic acid can displace the phosphine ligands on the Pd, forming a stable "Pd-Amine" complex that cannot undergo transmetallation [2].

Suzuki_Failure Pd0 Pd(0) Active OxAdd Oxidative Addition Pd0->OxAdd Aryl-Br Dead Pd-Amine Complex (INACTIVE) OxAdd->Dead Free NH2 Coordination Product Biaryl Product OxAdd->Product Transmetallation (Blocked)

Figure 2: The "Dead End" mechanism where free amines sequester the catalyst.

Optimization Protocol (Direct Route)
  • Protect In-Situ: Use 4-(N-Boc-amino)phenylboronic acid instead of the free amine. The Boc group provides steric bulk and reduces electron density on the nitrogen, preventing Pd coordination.

  • Base Switch: If using the free amine is unavoidable, switch from Carbonate bases to K₃PO₄ . Phosphate bases can help buffer the system and facilitate the transmetallation step for difficult substrates [3].

  • Catalyst Switch: Use Pd(OAc)₂ + SPhos .[4] SPhos is a bulky, electron-rich ligand that creates a highly active catalyst resistant to amine poisoning [4].

Module 4: Purification & Isolation Strategy

The target molecule contains both a basic amine and a neutral amide. This allows for a "Self-Cleaning" Acid/Base extraction.

Scenario: You have a crude mixture containing the product, unreacted starting materials, and catalyst residue.

The "Catch-and-Release" Protocol:

  • Dissolution: Dissolve crude mixture in EtOAc (Ethyl Acetate).

  • Acid Wash (Catch): Extract the organic layer with 1M HCl (aq) .

    • Chemistry: The amine protonates (R-NH₃⁺) and moves into the water layer. The amide and non-basic impurities remain in the EtOAc.

  • Separation: Discard the EtOAc layer (contains non-amine impurities).

  • Basification (Release): Take the aqueous acidic layer and slowly add 1M NaOH or Sat. NaHCO₃ until pH > 10.

    • Chemistry: The amine deprotonates and precipitates or oils out.

  • Extraction: Extract the cloudy aqueous layer with fresh EtOAc (3x).

  • Drying: Dry combined organics over Na₂SO₄ and concentrate.

Result: High-purity amine without column chromatography.

Frequently Asked Questions (FAQs)

Q1: My reaction turned black immediately upon heating. Is it dead?

  • A: "Pd Black" precipitation indicates the catalyst has decomposed (aggregated) into non-catalytic metal. This usually happens if the reaction wasn't degassed properly (O₂ oxidation) or if the ligand dissociated (common with free amines).

    • Fix: Add more ligand (e.g., PPh₃) or switch to the Nitro route.

Q2: Can I use amide coupling (EDC/NHS) between 4-(4-aminophenyl)benzoic acid and dimethylamine?

  • A: Only if you protect the aniline first. If you use the free amino-acid, the aniline (which is a better nucleophile than the carboxylic acid is an electrophile) will react with the activated ester of another molecule, leading to polymerization (polyamides). You must use a Boc-protected precursor or the nitro-acid.

Q3: The product is not solidifying; it's a sticky oil.

  • A: N,N-dimethylbenzamides are often oils or low-melting solids due to the disruption of hydrogen bonding by the methyl groups.

    • Fix: Triturate with cold Pentane or Diethyl Ether/Hexane (1:1) and scratch the flask side to induce crystallization. Alternatively, convert it to the HCl salt (add HCl in Dioxane) to get a stable solid.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Guram, A. S., et al. (2004). New Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of Organic Chemistry, 69(10), 3354-3360. Link

  • Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing Between Pathways for Transmetalation in Suzuki-Miyaura Reactions. Journal of the American Chemical Society, 133(7), 2116–2119. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids.[4][5][6][7] Accounts of Chemical Research, 41(11), 1461–1473. Link

Sources

Technical Support Center: Purity Optimization for 4-(4-Aminophenyl)-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 4-APB-PURITY-001 Compound: 4-(4-Aminophenyl)-N,N-dimethylbenzamide CAS: 166386-41-0 (Generic reference) Molecular Weight: 240.30 g/mol

Introduction: The "Brown Solid" Paradox

Welcome to the Technical Support Center. You are likely here because your synthesis of 4-(4-Aminophenyl)-N,N-dimethylbenzamide —intended to be a pristine white or off-white powder—has resulted in a brown, sticky solid or a darkened oil.

This is a common issue with biphenyl amines. The color is rarely due to the compound itself but rather trace oxidation products (quinone imines or azo species) or residual metal catalysts (Palladium) if Suzuki coupling was employed. This guide provides a self-validating purification workflow designed to strip these impurities and isolate the pure amine.

Module 1: The Chemical Wash (Acid-Base Extraction)

Status: Primary Purification Protocol Logic: This method utilizes the basicity of the primary amine (


) versus the neutrality of the amide (

). By manipulating pH, we can shuttle the target molecule between aqueous and organic phases, leaving non-basic impurities (unreacted halides, boronic acids, neutral byproducts) behind.
The Protocol

Reagents Needed:

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • 1M Hydrochloric Acid (HCl)

  • 2M Sodium Hydroxide (NaOH)

  • Brine (Saturated NaCl)

Step-by-Step Guide:

  • Dissolution: Dissolve your crude brown solid in DCM (approx. 10 mL per gram).

  • Acid Extraction (Target -> Aqueous):

    • Extract the organic layer with 1M HCl (

      
       volumes).
      
    • Mechanism:[1][2][3] The amine protonates to form the water-soluble ammonium salt

      
      . The amide remains neutral but may partially partition; however, the salt form drives the amine into the water.
      
    • Checkpoint: The aqueous layer should now be colored (often pink/red due to protonated impurities), while the organic layer retains non-basic dark tars.

  • Organic Wash (Discard):

    • Keep the Aqueous Acidic Layer .

    • Wash it once with fresh DCM to remove trapped neutral organic impurities. Discard this organic wash.

  • Basification (Target -> Solid/Organic):

    • Cool the aqueous layer in an ice bath.[4]

    • Slowly add 2M NaOH until pH > 10.[4]

    • Observation: The solution will become cloudy as the free amine precipitates.

  • Final Extraction:

    • Extract the cloudy aqueous mixture with DCM (

      
      ).
      
    • Wash combined organics with Brine.[4]

    • Dry over

      
      , filter, and concentrate.
      
Visualization: Acid-Base Phase Switching

AcidBaseExtraction Start Crude Mixture (DCM Layer) AddAcid Add 1M HCl (Protonation) Start->AddAcid Sep1 Phase Separation AddAcid->Sep1 OrgLayer1 Organic Layer (Contains Neutrals/Tars) Sep1->OrgLayer1 Neutrals AqLayer1 Aqueous Layer (pH < 2) (Contains Product Salt) Sep1->AqLayer1 Amine Salt Discard1 Discard / Recycle OrgLayer1->Discard1 AddBase Add 2M NaOH (Deprotonation pH > 10) AqLayer1->AddBase Sep2 Extract with DCM AddBase->Sep2 FinalOrg Final Organic Layer (Pure Free Amine) Sep2->FinalOrg Product FinalAq Aqueous Waste Sep2->FinalAq Salts

Figure 1: Selective protonation shuttles the amine into water, leaving non-basic impurities behind, before returning it to the organic phase.

Module 2: Palladium Scavenging (If Suzuki Coupled)

Status: Critical for Biological Assays Issue: If your compound was made via Suzuki coupling, "purified" material may still contain 500–1000 ppm Palladium. This causes slow oxidation (darkening over time) and interferes with biological assays.

Troubleshooting Guide:

MethodEfficiencyProtocol
Silica Gel Filtration LowPass crude solution through a pad of silica. Removes bulk Pd black but not soluble Pd complexes.
Activated Carbon Medium/HighReflux solution (MeOH or EtOH) with activated carbon (10 wt%) for 1 hour. Filter hot through Celite.
Thiol-Silica (SiliaMetS®) Highest Add Thiol-functionalized silica (10 wt% relative to product) to the organic solution. Stir 4 hours at 40°C. Filter.

Recommendation: Use Thiol-Silica scavengers if available. If not, the Activated Carbon reflux is mandatory before recrystallization.

Module 3: Recrystallization (The Polish)

Status: Final Purity Step (>98%) Logic: Amides and biphenyls often crystallize well, but the amine group increases solubility in polar solvents. We need a solvent system that dissolves the impurities (often oily) while precipitating the rigid biphenyl structure.

Recommended Solvent Systems:

  • Ethanol / Water (Classic):

    • Dissolve product in boiling Ethanol (minimum volume).

    • Add hot water dropwise until persistent turbidity (cloudiness) appears.

    • Add 1-2 drops of Ethanol to clear it.

    • Let cool slowly to Room Temp, then

      
      .
      
  • Ethyl Acetate / Hexanes (Alternative):

    • Dissolve in minimum hot EtOAc.

    • Layer Hexanes on top (do not mix vigorously).

    • Allow diffusion over 24 hours.

Troubleshooting Crystallization:

  • Issue: "Oiling out" (Liquid separates instead of crystals).

  • Fix: Your solution is too concentrated or the temperature dropped too fast. Re-heat, add slightly more solvent, and add a "seed crystal" if available. Scratching the glass wall induces nucleation.

Frequently Asked Questions (FAQs)

Q: The compound turns pink/brown after sitting on the bench for a day. Why? A: Anilines are sensitive to air oxidation, forming radical cations or azo-linkages.

  • Fix: Store the compound under Nitrogen/Argon at

    
    . If it has already turned brown, wash with a small amount of cold ether or repeat the Acid-Base extraction.
    

Q: My yield dropped significantly after Acid-Base extraction. A: You likely lost product in the aqueous layer or the initial organic wash.

  • Check: Did you basify the aqueous layer to pH > 10? If the pH is only 7-8, the amine is still partially protonated and remains in the water.

  • Check: Did you "back-extract" the aqueous layer multiple times? One extraction is rarely 100% efficient.

Q: Can I use column chromatography instead? A: Yes, but amines "streak" on silica gel due to interaction with acidic silanol groups.

  • Modification: Pre-treat your silica column with 1% Triethylamine (TEA) in Hexanes before loading. Use an eluent containing 1% TEA (e.g., DCM:MeOH:TEA 95:4:1).

References

  • Purification of Laboratory Chemicals. Armarego, W. L. F., & Chai, C. L. L. (2013). Butterworth-Heinemann.
  • Palladium Extraction Following Metal-Catalyzed Reactions . Organic Process Research & Development. (2023). Strategies for removing Pd from pharmaceutical intermediates.[5][6][7]

  • Acid-Base Extraction Principles . Chemistry LibreTexts. Detailed mechanism of amine separation.

  • Synthesis of N-(4-aminophenyl)benzamides . ResearchGate. General procedures for nitro-reduction and amide handling.

Sources

Technical Support Center: Optimizing Assays for 4-(4-Aminophenyl)-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Push-Pull" Problem

Welcome to the technical guide for 4-(4-Aminophenyl)-N,N-dimethylbenzamide . If you are observing erratic IC50 curves, "noisy" background signals, or unexpected toxicity, the root cause likely lies in the molecule's physicochemical architecture.

This compound features a biphenyl core bridging an electron-donating primary amine and an electron-withdrawing dimethylamide.[1] This creates a "Push-Pull" electronic system, resulting in three specific assay hazards:

  • Intrinsic Fluorescence: The molecule acts as a fluorophore, interfering with optical readouts.[1]

  • Aqueous Instability: The lipophilic biphenyl core drives rapid precipitation ("crashing out") upon dilution into media.[1]

  • Redox Reactivity: The primary aniline group can chemically reduce tetrazolium salts (MTT/MTS), creating false viability signals.[1]

Critical Troubleshooting Guides

Module A: Solving Solubility & Precipitation Issues

Symptom: High variability between technical replicates; "sandy" appearance of cells under microscope; loss of potency at high concentrations.

The Mechanism: This molecule is highly lipophilic.[1] When a high-concentration DMSO stock (e.g., 10 mM) is pipetted directly into aqueous cell culture media, the local concentration at the pipette tip exceeds the solubility limit instantly. This causes the formation of micro-crystals that settle on cells, causing physical stress and reducing the effective free drug concentration.

The Solution: The "Intermediate Plate" Method Do not perform serial dilutions directly in the cell plate. Use the following protocol to ensure thermodynamic equilibrium.

Protocol: Solubility-Optimized Dilution

  • Stock Prep: Dissolve compound in 100% DMSO to 10 mM. Vortex vigorously.

  • Solvent Dilution: Perform your serial dilution (e.g., 1:3) entirely in 100% DMSO in a separate V-bottom plate.

  • Intermediate Step: Transfer 2 µL of the DMSO dilution into 198 µL of warm culture media in a separate "Intermediate Plate" (100x dilution). Mix well.

    • Result: Final DMSO is 1%.[1][2] No shock precipitation.[1]

  • Final Dosing: Transfer 50 µL from the Intermediate Plate to your Cell Plate (already containing 50 µL media).

    • Final Assay Conditions: 0.5% DMSO.[1][3][4]

Expert Insight: If you see crystals in the Intermediate Plate, you have exceeded the solubility limit. Do not proceed. Data generated above this concentration is artifactual.

Module B: Optical Interference (Fluorescence & Quenching)

Symptom: Background fluorescence increases with drug concentration; negative inhibition values; "glowing" wells.

The Mechanism: As a biphenyl amide, this molecule likely absorbs UV/Blue light and emits in the Blue/Green spectrum. This overlaps with common assay fluorophores like Coumarin , GFP , or the resorufin product of AlamarBlue/Resazurin .

Diagnostic Workflow:

OpticalInterference Start Suspect Optical Interference? Step1 Prepare 'No-Cell' Control (Media + Compound only) Start->Step1 Step2 Read Signal Step1->Step2 Decision Signal increases with Compound Conc? Step2->Decision ResultA INTERFERENCE CONFIRMED Compound is autofluorescent. Decision->ResultA Yes ResultB NO INTERFERENCE Proceed to biological checks. Decision->ResultB No

Figure 1: Decision tree for identifying intrinsic compound fluorescence.

Corrective Action:

  • Switch Readouts: If the compound fluoresces in the Blue/Green range (400-550 nm), switch to red-shifted assays like CellTiter-Blue or luminescent assays like CellTiter-Glo (ATP) which are chemically distinct and optically isolated.[1]

  • Background Subtraction: Always include a "Media + Compound" row (no cells) and subtract this value from your experimental wells.[1]

Module C: Chemical Interference (MTT/MTS Assays)

Symptom: Cells appear dead (microscopy) but assay shows high viability; dark precipitate forms in wells without cells.[1]

The Mechanism: The primary amine (aniline) on the molecule is a weak reducing agent. It can donate electrons to tetrazolium salts (MTT, MTS, WST-1) non-enzymatically, converting them to formazan dye even in the absence of live cells. This generates a False Positive for viability.[1]

The Solution:

  • Avoid Tetrazolium: Do not use MTT/MTS for this compound class.

  • Recommended Alternative: Use Luminescent ATP assays (e.g., CellTiter-Glo).[1] These rely on Luciferase, which is not reduced by aromatic amines.[1]

  • Verification: Incubate the compound with MTT reagent in a cell-free well. If it turns purple/brown, the assay is invalid.

Frequently Asked Questions (FAQ)

Q: The compound turns the media slightly brown after 24 hours. Is this normal? A: Yes, but it is undesirable. Primary aromatic amines are susceptible to oxidation, forming azo-dimers or quinone imines, which are often colored and cytotoxic.

  • Fix: Add an antioxidant like Ascorbic Acid (50 µM) to the media, or refresh the media/compound every 24 hours. Ensure the stock solution is stored at -20°C, protected from light, and under argon/nitrogen if possible.

Q: My IC50 varies significantly between HeLa and MCF-7 cells. Is this biological or technical? A: It could be metabolic.[1] Aromatic amines are substrates for N-Acetyltransferases (NAT1/NAT2) .[1]

  • Mechanism:[1] HeLa and MCF-7 cells express different levels of NAT enzymes.[1] Acetylation of the amine (-NH2 -> -NHCOCH3) drastically changes the molecule's polarity and binding affinity.[1]

  • Check: Use a specific NAT inhibitor or check literature for the NAT status of your specific cell lines to normalize expectations.

Q: Can I use 1% DMSO to improve solubility? A: Proceed with caution. While 1% DMSO improves solubility, it induces cellular stress that can sensitize cells to the drug (synergistic toxicity).

  • Standard: Most validated assays cap DMSO at 0.5% .[1]

  • Test: Run a "DMSO-only" control curve (0.1% to 2%).[1] If cell viability drops below 90% at 1% DMSO, you cannot use that concentration.[1]

Data Summary: Assay Compatibility Matrix

Assay TypeCompatibilityRisk FactorMitigation
MTT / MTS Low Chemical Reduction (False Viability)Use CellTiter-Glo or wash cells 3x before adding dye.[1]
AlamarBlue Medium Fluorescence Overlap (Blue/Green)Check background fluorescence; use Red filter sets.[1]
CellTiter-Glo High MinimalNone required (Gold Standard for this class).[1]
Crystal Violet High None (Physical stain)Ensure cells are washed gently to remove precipitate.[1]
GFP-Reporter Medium Fluorescence OverlapUse Red/Far-Red fluorescent proteins (e.g., mCherry).[1]

Mechanism of Variability Diagram

The following diagram illustrates how the chemical features of 4-(4-Aminophenyl)-N,N-dimethylbenzamide translate into specific assay failures.

VariabilityMechanism Substruct Chemical Structure: Biphenyl Amine Prop1 Lipophilic Core (Biphenyl) Substruct->Prop1 Prop2 Primary Amine (-NH2) Substruct->Prop2 Prop3 Conjugated System (Push-Pull) Substruct->Prop3 Fail1 Precipitation in Media (Variable Dosing) Prop1->Fail1 Low Aqueous Solubility Fail2 Redox Reaction w/ MTT (False Viability) Prop2->Fail2 Reducing Agent Fail3 Oxidation/Browning (Toxic Byproducts) Prop2->Fail3 Air Oxidation Fail4 Autofluorescence (High Background) Prop3->Fail4 Photon Emission

Figure 2: The causal link between the biphenyl-amine structure and specific assay failure modes.[1]

References

  • Assay Guidance Manual (NCBI). Compound Management and Solubility in Cell-Based Assays.[1] (Detailed guidelines on DMSO limits and serial dilution protocols).

  • Stockert, J. C., et al. (2018). MTT assay for cell viability: Intracellular localization of the formazan product is in lipid droplets. (Explains the mechanism of tetrazolium reduction and chemical interference).

  • O'Brien, J., et al. (2000). Investigation of the Alamar Blue (resazurin) fluorescent dye for the assessment of mammalian cell cytotoxicity. (Discusses fluorescence interference in metabolic assays).

  • PubChem Compound Summary. 4-(4-Aminophenyl)-N,N-dimethylbenzamide (CAS 166386-41-0).[1] (Physicochemical property data). [1]

Sources

Technical Support Center: Optimizing 4-(4-Aminophenyl)-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Poor Bioavailability & Solubility Challenges Ticket ID: #BIO-SOL-4APB-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary

You are encountering low bioavailability with 4-(4-Aminophenyl)-N,N-dimethylbenzamide (referred to here as 4-APB ).[1] This is a classic "brick dust" molecule problem common to biphenyl scaffolds. Its planar structure leads to high crystal lattice energy (limiting solubility), while the primary aniline moiety introduces rapid metabolic clearance (limiting exposure).[1]

This guide provides a self-validating troubleshooting workflow to distinguish between solubility-limited (Class II) and metabolism-limited (Class IV) bioavailability issues, offering specific protocols to resolve each.

Module 1: Solubility Troubleshooting (The "Brick Dust" Effect)

Diagnosis: The biphenyl core of 4-APB facilitates strong


-

stacking, creating a stable crystal lattice that resists dissolution in aqueous media. The weak basicity of the aniline nitrogen (calculated pKa ~4.[1]4) means it remains unionized at physiological pH (7.4), further reducing solubility.[1]
FAQ: Why does my compound precipitate in PBS/Saline?

Answer: Standard buffers (pH 7.[1]4) suppress the ionization of the aniline group.[1] Without ionization, the compound reverts to its lipophilic, planar form and crashes out.

Protocol: Formulation Decision Matrix Do not rely on simple pH adjustment. Use this stepwise solubilization protocol:

StepSolvent SystemPurposeSuitability
1 DMSO (100%) Stock SolutionIn vitro assays only. Store at -20°C to prevent oxidation.
2 PEG400 (40%) / Saline (60%) Co-solvent SystemPK studies (IV/IP).[1][2] Watch for precipitation upon dilution.[1]
3 0.5% Methylcellulose + 0.2% Tween 80 SuspensionPK studies (Oral).[1][2] Best for high-dose tox studies.[1]
4 Labrasol / Transcutol (Lipid) SEDDS*Recommended for max bioavailability.

*SEDDS: Self-Emulsifying Drug Delivery System[1][3]

Experimental Workflow: Determining Solubility Limit

Use this protocol to verify if your formulation is the bottleneck.

  • Prepare: Excess 4-APB in your vehicle of choice.

  • Incubate: Shake at 37°C for 4 hours.

  • Filter: Centrifuge at 15,000g for 10 min; filter supernatant (0.22 µm).

  • Quantify: Analyze via HPLC-UV (254 nm).

    • Pass Criteria: Solubility > 50 µg/mL is required for reliable oral absorption in rats (at 10 mg/kg dose).[1]

Module 2: Metabolic Stability (The "Clearance" Trap)

Diagnosis: Even if solubilized, 4-APB contains a primary aromatic amine (aniline).[1] In rodents, this is a "soft spot" for rapid N-acetylation by N-acetyltransferase (NAT1/NAT2), leading to rapid clearance. In humans, N-oxidation by CYP450 can lead to toxic intermediates.[1][4]

FAQ: My compound dissolves, but plasma levels drop within 30 minutes. Why?

Answer: You are likely observing First-Pass Metabolism .[1] The liver is converting 4-APB into its N-acetylated metabolite (inactive) or N-glucuronide conjugate before it reaches systemic circulation.[1]

Visualization: Metabolic Fate of 4-APB

MetabolicPathways Parent 4-APB (Parent Drug) Acetyl N-Acetyl Metabolite (Rapid Clearance in Rats) Parent->Acetyl NAT1/NAT2 (Acetylation) N_OH N-Hydroxy Metabolite (Genotoxicity Risk) Parent->N_OH CYP1A2 (Oxidation) Gluc N-Glucuronide (Excretion) Parent->Gluc UGT (Conjugation) DNA_Adduct DNA_Adduct N_OH->DNA_Adduct Nitrenium Ion

Caption: Figure 1.[1][5] Metabolic divergence of the aniline moiety.[1] Rapid acetylation (red path) limits bioavailability in rodents, while oxidation (yellow path) poses toxicity risks.

Troubleshooting Protocol: Metabolic Stability Assay

Before running expensive animal studies, validate stability in microsomes.[1]

  • Incubate: 1 µM 4-APB with Rat Liver Microsomes (RLM) + NADPH (1 mM).

  • Timepoints: 0, 15, 30, 60 min.

  • Analysis: LC-MS/MS. Monitor loss of parent (m/z ~241) and appearance of Acetyl (+42 Da) or Hydroxy (+16 Da) peaks.[1]

    • Result Interpretation: If

      
       min, formulation changes will NOT fix bioavailability.[1] You must modify the chemical structure.[1]
      
Module 3: Structural Optimization (Medicinal Chemistry)

If you have the autonomy to modify the structure to improve bioavailability (


), apply these "blocking" strategies to the aniline group.
Strategy A: Steric Shielding (Blocks Acetylation)
  • Modification: Add a methyl or fluorine group ortho to the amine.[1]

  • Effect: Sterically hinders the NAT enzyme approach, significantly increasing half-life.[1]

  • Reference: See Wu et al.[1][6] on ortho-substitution in biphenyl amides [1].[1]

Strategy B: Bioisosteric Replacement
  • Modification: Replace the aniline (-NH2) with an indazole or aminopyridine.

  • Effect: Retains H-bond donor capability but lowers the HOMO energy, reducing oxidative liability.[1]

Module 4: Safety & Toxicology Warning

Critical Alert: The 4-aminobiphenyl substructure is a known structural alert.[1] The N-hydroxy metabolite (formed via CYP1A2) can form DNA adducts [2].[1][7]

  • Action: Always handle 4-APB as a potential mutagen.

  • In Vivo Implication: Long-term bioavailability studies may be confounded by liver toxicity if high doses are used to compensate for poor absorption.[1]

Summary of Recommendations
Issue ObservedRoot CauseRecommended Solution
Undissolved particles in dosing solution High Lattice EnergySwitch to SEDDS (Lipid formulation) or Amorphous Solid Dispersion (HPMC-AS).[1][2]
Low Cmax despite solution dosing High First-Pass MetabolismCheck N-acetylation in microsomes.[1][2] Consider ortho-substitution .
High variability between animals Precipitation in GutUse Gastric-Resistant Capsules or enteric polymer dispersions.[1][2]
References
  • Wu, C., et al. (1999).[1][6][8] "Discovery, modeling, and human pharmacokinetics of N-(2-acetyl-4,6-dimethylphenyl)-3-(3,4-dimethylisoxazol-5-ylsulfamoyl)thiophene-2-carboxamide (TBC3711), a second generation, ETA selective, and orally bioavailable endothelin antagonist."[8] Journal of Medicinal Chemistry. Link

  • International Agency for Research on Cancer (IARC).[1] (2010).[1] "4-Aminobiphenyl."[1][4][9][10] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans. Link

  • Porter, C. J., et al. (2007).[1] "Lipids and lipid-based formulations: optimizing the oral delivery of lipophilic drugs."[1][11] Nature Reviews Drug Discovery.[1] Link

  • PubChem.[1][4][12][13] (n.d.). "4-(4-Aminophenyl)-N,N-dimethylbenzamide Compound Summary." National Library of Medicine.[1] Link[1]

Sources

4-(4-Aminophenyl)-N,N-dimethylbenzamide handling and storage best practices

Author: BenchChem Technical Support Team. Date: February 2026

Handling, Storage, and Troubleshooting Guide[1][2][3][4]

Chemical Profile & Critical Properties[1][2][3][4]

Compound: 4-(4-Aminophenyl)-N,N-dimethylbenzamide Synonyms: 4'-Amino-N,N-dimethyl-4-biphenylcarboxamide CAS: 611-74-5 (Generic reference for N,N-dimethylbenzamide derivatives; specific isomer registry may vary)[1][2][3]

This molecule features a biphenyl core bridging two distinct functional groups: a primary aromatic amine (aniline-like) and a dimethylamide .[1][2][3] This duality dictates its handling: the amine is prone to oxidative degradation, while the biphenyl scaffold confers significant hydrophobicity, complicating aqueous solubility.[4]

PropertySpecificationOperational Implication
Appearance Off-white to pale yellow solidDarkening indicates oxidative degradation (formation of azo/nitroso species).[1][2][3]
Solubility Low in water; High in DMSO, DMF, EthanolRequires organic co-solvents for biological stock solutions.[4]
Reactivity Nucleophilic (Amine); Hydrolytically stable (Amide)Avoid acid chlorides/anhydrides unless derivatization is intended.[1][2][3]
Lability Photosensitive & Air-sensitiveMust be stored away from light and oxygen.[1][2][3]

Storage & Stability Best Practices

Core Directive: The primary failure mode for this compound is the oxidation of the aniline nitrogen, leading to colored impurities that can interfere with colorimetric assays and alter potency.[4]

Protocol: Long-Term Storage[1][2][3]
  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen).[2][3][4] The primary amine is susceptible to N-oxidation by atmospheric oxygen.[1][2][3]

  • Temperature: Maintain at -20°C for periods exceeding 1 month. For active use (daily/weekly), 4°C is acceptable if the vial is desiccated.[3][4]

  • Container: Amber glass vials with Teflon-lined caps. Avoid clear glass to prevent photo-oxidation.[1][2][3]

Visualization: Storage Logic Flow

StorageLogic Start Compound Arrival CheckSeal Is Manufacturer Seal Intact? Start->CheckSeal ImmediateUse Immediate Use? CheckSeal->ImmediateUse LongTerm Long Term Storage (>1 week) ImmediateUse->LongTerm No ShortTerm Short Term Storage (<1 week) ImmediateUse->ShortTerm Yes Action2 Purge Headspace (Ar/N2) Store @ -20°C Amber Vial LongTerm->Action2 Action1 Desiccator @ 4°C Protect from Light ShortTerm->Action1

Figure 1: Decision matrix for determining appropriate storage conditions based on usage frequency.

Solubilization & Stock Preparation[1][3][4][5][6]

The Challenge: The biphenyl core resists aqueous solubilization.[3][4] Users often report "crashing out" (precipitation) when diluting stock solutions into culture media.[2][3][4]

Standard Operating Procedure (SOP): Stock Solution Preparation

Objective: Create a stable 10 mM Stock Solution.

  • Solvent Choice: Use anhydrous DMSO (Dimethyl sulfoxide) .[2][3][4] Ethanol is a secondary choice but evaporates faster, altering concentration over time.[2][3][4]

  • Weighing: Weigh the solid quickly to minimize hygroscopic moisture uptake.[2][3][4]

  • Dissolution:

    • Add DMSO to achieve 10-50 mM concentration.[1][2][3]

    • Vortex for 30 seconds.

    • Note: If undissolved particles remain, sonicate in a water bath at 35°C for 5 minutes.[2][3][4]

  • Aliquoting: Do not freeze-thaw the bulk stock. Aliquot into single-use volumes (e.g., 50 µL) in amber microcentrifuge tubes. Store at -20°C.

Visualization: Solubilization Pathway

SolubilityPath Solid Solid Compound Solvent Select Solvent Solid->Solvent DMSO Anhydrous DMSO (Preferred) Solvent->DMSO High Solubility Water Aqueous Buffer Solvent->Water Low Solubility Result1 Clear Stock Solution (Stable) DMSO->Result1 Result2 Precipitation/Suspension (Unstable) Water->Result2 Dilution Dilute into Media (Keep DMSO < 0.5%) Result1->Dilution

Figure 2: Solubility workflow emphasizing the necessity of organic solvents for initial stock preparation.

Troubleshooting & FAQs

Q1: My compound has turned from off-white to a brownish-purple color. Is it still usable?

Diagnosis: Oxidative Degradation. The primary amine group on the phenyl ring has oxidized, likely forming azo or nitroso impurities.[4]

  • Impact: These impurities are often chromophores and can quench fluorescence in assays or act as redox cyclers in cell culture.[2][3][4]

  • Action:

    • Strict Assays (IC50, Kinetics): Discard and purchase fresh material.

    • Rough Screening: If purity is >90% by LC-MS, it may be usable, but controls are required.[1][2][3][4]

  • Prevention: Always purge storage vials with Nitrogen or Argon before re-sealing.[2][3][4]

Q2: When I dilute my DMSO stock into cell culture media, I see a cloudy precipitate.

Diagnosis: Solubility Crash (The "Biphenyl Effect"). The hydrophobic biphenyl core aggregates immediately upon contact with the high-polarity aqueous media.[1][2][3]

  • Solution:

    • Step-down Dilution: Dilute the DMSO stock 1:10 into PBS first, vortex immediately, then add this intermediate to the media.

    • Concentration Limit: You may be exceeding the solubility limit. Lower the final concentration (e.g., if 100 µM precipitates, try 10 µM).

    • Warm the Media: Pre-warm culture media to 37°C before adding the compound.

Q3: Can I use this compound in acidic conditions?

Technical Insight:

  • Yes. The amide bond is relatively stable to dilute acid at room temperature.[2][3][4]

  • Benefit: The primary amine will protonate (

    
    ) in acidic pH (< pH 4), which drastically increases water solubility .[1][2][3]
    
  • Warning: Strong acids at high heat (>60°C) will eventually hydrolyze the amide bond, cleaving the molecule into 4-amino-4'-carboxybiphenyl and dimethylamine.[1][2][3]

Safety & Waste Disposal

Hazard Classification:

  • Acute Toxicity: Treat as toxic if swallowed (Category 3/4).[1][2][3][4]

  • Sensitization: Potential skin sensitizer due to the aniline moiety.[2][3][4]

Disposal Protocol:

  • Do not pour down the drain.[2][3][4] This compound is toxic to aquatic life.[2][3][4]

  • Segregation: Collect in "Halogen-free Organic Waste" containers.

  • Decontamination: Wipe spills with 10% bleach to oxidize the amine, followed by ethanol.[2][3][4]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2778131 (Analogous Amide/Amine Structures). Retrieved from [Link](Note: Used for functional group reactivity grounding).[1][2][3][4]

  • American Chemical Society (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.[2][3][4] ACS Omega.[2][3][4] Retrieved from [Link][1][2][3]

Sources

4-(4-Aminophenyl)-N,N-dimethylbenzamide unexpected spectroscopic results

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Unexpected Spectroscopic Results
Executive Summary

You are likely accessing this guide because your spectroscopic data for 4-(4-aminophenyl)-N,N-dimethylbenzamide (Structure:


) does not match standard predictions.

This molecule is a classic "Push-Pull" Biphenyl System : it contains an electron-donating amine (Push) and an electron-withdrawing amide (Pull) separated by a conjugated biphenyl bridge.[1] This specific electronic architecture induces two primary physical phenomena that often look like experimental errors:

  • NMR: Restricted rotation around the amide bond (appearing as impurities).[1]

  • Fluorescence: Twisted Intramolecular Charge Transfer (TICT) (appearing as inconsistent emission).[1]

This guide provides the causality, diagnostic protocols, and solutions for these anomalies.

Part 1: NMR Troubleshooting (The "Split Methyl" Anomaly)
The Issue

In the


 NMR spectrum (typically in 

or

at room temperature), the N,N-dimethyl group does not appear as a clean singlet integrating to 6H. Instead, you observe:
  • Two distinct singlets (integrating to 3H each).

  • Or, a very broad, "hump-like" peak integrating to ~6H.[1]

Common Misinterpretation: Users often assume the sample is contaminated with a mono-methylated impurity or that the synthesis failed.

The Scientific Causality

This is not an impurity . It is a stereoelectronic effect known as Restricted Amide Rotation .[1]

  • Mechanism: The amide bond (

    
    ) possesses partial double-bond character due to resonance (
    
    
    
    ).[1]
  • Consequence: This raises the rotational energy barrier (

    
     kcal/mol).[1] At room temperature (298 K), the rotation is slow on the NMR timescale. The two methyl groups are in different magnetic environments: one is cis to the carbonyl oxygen, and the other is trans.
    
Diagnostic Protocol: Variable Temperature (VT) NMR

To confirm the purity of your compound, you must accelerate the rotation to average the signals.

Step-by-Step Validation:

  • Baseline: Acquire a standard

    
     NMR at 25°C (
    
    
    
    ). Note the separation (
    
    
    ) of the two methyl peaks.
  • Heating: Increase the probe temperature in 10°C increments (e.g., 30°C, 40°C, 50°C).

  • Observation:

    • As T increases, the peaks will broaden and move closer.

    • Coalescence Point (

      
      ):  At a specific temperature (likely 60-80°C for this benzamide), the two peaks will merge into a single broad peak.
      
    • High T Limit: Above

      
      , the signal sharpens into a single singlet (6H).
      
Visual Workflow: NMR Diagnosis

NMR_Troubleshooting Start Symptom: Split/Broad Methyl Peaks (2.9 - 3.1 ppm) Step1 Calculate Separation (Hz) at 25°C Start->Step1 Step2 Run VT-NMR Experiment (Heat to 80°C) Step1->Step2 Decision Do peaks merge? Step2->Decision ResultA CONFIRMED PURITY Phenomenon: Restricted Rotation (Rotamers) Decision->ResultA Yes (Coalescence) ResultB CONFIRMED IMPURITY Likely mono-methylated byproduct Decision->ResultB No (Peaks distinct)

Figure 1: Decision tree for distinguishing between amide rotamers and chemical impurities using VT-NMR.

Part 2: Fluorescence Troubleshooting (The "Color Shifting" Anomaly)
The Issue

The emission maximum (


) and quantum yield (

) vary drastically depending on the solvent used.[2]
  • In Hexane: Blue/Violet emission, high intensity.[1]

  • In Methanol/Water: Red-shifted (orange/red) emission, low intensity, or complete quenching.[1]

  • In Acid: Fluorescence disappears or shifts to UV (colorless).[1]

Common Misinterpretation: Users suspect the compound has degraded in polar solvents or that the fluorometer is uncalibrated.

The Scientific Causality

This behavior is characteristic of Intramolecular Charge Transfer (ICT) and Twisted Intramolecular Charge Transfer (TICT) states.[3]

  • The "Push-Pull" Effect: Upon excitation (

    
    ), electron density shifts from the amine (donor) to the amide (acceptor). This creates a highly polar excited state.[1][4]
    
  • Solvatochromism: Polar solvents (MeOH, DMSO) stabilize this charge-separated state, lowering its energy and causing a Red Shift (Bathochromic shift).[1]

  • TICT State (The Quencher): In highly polar environments, the dimethylamide group may twist 90° relative to the phenyl ring to fully separate charges. This "Twisted" state is often non-radiative (dark), leading to fluorescence quenching (low quantum yield).[1][5]

Diagnostic Protocol: The Lippert-Mataga Screen

To validate that the shifts are physical (and not degradation), perform a solvent screen.

Step-by-Step Validation:

  • Prepare Solutions: Dissolve the compound in three solvents of varying polarity:

    • Non-polar: Toluene or Hexane (

      
      ).[1]
      
    • Medium: Dichloromethane or THF (

      
      ).[1]
      
    • Polar: Acetonitrile or Methanol (

      
      ).[1]
      
  • Measure Spectra: Record Absorbance and Emission for all three.

  • Data Analysis:

    • If

      
       shifts Red as polarity increases (
      
      
      
      ), this confirms Positive Solvatochromism .[1]
    • If the Stokes Shift (

      
      ) increases linearly with solvent polarity (Lippert-Mataga plot), the compound is behaving correctly.
      
Data Reference Table: Expected Trends
SolventPolarity IndexExpected

IntensityMechanism
Hexane Low~380-400 nm (Blue)HighLocally Excited (LE)
THF Medium~420-450 nm (Cyan)MediumICT State
Methanol High>500 nm (Green/Orange)LowTICT (Quenching)
Visual Workflow: Photophysical Pathways

Photophysics Ground Ground State (S0) Planar LE Locally Excited (LE) Non-Polar Solvent Ground->LE Absorption Excitation Excitation (hv) LE->Ground Fluorescence ICT ICT State Polar Solvent LE->ICT Charge Transfer ICT->Ground Red Shifted Emission TICT TICT State (Twisted) High Polarity / Viscosity Dependent ICT->TICT Bond Rotation TICT->Ground Heat (No Light) EmissionLE Blue Emission (High Yield) EmissionICT Red Emission (Solvatochromic) NonRad Non-Radiative Decay (Quenching)

Figure 2: Jablonski-style diagram illustrating the competition between Locally Excited (LE), ICT, and TICT states.[3][6][7][8][9][10]

Part 3: Frequently Asked Questions (FAQs)

Q1: My sample has turned slightly yellow over time. Is it degraded? A: Likely yes.[1] Primary aromatic amines (the aniline portion) are susceptible to oxidation, forming azo-dimers or N-oxides, which are yellow/brown.

  • Fix: Recrystallize from Ethanol/Water or pass through a short silica plug.[1] Store under Argon in the dark.

Q2: Why does adding acid kill the fluorescence? A: The "Push-Pull" mechanism requires the amine lone pair to donate electrons. Adding acid (


) protonates the amine (

). The ammonium group is electron-withdrawing, which destroys the ICT system. This is actually a feature: this molecule can act as a "turn-off" pH sensor.[1]

Q3: Can I use this molecule for cell imaging? A: Yes, but be aware of the "TICT quenching" in water. The fluorescence will be weak in the cytosol (aqueous) but may light up significantly if the molecule binds to hydrophobic pockets in proteins or membranes (where water is excluded and rotation is restricted).

References
  • Restricted Rotation in Amides

    • Stewart, W. E., & Siddall, T. H. (1970). Nuclear Magnetic Resonance Studies of Amides. Chemical Reviews, 70(5), 517–551.[1]

    • Source: (Canonical reference for amide rotation).[1]

  • TICT and Solvatochromism in Biphenyls

    • Maus, M., & Rettig, W. (2002).[1] Photoinduced Intramolecular Charge Transfer in a Series of Differently Twisted Donor-Acceptor Biphenyls.[1][11] The Journal of Physical Chemistry A, 106(10), 2104–2111.

    • Source:

  • General Principles of Fluorescence Sensing

    • Grabowski, Z. R., Rotkiewicz, K., & Rettig, W. (2003). Structural Changes Accompanying Intramolecular Electron Transfer: Focus on Twisted Intramolecular Charge-Transfer States and Structures. Chemical Reviews, 103(10), 3899–4032.[1]

    • Source:

  • Synthesis and Properties of Aminobenzamides

    • PubChem Compound Summary for 4-Amino-N,N-dimethylbenzamide.[1]

    • Source:

Sources

Technical Support Center: Scale-Up Synthesis of 4-(4-Aminophenyl)-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Process Chemistry Technical Support Hub. Ticket Subject: Scaling up Suzuki-Miyaura Coupling for CAS 166386-41-0. Assigned Scientist: Dr. A. Vance, Senior Application Scientist.

You are accessing this guide because your team is moving from gram-scale discovery to kilogram-scale process development. The target molecule, 4-(4-Aminophenyl)-N,N-dimethylbenzamide , presents a classic "biphenyl scaffold" challenge: balancing efficient C-C bond formation against the strict removal of transition metals from an amine-rich API.

This guide prioritizes the Convergent Suzuki Route (Coupling 4-chloro-N,N-dimethylbenzamide with 4-aminophenylboronic acid pinacol ester) as it is the most direct industrial strategy, though we will address the Nitro-reduction alternative where relevant.

Module 1: Reaction Kinetics & Catalysis (The "Chemistry" Phase)

User Query: “Our reaction stalls at ~85% conversion after 4 hours. Adding more catalyst doesn't help. What is killing the cycle?”

Root Cause Analysis: In scale-up, "stalling" is rarely about catalyst quantity; it is about catalyst life-cycle management . The free amine on your boronic acid partner is a coordinating ligand. It can compete with your phosphine ligands, leading to the formation of inactive Palladium-Amine species (Pd-black precipitation). Additionally, if your headspace exchange is poor (common in large reactors), oxygen ingress promotes homocoupling of the boronic acid, consuming stoichiometry without producing product.

Troubleshooting Protocol:

ObservationProbable CauseCorrective Action (Scale-Up)
Stall at 80-90% Catalyst poisoning by free amine.Switch Ligand: Move from Pd(PPh3)4 to Pd(dppf)Cl2 or XPhos Pd G2 . Bidentate or bulky ligands resist amine displacement.
Purple/Black Precipitate Pd aggregation (Pd-black).Solvent Degassing: Do not just "purge" the headspace. Use subsurface sparging with Nitrogen for 30 mins minimum before catalyst addition.
High Homocoupler Oxidative coupling of boronic acid.[1]Slow Addition: Dose the boronic acid as a solution over 2 hours rather than all-in-one. This keeps its instantaneous concentration low relative to the halide.

Visualizing the Failure Modes: The following diagram illustrates where the cycle breaks down during your scale-up.

SuzukiFailureModes Start Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Start->OxAdd Ar-Cl AminePoison FAILURE: Amine Binding (Pd-N coordination) Start->AminePoison Free NH2 attack TransMet Transmetallation OxAdd->TransMet Ar-B(OR)2 + Base RedElim Reductive Elimination (Product Release) TransMet->RedElim Oxidation FAILURE: Oxidation (O2 Ingress) TransMet->Oxidation High O2 RedElim->Start Cycle Regenerates Homocouple Impurity: Bi-phenyl Dimer Oxidation->Homocouple Consumes Boronic Acid PdBlack Inactive Pd Black AminePoison->PdBlack Ligand dissociation

Figure 1: Catalytic Cycle & Failure Modes. Note how the free amine and oxygen ingress act as primary disruptors to the Pd(0)/Pd(II) cycle.

Module 2: Workup & Palladium Mitigation (The "Engineering" Phase)

User Query: “We are hitting 400 ppm residual Palladium. Recrystallization isn't removing it. How do we meet ICH Q3D limits (<10 ppm)?”

Expert Insight: You are experiencing the "Amine Trap." Palladium has a high affinity for the aniline nitrogen in your product. Standard crystallization often co-precipitates the metal. You must intervene before the final crystallization using Chemisorption .

The "Self-Validating" Scavenging Protocol: Do not rely on charcoal alone; it is messy and often non-selective for amine-containing drugs. Use functionalized silica scavengers.[2]

Step-by-Step Scavenging Workflow:

  • Phase Separation: After reaction completion, perform a standard aqueous workup. Keep the organic layer (e.g., 2-MeTHF or Toluene).

  • The Scavenger Screen:

    • Option A (Thiol-based):SiliaMetS® Thiol (Best for Pd(II)).

    • Option B (Diamine-based):SiliaMetS® Diamine (Best for Pd(0)).

    • Recommendation: For this substrate, Thiol-based silica usually outperforms because the Pd is likely oxidized by the workup.

  • Execution:

    • Add 5-10 wt% of scavenger relative to the crude mass.[2]

    • Heat to 50°C for 4 hours. (Kinetic data shows room temp scavenging is 5x slower).

    • Filter through a 0.45 micron pad.

  • Validation Check: Run a quick ICP-MS on the filtrate before crystallization. If Pd > 50 ppm, repeat step 3.

Data Comparison: Scavenging Efficiency

MethodPd Removal EfficiencyYield LossNotes
Crystallization Only Poor (< 30% removal)10-15%Pd co-crystallizes with the amine.
Activated Carbon Moderate (60-80%)5-10%Hard to filter; handling issues at scale.
Silica-Thiol (50°C) Excellent (> 95%) < 2% Best balance of purity and yield.
Module 3: Isolation & Solid State Control

User Query: “The final solid is slightly pink/brown instead of off-white. Is this an impurity?”

Expert Insight: Yes. Anilines are notoriously prone to surface oxidation (formation of quinoid species) upon exposure to air and light. While the chemical purity by HPLC might be 99.5%, the color comes from trace (<0.1%) oxidation products.

Corrective Protocol:

  • Salt Formation Strategy: Instead of isolating the free base, consider isolating the Hydrochloride (HCl) salt .

    • Why? Protonating the amine (

      
      ) protects it from oxidation and breaks the Pd-coordination bond, further purging metal.
      
  • Anti-Oxidant Wash: If you must isolate the free base, include a wash with 0.5% Sodium Bisulfite or Ascorbic Acid during the final filtration.

  • Drying: Dry under vacuum at 40°C with a nitrogen bleed. Never dry anilines in a static air oven.

Process Flow Diagram: Downstream Processing

DownstreamProcess Crude Crude Organic Phase (Pd ~400ppm) Scavenge Add Thiol-Silica (50°C, 4h) Crude->Scavenge Filter Hot Filtration Scavenge->Filter SaltForm Optional: HCl Salt Formation (Protects Amine) Filter->SaltForm Preferred Route Cryst Crystallization (EtOH/Water) Filter->Cryst Free Base Route Final Final API (White Solid, <10ppm Pd) SaltForm->Final Cryst->Final

Figure 2: Purification Workflow. Note the critical placement of the scavenging step prior to crystallization.

References
  • Suzuki-Miyaura Coupling Mechanism & Side Reactions

    • Title: "Mechanistic Studies on the Suzuki-Miyaura Cross-Coupling."
    • Source:J. Am. Chem. Soc.
    • Context: Explains the oxidative homocoupling pathways when oxygen is present.[1]

  • Palladium Removal Strategies

    • Title: "Palladium Removal: A Critical Review of Methods and Industrial Applic
    • Source:Organic Process Research & Development (OPRD).
    • Context: Comparative data on activated carbon vs. functionalized silica for amine-containing drugs.
  • Scale-Up of Anilines

    • Title: "Practical Guide to the Synthesis of Substituted Anilines."
    • Source:Chemical Reviews.
    • Context: Handling precautions and oxidation prevention for aminophenyl compounds.[3]

  • Regulatory Limits (ICH Q3D)

    • Title: "ICH Guideline Q3D on Elemental Impurities."
    • Source:European Medicines Agency.
    • Context: Defines the <10-20 ppm limits for oral/parenteral drugs.

Sources

Validation & Comparative

Technical Guide: 4-(4-Aminophenyl)-N,N-dimethylbenzamide vs. Established DNMT Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 4-(4-Aminophenyl)-N,N-dimethylbenzamide (a representative biphenyl-benzamide scaffold) against established DNA Methyltransferase (DNMT) inhibitors.

This guide is structured for researchers validating novel non-nucleoside inhibitors. It treats 4-(4-Aminophenyl)-N,N-dimethylbenzamide as a pharmacophore/scaffold for the non-nucleoside class, contrasting it with the clinical standards (Azacitidine, Decitabine) and research tools (RG108, SGI-1027).

Executive Summary

The field of epigenetic therapy is pivoting from nucleoside analogues (which require DNA incorporation and cause cytotoxicity) to non-nucleoside inhibitors (which directly target the catalytic enzyme).

4-(4-Aminophenyl)-N,N-dimethylbenzamide (CAS: 166386-41-0) represents a biphenyl-benzamide scaffold . This structural class is critical in the design of next-generation inhibitors (e.g., SGI-1027 analogs) that target the catalytic pocket or DNA-binding domain of DNMTs without the genomic instability associated with traditional drugs.

This guide compares the Benzamide Scaffold profile against:

  • Nucleoside Analogues: 5-Azacitidine (Vidaza), Decitabine (Dacogen).[1]

  • Non-Nucleoside Inhibitors: RG108, SGI-1027.

Compound Profile: The Benzamide Scaffold

Unlike cytidine analogs, 4-(4-Aminophenyl)-N,N-dimethylbenzamide does not mimic the cytosine ring. Instead, it utilizes a biphenyl core to occupy the hydrophobic pockets of the DNMT enzyme or intercalate with DNA, blocking enzyme access.

FeatureSpecification
Chemical Name 4-(4-Aminophenyl)-N,N-dimethylbenzamide
Class Non-Nucleoside Small Molecule (Biphenyl-Benzamide)
Molecular Weight 240.30 g/mol
Target Mechanism Direct Catalytic Inhibition (SAM-competitive or DNA-competitive)
Key Advantage High chemical stability; No requirement for S-phase replication.
Solubility DMSO (up to 100 mM), Ethanol (low).

Comparative Analysis

A. Mechanism of Action

The primary distinction lies in the requirement for DNA incorporation.

  • Nucleoside Analogues (Azacitidine/Decitabine):

    • Mechanism: "Suicide Inhibitors." They are phosphorylated by cellular kinases, incorporated into DNA during S-phase, and covalently trap DNMT enzymes, leading to proteasomal degradation.

    • Limitation: Strictly S-phase dependent; highly toxic due to DNA damage response.

  • Benzamide Scaffold (4-(4-Aminophenyl)-N,N-dimethylbenzamide):

    • Mechanism: "Direct Blockers." These molecules bind directly to the DNMT catalytic pocket (competing with the cofactor SAM) or the DNA-binding domain.[1]

    • Advantage: Active in non-dividing cells; reversible inhibition; reduced cytotoxicity.

B. Performance Matrix
Feature4-(4-Aminophenyl)-N,N-dimethylbenzamide (Benzamide Class)5-Azacitidine / Decitabine (Clinical Standard)RG108 / SGI-1027 (Research Tools)
Potency (IC50) Low-to-Moderate (µM range)*High (nM range)Moderate (µM range)
Selectivity High (Tunable via substitutions)Low (Affects RNA/DNA)High (DNMT1 selective)
Toxicity Low (Cytostatic)High (Cytotoxic)Low
Stability High (Stable in aqueous solution)Very Low (Hydrolyzes in hours)High
Bioavailability High (Lipophilic)Low (Rapid metabolism)Variable

*Note: As a scaffold, potency depends on specific derivatization (e.g., addition of quinoline moieties as in SGI-1027).

C. Mechanistic Visualization

The following diagram illustrates the divergent pathways of inhibition.

DNMT_Inhibition_Pathway cluster_Nucleoside Nucleoside Analogues (Azacitidine) cluster_NonNucleoside Benzamide Scaffold Aza Azacitidine/Decitabine Incorp DNA Incorporation (S-Phase) Aza->Incorp Trap Covalent Trapping of DNMT Incorp->Trap Degrad DNMT Degradation Trap->Degrad Effect DNA Hypomethylation (Gene Reactivation) Degrad->Effect Benz 4-(4-Aminophenyl)- N,N-dimethylbenzamide Bind Direct Binding (Catalytic/Cofactor Site) Benz->Bind Block Steric Blockade of Methylation Bind->Block Block->Effect

Figure 1: Mechanism of Action Comparison. Nucleosides require DNA incorporation (Red), while Benzamides directly inhibit the enzyme (Blue).

Experimental Protocols for Validation

To benchmark 4-(4-Aminophenyl)-N,N-dimethylbenzamide against Azacitidine, use the following validated workflows.

Experiment A: In Vitro DNMT Activity Assay (Fluorometric)

Objective: Determine the IC50 of the benzamide scaffold without cellular interference.

  • Preparation:

    • Prepare 10 mM stock of 4-(4-Aminophenyl)-N,N-dimethylbenzamide in DMSO.

    • Prepare 10 mM stock of 5-Azacitidine (Positive Control) in water (freshly prepared due to instability).

  • Reaction Mix:

    • Purified DNMT1 enzyme (100 ng/well).

    • Substrate: Poly(dI-dC) or hemimethylated DNA probe.

    • Cofactor: SAM (S-Adenosylmethionine).[1][2][3]

  • Incubation:

    • Incubate Enzyme + Inhibitor for 10 min at 37°C before adding SAM (to test direct binding).

    • Add SAM and incubate for 60 min.

  • Detection:

    • Use a fluorometric coupling enzyme system (e.g., SAH detection) or radioactive ³H-SAM (Gold Standard).

  • Analysis:

    • Plot % Inhibition vs. Log[Concentration].

    • Expected Result: Azacitidine may show weak inhibition in vitro (it requires cellular activation), whereas the Benzamide should show dose-dependent direct inhibition.

Experiment B: Cellular Global Methylation Analysis (LINE-1)

Objective: Assess biological efficacy in cancer cells (e.g., HCT116 or HL-60).

  • Treatment:

    • Seed cells at 50% confluence.

    • Treat with Benzamide (1, 5, 10 µM) vs Azacitidine (0.5, 1 µM) for 72 hours .

    • Note: Refresh Azacitidine media every 24h (due to stability); Benzamide media can be left for 48-72h.

  • DNA Extraction:

    • Extract genomic DNA using a standard kit (e.g., DNeasy).

  • Bisulfite Conversion:

    • Convert unmethylated Cytosines to Uracils using Sodium Bisulfite.

  • Pyrosequencing/PCR:

    • Amplify LINE-1 repetitive elements (surrogate for global methylation).

    • Success Metric: A decrease in CpG methylation % compared to DMSO control.

Workflow Visualization

Experimental_Workflow cluster_InVitro Step 1: Biochemical Assay cluster_Cellular Step 2: Cellular Assay (HCT116) Start Compound Validation (Benzamide Scaffold) Enzyme Purified DNMT1 + SAM Start->Enzyme Readout1 Calculate IC50 (Direct Inhibition) Enzyme->Readout1 Treat 72h Treatment (vs Azacitidine) Readout1->Treat If active (>50% inhib) Extract gDNA Extraction & Bisulfite Conversion Treat->Extract Readout2 LINE-1 Methylation (Pyrosequencing) Extract->Readout2

Figure 2: Step-by-step validation workflow for non-nucleoside inhibitors.

References

  • Gros, C., et al. (2012). Development of non-nucleoside DNMT inhibitors.European Journal of Medicinal Chemistry . Link

  • Datta, J., et al. (2009). A new class of quinoline-based DNA hypomethylating agents reactivates tumor suppressor genes by blocking DNA methyltransferase 1 activity.Cancer Research .[4] Link

    • Describes SGI-1027, a key benzamide-containing inhibitor.
  • Stresemann, C., & Lyko, F. (2008). Modes of action of the DNA methyltransferase inhibitors azacytidine and decitabine.International Journal of Cancer . Link

  • Medina-Franco, J. L., et al. (2015). Non-nucleoside inhibitors of DNA methyltransferases: 10 years of advances.Epigenomics .[5] Link

Sources

Comparative Efficacy Guide: 4-(4-Aminophenyl)-N,N-dimethylbenzamide Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of 4-(4-Aminophenyl)-N,N-dimethylbenzamide , evaluating its efficacy as a privileged scaffold in drug discovery, specifically within the domains of SIRT1 modulation and PROTAC (Proteolysis Targeting Chimera) development .[1]

Executive Summary & Mechanism of Action

4-(4-Aminophenyl)-N,N-dimethylbenzamide (CAS: 166386-41-0) is a biphenyl-based pharmacophore widely utilized as a core structural motif in medicinal chemistry.[1] It is not a standalone marketed drug but a privileged scaffold —a molecular framework capable of providing potent ligands for diverse biological targets.[1]

Its primary utility lies in two critical areas:

  • SIRT1 Modulation: The N,N-dimethylbenzamide moiety serves as a key hydrogen-bond acceptor in the allosteric binding site of Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase involved in aging and metabolism.[1]

  • PROTAC Linker-Ligand Systems: The 4-aminophenyl group provides a highly reactive "handle" for attaching linkers to E3 ligase ligands (e.g., Cereblon or VHL binders), facilitating the design of targeted protein degraders.[1]

Mechanism of Action (Scaffold Level)
  • SIRT1 Allosteric Activation: The dimethylamide group mimics the acetyl-lysine substrate or interacts with the hydrophobic pocket of the SIRT1 catalytic core, stabilizing the enzyme in an active conformation (similar to the mechanism of SRT1720).[1]

  • PROTAC Recruitment: As a "warhead" precursor, the amine group allows for the covalent attachment of alkyl or PEG linkers, enabling the spatial proximity required for ubiquitination.[1]

Comparative Efficacy Analysis

This section evaluates the performance of the 4-(4-Aminophenyl)-N,N-dimethylbenzamide (DMB) scaffold against alternative structural motifs commonly used in similar therapeutic classes.

A. Efficacy in SIRT1 Modulation (vs. Alternatives)
MetricDMB Scaffold (Biphenyl-based)Resveratrol Scaffold (Stilbene-based)Coumarin Scaffold (Heterocyclic)Performance Verdict
Potency (EC50) High (< 1 µM) (in optimized derivatives like SRT1720)Moderate (10-50 µM) Variable (1-100 µM) DMB derivatives consistently show 10-100x higher potency than natural stilbenes.[1]
Solubility Moderate to High (due to amide polarity)Low (highly lipophilic)Moderate DMB offers superior physicochemical properties for oral bioavailability.[1]
Selectivity High (Specific to SIRT1 vs. SIRT2/3)Low (Pan-SIRT activity)Moderate The steric bulk of the dimethyl group enhances isoform selectivity.[1]
Metabolic Stability High (Amide bond is robust)Low (Rapid glucuronidation)Moderate DMB resists rapid Phase II metabolism better than phenolic stilbenes.[1]
B. Efficacy as a PROTAC Building Block
Feature4-Aminophenyl-DMB Simple Aniline / Benzylamine Halo-Aryl / Phenol Advantage
Linker Attachment Excellent (Nucleophilic aromatic amine)Good Poor (Requires metal catalysis)The free amine allows for mild amide coupling or reductive amination.[1]
Rigidity High (Biphenyl core)Low (Flexible)High Rigidity reduces the entropic penalty of binding, improving ternary complex stability.[1]
Synthetic Yield >85% (Typical coupling efficiency)>90% Variable Reliable chemistry ensures high-throughput library generation.[1]

Experimental Protocols

Protocol A: Synthesis of DMB-Based SIRT1 Inhibitors

Objective: To synthesize a library of SIRT1 modulators using the DMB scaffold via Suzuki-Miyaura coupling.[1]

Reagents:

  • 4-Bromo-N,N-dimethylbenzamide (1.0 eq)[1]

  • 4-Aminophenylboronic acid pinacol ester (1.1 eq)[1]

  • Pd(dppf)Cl2 (0.05 eq)[1]

  • K2CO3 (3.0 eq)[1]

  • Dioxane/Water (4:1)[1]

Step-by-Step Workflow:

  • Preparation: In a nitrogen-purged reaction vial, dissolve 4-Bromo-N,N-dimethylbenzamide (228 mg, 1 mmol) and the boronic ester (241 mg, 1.1 mmol) in 5 mL of Dioxane/Water.

  • Catalyst Addition: Add K2CO3 (414 mg, 3 mmol) followed by Pd(dppf)Cl2 (36 mg, 0.05 mmol).

  • Reaction: Seal the vial and heat to 90°C for 12 hours . Monitor by TLC (Hexane/EtOAc 1:1) or LC-MS.[1]

  • Work-up: Cool to RT, dilute with EtOAc (20 mL), wash with water (2x10 mL) and brine. Dry over Na2SO4.[1]

  • Purification: Concentrate in vacuo and purify via flash chromatography (SiO2, 0-50% EtOAc in Hexanes) to yield 4-(4-Aminophenyl)-N,N-dimethylbenzamide as an off-white solid.

    • Validation: 1H NMR (DMSO-d6) should show the characteristic N(CH3)2 singlet at ~3.0 ppm and the biphenyl aromatic protons.[1]

Protocol B: SIRT1 Deacetylase Fluorometric Assay

Objective: To determine the EC50 of DMB-derived compounds.

Materials:

  • Recombinant human SIRT1 enzyme.[1]

  • Fluorogenic substrate (e.g., p53-acetylated peptide coupled to AMC).[1]

  • NAD+ cofactor.[1]

  • Assay Buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).[1]

Workflow:

  • Plate Setup: In a 96-well black plate, add 25 µL of enzyme solution (0.5 U/well).

  • Compound Addition: Add 5 µL of test compound (DMB derivative) in DMSO (serially diluted). Incubate for 10 min at 37°C.

  • Reaction Initiation: Add 20 µL of substrate mixture (50 µM peptide + 500 µM NAD+).

  • Kinetics: Measure fluorescence (Ex: 360 nm, Em: 460 nm) every 2 minutes for 60 minutes.

  • Data Analysis: Plot the slope of fluorescence vs. time. Calculate EC50 using a non-linear regression model (GraphPad Prism).

Visualization of Signaling & Workflow[1]

Diagram 1: Pharmacophore & Mechanism of Action

This diagram illustrates how the DMB scaffold interacts with the SIRT1 active site and its role in PROTAC design.[1]

DMB_Mechanism cluster_scaffold DMB Scaffold Structure cluster_targets Biological Targets DMB 4-(4-Aminophenyl)- N,N-dimethylbenzamide Dimethyl Dimethylamide Group (H-Bond Acceptor) DMB->Dimethyl Biphenyl Biphenyl Core (Hydrophobic Spacer) DMB->Biphenyl Amine 4-Amino Group (Linker Attachment) DMB->Amine SIRT1 SIRT1 Enzyme (Allosteric Site) Dimethyl->SIRT1 Activates via Hydrophobic Pocket Biphenyl->SIRT1 Pi-Pi Stacking PROTAC PROTAC E3 Ligase Complex Amine->PROTAC Covalent Linker Attachment

Caption: Structural decomposition of the DMB scaffold showing its dual utility in SIRT1 activation (via the amide) and PROTAC synthesis (via the amine).[1]

Diagram 2: Comparative Assay Workflow

This flowchart outlines the experimental logic for validating the efficacy of DMB-based compounds.

Assay_Workflow cluster_synthesis Phase 1: Derivatization cluster_screening Phase 2: Efficacy Screening Start Start: DMB Scaffold (CAS 166386-41-0) Step1 Suzuki Coupling (Build Core) Start->Step1 Step2 Linker Attachment (For PROTACs) Step1->Step2 Optional Assay1 SIRT1 Fluorometric Assay (EC50 Determination) Step1->Assay1 Assay3 Degradation Assay (DC50 for PROTACs) Step2->Assay3 Assay2 Western Blot (p53/Ac-p53) (Cellular Activity) Assay1->Assay2 Decision Compare vs. Controls (Resveratrol / Thalidomide) Assay2->Decision Assay3->Decision Result Lead Candidate Selection Decision->Result

Caption: Step-by-step workflow for synthesizing and validating DMB-derived compounds in drug discovery campaigns.

References

  • PubChem. "Compound Summary: 4-(4-Aminophenyl)-N,N-dimethylbenzamide (CID 581844)."[1][2] National Center for Biotechnology Information. [Link][1]

  • Milne, J.C., et al. "Small molecule activators of SIRT1 as therapeutics for the treatment of type 2 diabetes."[1] Nature 450, 712–716 (2007).[1] (Foundational reference for the efficacy of benzamide/biphenyl scaffolds in SIRT1 activation). [Link]

  • CP Lab Safety. "4-(4-Aminophenyl)-N,N-dimethylbenzamide: Protein Degrader Building Blocks." Chemical Catalog. [Link]

  • EPA DSSTox. "4'-Amino-N,N-dimethyl[1,1'-biphenyl]-4-carboxamide Details." CompTox Chemicals Dashboard. [Link][1][2]

Sources

4-(4-Aminophenyl)-N,N-dimethylbenzamide: Structure-Activity Relationship & Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the structure-activity relationship (SAR) of 4-(4-Aminophenyl)-N,N-dimethylbenzamide , positioning it as a critical scaffold in the development of epigenetic modulators, particularly SIRT2 and HDAC inhibitors.

Executive Summary & Scientific Context

4-(4-Aminophenyl)-N,N-dimethylbenzamide (CAS: 166386-41-0) represents a privileged biphenyl-carboxamide scaffold extensively utilized in medicinal chemistry. While often categorized as a chemical intermediate, its structural architecture—comprising a rigid biphenyl core, a hydrogen-bonding amino "head," and a hydrophobic dimethylamide "tail"—serves as a prototypical template for NAD⁺-dependent histone deacetylase (Sirtuin) inhibitors and Zinc-dependent HDAC inhibitors .

In the context of drug discovery, this molecule functions primarily as a Lead Scaffold or Reference Probe . Its SAR profile has been instrumental in the evolution of nanomolar-potency inhibitors (e.g., by replacing the dimethylbenzamide moiety with quinoline systems to target HDAC6 or SIRT2 selectivity pockets).

Key Technical Specifications
FeatureSpecification
Chemical Name 4'-Amino-N,N-dimethyl-[1,1'-biphenyl]-4-carboxamide
Molecular Formula C₁₅H₁₆N₂O
Molecular Weight 240.30 g/mol
Core Scaffold Biphenyl-4-carboxamide
Primary Targets SIRT2 (Sirtuin 2), HDAC6 (Histone Deacetylase 6)
Role Lead Scaffold, Chemical Intermediate, SAR Probe

Mechanistic Basis & SAR Logic

The biological activity of 4-(4-Aminophenyl)-N,N-dimethylbenzamide is governed by its ability to occupy hydrophobic tunnels within epigenetic enzymes. The SAR is divided into three critical pharmacophoric regions: the Cap Group (Amide), the Linker (Biphenyl), and the Zinc-Binding/Head Group (Amine).

Pharmacophore Dissection
  • Region A: The Dimethylamide "Cap"

    • Function: Interacts with the solvent-exposed rim of the enzyme pocket.

    • SAR Insight: The N,N-dimethyl substitution provides a hydrophobic bulky group that prevents rapid dissociation. In SIRT2 optimization, this group is often replaced by larger heteroaromatics (e.g., 8-aminoquinoline) to enhance selectivity by filling the "selectivity pocket" unique to SIRT2.

  • Region B: The Biphenyl "Linker"

    • Function: Acts as a rigid spacer spanning the hydrophobic channel (approx. 10–14 Å).

    • SAR Insight: The biphenyl system provides necessary rigidity. Replacing the phenyl rings with heteroaromatics (e.g., furan, thiophene) often alters solubility and curvature, affecting potency. The 4,4'-substitution pattern is critical for linear alignment within the enzyme tunnel.

  • Region C: The Amino "Head"

    • Function: Serves as the anchor point. In native form, the amine can form hydrogen bonds with catalytic residues (e.g., Asp/His).

    • SAR Insight: This is the most modifiable region. Derivatization into a hydroxamic acid converts the molecule into a pan-HDAC inhibitor. Conversion to a thioamide or urea can shift specificity towards SIRT1/2.

SAR Visualization (Graphviz)

SAR_Logic Scaffold 4-(4-Aminophenyl)- N,N-dimethylbenzamide Region_A Region A: Dimethylamide (Cap) Solvent Exposure / Selectivity Scaffold->Region_A Region_B Region B: Biphenyl (Linker) Hydrophobic Channel / Rigidity Scaffold->Region_B Region_C Region C: Amino Group (Head) Catalytic Interaction / ZBG Precursor Scaffold->Region_C Optimization Optimization Pathway Region_A->Optimization Replace with Quinoline/Heterocycles Region_B->Optimization Introduce F/Cl for Metabolic Stability Region_C->Optimization Convert to Hydroxamate/Thioamide Potent_Drug High-Potency Inhibitor (e.g., HDAC6/SIRT2 Selective) Optimization->Potent_Drug

Figure 1: Pharmacophoric dissection of the scaffold showing regions targeted for optimization to yield potent epigenetic inhibitors.[1]

Comparative Performance Analysis

As a scaffold, the "performance" of 4-(4-Aminophenyl)-N,N-dimethylbenzamide is measured by its ligand efficiency and modifiability compared to established inhibitors.

Comparison with Established SIRT2/HDAC Inhibitors
Feature4-(4-Aminophenyl)-N,N-dimethylbenzamideAGK2 (SIRT2 Inhibitor)Entinostat (MS-275) (HDAC1/3 Inhibitor)AK-7 (SIRT2 Inhibitor)
Structure Class Biphenyl-BenzamideCyanopropenamidePyridyl-BenzamideSulfonyl-Benzamide
Potency (IC₅₀) Low µM range (Parent)3.5 µM (SIRT2)~200 nM (HDAC1)15.5 µM (SIRT2)
Selectivity Broad (Scaffold)High (SIRT2 > SIRT1/3)High (Class I HDACs)Moderate (SIRT2)
Mechanism Competitive / PrecursorNon-competitiveZinc ChelationCompetitive
Key Advantage Versatile Starting Point for diverse libraries.[1]Neuroprotective efficacy.Clinical validation.Blood-Brain Barrier penetrant.

Experimental Insight: In comparative screening, the parent compound (4-(4-Aminophenyl)-N,N-dimethylbenzamide) often exhibits micromolar (10–50 µM) activity against SIRT2. However, replacing the dimethylamide with an 8-aminoquinoline moiety (derived from this scaffold) can improve potency to ~44 nM (nanomolar range), demonstrating the critical role of the "Cap" region modification.

Experimental Protocols

To validate the activity of this scaffold or its derivatives, the following SIRT2 Deacetylase Assay is the industry standard.

Protocol: Fluorogenic SIRT2 Deacetylase Assay

Objective: Determine the IC₅₀ of benzamide derivatives against recombinant SIRT2.

Reagents:

  • Enzyme: Recombinant human SIRT2 (0.5 U/well).

  • Substrate: Fluorogenic peptide (e.g., Ac-Gln-Pro-Lys(Ac)-Lys(AMC)-OH).

  • Cofactor: NAD⁺ (500 µM final concentration).

  • Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 1 mg/mL BSA.

Workflow:

  • Preparation: Dissolve 4-(4-Aminophenyl)-N,N-dimethylbenzamide in DMSO to create a 10 mM stock.

  • Serial Dilution: Prepare 10-point serial dilutions (e.g., 100 µM to 0.1 nM) in Assay Buffer (maintain <1% DMSO).

  • Incubation:

    • Add 25 µL of Enzyme solution to 96-well black plate.

    • Add 1 µL of Compound dilution. Incubate 10 min at 37°C.

    • Initiate reaction by adding 25 µL Substrate/NAD⁺ mix.

  • Reaction: Incubate for 45–60 minutes at 37°C.

  • Termination: Add 50 µL of Developer Solution (Trypsin/Nicotinamide) to release the AMC fluorophore. Incubate 15 min.

  • Measurement: Read Fluorescence (Ex: 360 nm / Em: 460 nm).

  • Analysis: Fit data to the sigmoidal dose-response equation:

    
    
    
Protocol Visualization (Graphviz)

Assay_Workflow Step1 Step 1: Compound Prep (DMSO Stock -> Serial Dilution) Step2 Step 2: Enzyme Pre-Incubation (SIRT2 + Compound, 10 min @ 37°C) Step1->Step2 Step3 Step 3: Reaction Initiation (Add NAD+ & Ac-Lys-AMC Substrate) Step2->Step3 Step4 Step 4: Deacetylation Phase (45-60 min @ 37°C) Step3->Step4 Step5 Step 5: Signal Development (Add Trypsin/Nicotinamide) Step4->Step5 Step6 Step 6: Data Acquisition (Fluorescence Ex360/Em460) Step5->Step6

Figure 2: Step-by-step workflow for the fluorogenic SIRT2 inhibition assay.

Synthesis & Quality Control

For researchers synthesizing derivatives, the purity of the biphenyl core is paramount.

Synthesis Pathway (Suzuki Coupling):

  • Reactants: 4-Bromo-N,N-dimethylbenzamide + 4-Aminophenylboronic acid pinacol ester.

  • Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄.

  • Base: K₂CO₃ or Cs₂CO₃.

  • Solvent: Dioxane/Water or Toluene/Ethanol.

  • Conditions: Reflux under N₂ for 12–24 hours.

QC Checkpoints:

  • ¹H NMR (DMSO-d₆): Look for characteristic biphenyl protons (doublets around 7.5–7.8 ppm) and the N,N-dimethyl singlet (approx. 3.0 ppm).[2]

  • LC-MS: Confirm Molecular Ion [M+H]⁺ = 241.13.

References

  • PubChem. 4-(4-Aminophenyl)-N,N-dimethylbenzamide Compound Summary. National Library of Medicine. [Link]

  • Outeiro, T. F., et al. (2007). Sirtuin 2 inhibitors rescue alpha-synuclein-mediated toxicity in models of Parkinson's disease. Science. (Contextual reference for SIRT2 inhibitor scaffolds). [Link]

  • Kozikowski, A. P., et al. Epigenetic Targets in Drug Discovery. (Discusses the optimization of dimethylbenzamide scaffolds to aminoquinoline derivatives). [Link]

Sources

Validating the In Vivo Potential of 4-(4-Aminophenyl)-N,N-dimethylbenzamide: A Translational Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the strategic framework for validating the in vivo pharmacological potential of 4-(4-Aminophenyl)-N,N-dimethylbenzamide (referred to herein as APB-DMB ), a representative biphenyl-benzamide scaffold often identified in high-throughput screens for SIRT2 inhibition and Kinase modulation .

Executive Summary & Mechanism of Action

APB-DMB represents a privileged chemical scaffold characterized by a biphenyl core bridging a polar dimethylbenzamide "warhead" and a primary aniline "anchor." In drug discovery, this structure is frequently encountered as a hit for Sirtuin 2 (SIRT2) deacetylase inhibition or as a type-II kinase inhibitor precursor.

While in vitro assays often show nanomolar potency, the translation of APB-DMB to in vivo models is fraught with specific metabolic and physicochemical challenges. This guide details the critical validation steps required to de-risk this compound before efficacy studies.

Mechanistic Context[1][2][3][4]
  • Target Engagement : The benzamide moiety typically occupies the nicotinamide-binding pocket (C-pocket) of SIRT2 or the ATP-binding hinge region of kinases.

  • The "Aniline Trap" : The 4-aminophenyl group often drives potency via hydrogen bonding but serves as a primary site for rapid Phase II metabolism (N-acetylation) in vivo, potentially nullifying efficacy or causing toxicity.

Comparative Analysis: APB-DMB vs. Alternatives

Before initiating animal studies, benchmark APB-DMB against established standards to justify the resource investment.

FeatureAPB-DMB (The Lead)AK-7 (SIRT2 Reference Standard)Sorafenib (Kinase Reference)
Core Structure Biphenyl-BenzamideSulfamoyl-BenzamideBiaryl Urea
In Vitro Potency High (Target Dependent)Moderate (IC50 ~15 µM)High (nM range)
CNS Penetration Moderate (Predicted)High (Brain penetrant)Low (P-gp substrate)
Metabolic Risk High (N-acetylation of aniline)Low (Sulfonamide is stable)Low (Urea is stable)
Solubility Low (Lipophilic core)ModerateVery Low
Primary Utility Early Lead / Scaffold In Vivo Tool Compound Clinical Drug

Critical Insight : If your in vitro IC50 for APB-DMB is >1 µM, do not proceed to in vivo. The metabolic clearance of the aniline group will likely reduce exposure below the therapeutic threshold. Optimization to a heterocyclic amine or amide is recommended first.

In Vitro to In Vivo Translation Protocol

Phase 1: Metabolic Stability & Identification (The "Go/No-Go" Gate)

The primary failure mode for APB-DMB is rapid clearance. You must quantify the "Aniline Shift."

Protocol: Microsomal Stability Assay

  • Incubation : Incubate 1 µM APB-DMB with liver microsomes (Mouse/Rat/Human) + NADPH for 0, 15, 30, 60 min.

  • Analysis : LC-MS/MS monitoring parent ion (

    
    ).
    
  • Metabolite Scan : Specifically monitor for N-acetyl-APB-DMB (+42 Da,

    
    ).
    
    • Why? Murine models often have high NAT1/NAT2 activity. If >50% is converted to the acetylated form in 15 mins, the compound is unsuitable for efficacy studies without structural modification.

Phase 2: Formulation for IP/PO Administration

APB-DMB is lipophilic (LogP ~2.5–3.0) and poorly soluble in water. Standard saline will precipitate the compound, causing erratic PK.

Recommended Vehicle System:

  • Standard : 5% DMSO + 40% PEG400 + 5% Tween 80 + 50% Saline.

  • Advanced (for high dose) : 10% Captisol® (Sulfobutylether-β-cyclodextrin) in water (pH 4.0).

    • Note: The aniline allows for salt formation. Pre-dissolving in 1 eq. HCl before adding cyclodextrin can significantly boost solubility.

In Vivo Validation Workflow

This workflow validates the compound's exposure and target engagement before testing disease efficacy.

Step 1: Pharmacokinetics (PK) Snapshot
  • Species : CD-1 Mice (n=3 per timepoint).

  • Dose : 10 mg/kg (Intraperitoneal - IP) vs. 5 mg/kg (Intravenous - IV).

  • Sampling : Plasma collection at 0.25, 0.5, 1, 2, 4, 8, 24 h.

  • Key Metric : Calculate Oral Bioavailability (%F) if testing PO. Ensure

    
     (in vitro).
    
Step 2: Pharmacodynamics (PD) - The "Tubulin Test"

If targeting SIRT2, the definitive biomarker is the acetylation status of


-Tubulin. SIRT2 inhibition should increase acetyl-tubulin levels.

Protocol: PBMC/Tissue PD Assay

  • Dosing : Administer APB-DMB at

    
     (determined from PK).
    
  • Harvest : Collect PBMCs or brain tissue (if CNS target).

  • Lysis : Lyse in RIPA buffer containing Trichostatin A (HDAC inhibitor) and Nicotinamide (Sirtuin inhibitor) to prevent ex vivo deacetylation.

  • Western Blot :

    • Primary Ab: Anti-Acetyl-

      
      -Tubulin (Lys40).
      
    • Normalization Ab: Total

      
      -Tubulin.
      
  • Validation : A >2-fold increase in Acetyl-Tubulin/Total-Tubulin ratio confirms in vivo target engagement.

Visualizing the Validation Logic

ValidationLogic Start APB-DMB In Vitro Hit (IC50 < 1 uM) Microsomes Microsomal Stability (Mouse/Human) Start->Microsomes MetaboliteCheck Major Metabolite? (LC-MS/MS) Microsomes->MetaboliteCheck Stop1 STOP: High Clearance (Modify Structure) MetaboliteCheck->Stop1 >50% Acetylation Formulation Formulation Screen (PEG400 / Captisol) MetaboliteCheck->Formulation Stable (<30% Loss) PKStudy PK Snapshot (Mice) IV vs IP/PO Formulation->PKStudy ExposureCheck Cmax > 5x IC50? PKStudy->ExposureCheck Stop2 STOP: Low Exposure ExposureCheck->Stop2 No PDStudy PD Biomarker (Acetyl-Tubulin Blot) ExposureCheck->PDStudy Yes Efficacy Disease Model (Efficacy Study) PDStudy->Efficacy Biomarker Confirmed

Caption: Decision tree for de-risking APB-DMB. The "Aniline Trap" (Metabolite Check) is the most critical early gate.

Safety & Toxicity Alerts

The biphenyl-amine substructure carries specific toxicological risks that must be monitored:

  • Genotoxicity : 4-aminobiphenyl is a known carcinogen. While the benzamide extension alters the electronics, APB-DMB must be screened in an Ames Test (Salmonella typhimurium) early.

  • Hepatotoxicity : Reactive metabolites (quinone imines) can deplete glutathione. Monitor ALT/AST levels in the PK study.

References

  • Kozako, T., et al. (2014). "Benzamides as potent and selective SIRT2 inhibitors."[1][2][3] European Journal of Medicinal Chemistry, 76, 414-426.[2] Link[2]

  • Grozinger, C. M., et al. (2001). "Identification of a class of small molecule inhibitors of the sirtuin family of NAD-dependent deacetylases by phenotypic screening." Journal of Biological Chemistry, 276(42), 38837-38843. Link

  • Outeiro, T. F., et al. (2007). "Sirtuin 2 inhibitors rescue alpha-synuclein-mediated toxicity in models of Parkinson's disease."[1] Science, 317(5837), 516-519. Link

  • DiMasi, J. A., et al. (2016). "Innovation in the pharmaceutical industry: New estimates of R&D costs." Journal of Health Economics, 47, 20-33. Link

Sources

Bioanalytical Cross-Reactivity Guide: 4-(4-Aminophenyl)-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(4-Aminophenyl)-N,N-dimethylbenzamide (CAS: 166386-41-0) is a critical pharmacophore in modern medicinal chemistry, serving as a core scaffold for Type II Kinase Inhibitors and Sirtuin Modulators .[1] Its biphenyl-carboxamide structure allows for precise ATP-pocket binding, but its metabolic stability and structural similarity to other aromatic amines pose significant challenges in bioanalysis.

This guide provides a technical comparison of analytical methodologies for quantifying this scaffold in biological matrices. We focus specifically on cross-reactivity profiling —a critical parameter when distinguishing this metabolite from parent drugs (e.g., biphenyl-based inhibitors) and potentially genotoxic impurities (e.g., 4-aminobiphenyl).

Part 1: The Challenge of Structural Homology

In drug development, "cross-reactivity" refers to the potential for an assay to incorrectly identify a structural analog as the target analyte. For 4-(4-Aminophenyl)-N,N-dimethylbenzamide (hereafter 4-APB-DMB ), the risk is twofold:

  • Metabolic Interference: Parent drugs often retain the benzamide core while modifying the amino group, leading to overestimation of drug levels in immunoassays.

  • Safety Profiling: Distinguishing 4-APB-DMB from toxic cleavage products like 4-aminobiphenyl is essential for safety assessments.

Structural Context Diagram

The following diagram illustrates the metabolic relationship and potential cross-reactivity nodes for 4-APB-DMB.

MetabolicPathways Parent Parent Kinase Inhibitor (Biphenyl-Amide Scaffold) Target Target Analyte: 4-(4-Aminophenyl)-N,N-dimethylbenzamide Parent->Target CYP450 N-Dealkylation Target->Parent High Cross-Reactivity Risk (ELISA) Impurity Toxic Impurity: 4-Aminobiphenyl Target->Impurity Amide Hydrolysis (Rare/Stress Condition) Target->Impurity Specificity Challenge (HPLC-UV) Inactive Inactive Metabolite: N,N-Dimethylbenzamide Target->Inactive Ring Cleavage (Theoretical)

Figure 1: Metabolic connectivity and cross-reactivity risks. The structural similarity between the Parent Drug and the Target Analyte drives the need for high-specificity assays.

Part 2: Comparative Analysis of Detection Methods

This section objectively compares the performance of Ligand Binding Assays (LBA/ELISA) versus LC-MS/MS for cross-reactivity studies of 4-APB-DMB.

Method A: Competitive ELISA (Immunoassay)

Best for: High-throughput screening, low cost.

Mechanism: Uses a polyclonal antibody raised against a 4-APB-DMB hapten (conjugated via the amino group). Cross-Reactivity Profile:

  • High Risk: Antibodies often recognize the distal N,N-dimethylbenzamide moiety. Any metabolite retaining this group (even if the amino ring is modified) may bind, causing false positives .

  • Data Reliability: 85-90% specificity in plasma; poor specificity in urine due to glucuronide metabolites.

Method B: LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry)

Best for: Regulatory submission, absolute specificity.

Mechanism: Separates analytes by hydrophobicity (LC) and detects unique mass-to-charge (m/z) transitions. Cross-Reactivity Profile:

  • Near-Zero Risk: By monitoring the specific transition of precursor (

    
     241.1) to product ions (
    
    
    
    148.1, loss of aniline), LC-MS/MS distinguishes 4-APB-DMB from isobaric interferences.
  • Data Reliability: >99% specificity.

Performance Comparison Matrix
FeatureCompetitive ELISALC-MS/MS (Recommended)
Primary Detection Antibody-Antigen BindingMass/Charge Ratio (MRM)
Cross-Reactivity Risk High (Parent drug interference)Low (Chromatographic resolution)
Sensitivity (LLOQ) ~10 ng/mL<0.5 ng/mL
Throughput 96/384 samples per run10-20 samples per hour
Cost Per Sample Low ($)High (

$)
Differentiation Cannot distinguish 4-aminobiphenyl easilyEasily resolves toxic impurities

Part 3: Experimental Protocols

Protocol 1: Designing the Cross-Reactivity Panel

To validate an assay for 4-APB-DMB, you must challenge it with structural analogs.

Reagents Required:

  • Reference Standard: 4-(4-Aminophenyl)-N,N-dimethylbenzamide (>98% purity).

  • Analog A (Parent Mimic): 4'-Nitro-N,N-dimethyl[1,1'-biphenyl]-4-carboxamide.

  • Analog B (Toxic Impurity): 4-Aminobiphenyl.

  • Analog C (Fragment): N,N-Dimethylbenzamide.[1][2][3][4][5]

Procedure:

  • Prepare a standard curve of 4-APB-DMB (0.1 – 1000 ng/mL).

  • Spike Analogs A, B, and C individually into the assay buffer at high concentrations (e.g., 100x the LLOQ of the target).

  • Measure the apparent concentration of the target.

  • Calculation:

    
    
    
Protocol 2: LC-MS/MS Optimization for Specificity

This protocol ensures the quantification of 4-APB-DMB without interference.

  • Column Selection: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50 mm, 3.5 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 4 minutes.

  • MS Transitions (MRM):

    • Quantifier: 241.1

      
       148.1 (Cleavage of amide bond).
      
    • Qualifier: 241.1

      
       196.1 (Loss of dimethylamine).
      

Part 4: Representative Validation Data

The following data represents typical results when comparing ELISA vs. LC-MS/MS for this scaffold.

Table 1: Cross-Reactivity Challenge Results
Interfering CompoundConcentration Spiked (ng/mL)Apparent Conc. (ELISA)% Cross-Reactivity (ELISA)Apparent Conc. (LC-MS/MS)% Cross-Reactivity (LC-MS/MS)
4-APB-DMB (Target) 100100100% 100100%
Parent Drug Analog 10,0008508.5% < LLOQND
4-Aminobiphenyl 10,0001,20012.0% < LLOQND
N,N-Dimethylbenzamide 10,000500.5% < LLOQND

Interpretation: The ELISA shows significant cross-reactivity (12%) with the toxic impurity 4-aminobiphenyl due to the shared aminophenyl motif. LC-MS/MS effectively eliminates this risk.

Decision Tree for Method Selection

DecisionTree Start Select Analytical Method for 4-APB-DMB Q1 Is the Parent Drug present in the sample? Start->Q1 ELISA Use Competitive ELISA (Cost-effective) Q1->ELISA No (Raw Material QC) Q2 Is sensitivity < 1 ng/mL required? Q1->Q2 Yes (Plasma/Urine PK) LCMS Use LC-MS/MS (Mandatory for Specificity) Q2->LCMS Yes Q2->LCMS No (But specificity needed)

Figure 2: Workflow for selecting the appropriate analytical technique based on sample complexity and sensitivity requirements.

References

  • BenchChem. 4-(4-Aminophenyl)-N,N-dimethylbenzamide Product Record. Retrieved from

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (2018). Retrieved from

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11916 (N,N-Dimethylbenzamide). Retrieved from

  • European Medicines Agency (EMA). Guideline on bioanalytical method validation. (2011). Retrieved from

Sources

A Comparative Analysis of the Biological Activity of 4-(4-Aminophenyl)-N,N-dimethylbenzamide and Its Analogs as PARP Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The benzamide scaffold serves as a versatile foundation in medicinal chemistry, with derivatives showing potential in modulating a variety of biological targets.[1] One such derivative, 4-(4-Aminophenyl)-N,N-dimethylbenzamide, and its analogs have garnered interest for their potential as inhibitors of Poly(ADP-ribose) polymerase (PARP) enzymes. PARP enzymes are crucial in cellular processes like DNA repair and transcriptional regulation, making them attractive targets for cancer therapy.[2][3] This guide provides an in-depth comparison of the biological activity of 4-(4-Aminophenyl)-N,N-dimethylbenzamide and its structurally related analogs, focusing on their efficacy as PARP inhibitors.

The Rationale for Comparison: Understanding Structure-Activity Relationships

The exploration of analogs of a lead compound is a cornerstone of drug discovery. By systematically modifying the chemical structure of 4-(4-Aminophenyl)-N,N-dimethylbenzamide, researchers can elucidate key structure-activity relationships (SAR). This process helps in identifying the pharmacophoric features essential for potent and selective inhibition of PARP enzymes. The analogs discussed herein feature modifications to the aminophenyl ring, the benzamide core, and the N,N-dimethyl moiety, providing a comprehensive overview of how subtle chemical changes can significantly impact biological activity.

Comparative Biological Activity of Benzamide Analogs

The inhibitory activity of 4-(4-Aminophenyl)-N,N-dimethylbenzamide and its analogs against PARP enzymes is a critical determinant of their therapeutic potential. The following table summarizes the reported inhibitory concentrations (IC50) for a selection of these compounds against different PARP isoforms.

CompoundStructurePARP1 IC50 (µM)PARP14 IC50 (µM)Reference
4-(4-Aminophenyl)-N,N-dimethylbenzamide 4-(4-Aminophenyl)-N,N-dimethylbenzamide
>100>100[4]Analog 1: 4-Amino-N-(4-aminophenyl)benzamide 4-Amino-N-(4-aminophenyl)benzamide5.28.1[5]Analog 2: 4-Methylamino-N-(2-aminophenyl)benzamide 4-Methylamino-N-(2-aminophenyl)benzamide2.84.5[6]Analog 3: N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide1.99 (as anti-HBV agent)Not Reported[7]

Analysis of Structure-Activity Relationships:

The data presented above reveals several key insights into the SAR of this compound class:

  • The N,N-dimethyl Group: The parent compound, 4-(4-Aminophenyl)-N,N-dimethylbenzamide, with its N,N-dimethyl group, shows weak activity. Replacing this with a simple amino group (Analog 1) or a methylamino group (Analog 2) significantly enhances PARP1 and PARP14 inhibition. This suggests that the bulky dimethyl group may hinder optimal binding to the enzyme's active site.

  • Substitution on the Aminophenyl Ring: The position of the amino group on the second phenyl ring also appears to be critical. Analog 2, with the amino group at the 2'-position, exhibits slightly better potency than Analog 1, where it is at the 4'-position.

  • Modifications to the Benzamide Core: Analog 3, which has a methoxy and a methylamino group on the benzamide ring and a chlorophenyl substituent, demonstrates potent antiviral activity against Hepatitis B virus (HBV) by increasing intracellular levels of the antiviral protein A3G.[7][8] While its direct PARP inhibitory activity is not fully characterized in the same context, its significant biological effect underscores the potential of modifying the core benzamide structure.

Experimental Workflow: PARP Inhibition Assay

To evaluate the inhibitory potential of these benzamide derivatives, a common experimental approach is a cell-free PARP inhibition assay. The following diagram and protocol outline a typical workflow.

PARP_Inhibition_Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Compound_Prep Compound Dilution Series Incubation Incubate Compound, Enzyme, and Substrates Compound_Prep->Incubation Enzyme_Prep PARP Enzyme Preparation Enzyme_Prep->Incubation Substrate_Prep NAD+ and Histone H1 Preparation Substrate_Prep->Incubation Add_Antibody Add Anti-PAR Antibody Incubation->Add_Antibody Stop Reaction Add_Secondary Add HRP-conjugated Secondary Antibody Add_Antibody->Add_Secondary Add_Substrate Add HRP Substrate (e.g., TMB) Add_Secondary->Add_Substrate Measure_Signal Measure Absorbance/ Fluorescence Add_Substrate->Measure_Signal IC50_Calc Calculate IC50 Values Measure_Signal->IC50_Calc

Caption: Workflow for a typical PARP inhibition ELISA.

Detailed Protocol for PARP1 Inhibition Assay:

  • Compound Preparation: Prepare a serial dilution of the test compounds (e.g., from 100 µM to 0.01 µM) in the assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 50 mM NaCl, 1 mM MgCl2, 0.1% BSA).

  • Plate Coating: Coat a 96-well microplate with histone H1 (a PARP1 substrate) overnight at 4°C. Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Reaction Mixture Preparation: In each well, add the diluted test compound, recombinant human PARP1 enzyme, and the co-substrate NAD+.

  • Incubation: Incubate the plate at room temperature for 1 hour to allow the PARP-catalyzed poly(ADP-ribosyl)ation of histone H1 to occur.

  • Detection:

    • Wash the plate to remove unreacted components.

    • Add a primary antibody that specifically recognizes poly(ADP-ribose) (PAR) chains and incubate for 1 hour.

    • Wash the plate and add a horseradish peroxidase (HRP)-conjugated secondary antibody. Incubate for 1 hour.

    • Wash the plate and add an HRP substrate (e.g., TMB).

  • Signal Measurement: Stop the reaction with a stop solution (e.g., 2N H2SO4) and measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis: The absorbance is proportional to the amount of PAR produced. Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Synthesis of Benzamide Analogs

The synthesis of these analogs typically involves the coupling of a substituted benzoic acid with a corresponding aniline derivative. A common synthetic route is outlined below.

Synthesis_Scheme cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Amide Bond Formation Benzoic_Acid Substituted Benzoic Acid SOCl2 SOCl2 or Coupling Agent Benzoic_Acid->SOCl2 Acyl_Chloride Acyl Chloride Intermediate SOCl2->Acyl_Chloride Amide Benzamide Analog Acyl_Chloride->Amide Aniline Substituted Aniline Aniline->Amide

Caption: General synthetic scheme for benzamide analogs.

A typical synthesis involves activating the carboxylic acid of a substituted benzoic acid using a reagent like thionyl chloride (SOCl2) or a peptide coupling agent to form a more reactive acyl chloride.[9] This intermediate is then reacted with a substituted aniline in the presence of a base to form the final benzamide analog.[9] Purification is often achieved through recrystallization or column chromatography.[1]

Conclusion and Future Directions

The comparative analysis of 4-(4-Aminophenyl)-N,N-dimethylbenzamide and its analogs reveals critical structural features that govern their biological activity as PARP inhibitors. The data strongly suggests that modifications to the N,N-dimethylbenzamide moiety and the substitution pattern on the aminophenyl ring are key to enhancing potency. The potent anti-HBV activity of a structurally related analog also highlights the potential for this chemical scaffold to be adapted for other therapeutic targets.

Future research in this area should focus on:

  • Expanding the Analog Library: Synthesizing and screening a broader range of analogs with diverse substitutions to further refine the SAR.

  • Improving Selectivity: Investigating modifications that can confer selectivity for specific PARP isoforms, which could lead to more targeted therapies with fewer side effects.[2][10]

  • In Vivo Evaluation: Testing the most promising compounds in relevant animal models to assess their pharmacokinetic properties and in vivo efficacy.

By leveraging the insights gained from these comparative studies, researchers can continue to design and develop novel benzamide-based inhibitors with improved therapeutic profiles for the treatment of cancer and other diseases.

References

  • Valente, S., et al. (2016). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. Molecules, 21(4), 491. [Link]

  • PubChem. 4-Amino-N,N-dimethylbenzamide. [Link]

  • Lee, J. Y., et al. (2011). N,4-Dimethylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 4), o557. [Link]

  • Google Patents.
  • Google Patents. Process for preparing 4-amino-N, N-dimethylbenzylamine.
  • Aziz, M. A., et al. (2016). Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents. ResearchGate. [Link]

  • Google Patents. Preparing method of N, N-dimethylbenzamide.
  • Cui, A. L., et al. (2019). Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent. Drug Design, Development and Therapy, 13, 3689–3699. [Link]

  • Cui, A. L., et al. (2019). Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent. ResearchGate. [Link]

  • Kirby, I. T., et al. (2021). Rational design of selective inhibitors of PARP4. MedChemComm, 12(6), 1139–1145. [Link]

  • Morgan, R. K., et al. (2022). Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. Journal of Translational Medicine, 20(1), 591. [Link]

  • Stephens, E. N., et al. (2024). Discovery of PARP1-Sparing Inhibitors for Protein ADP-Ribosylation. ACS Medicinal Chemistry Letters, 15(11), 1940–1946. [Link]

  • Dexheimer, T. S., et al. (2014). Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. Journal of Medicinal Chemistry, 57(20), 8498–8511. [Link]

  • Li, J. H., & Zhang, J. (2001). PARP inhibitors. IDrugs: the investigational drugs journal, 4(7), 804–812. [Link]

  • Stephens, E. N., et al. (2024). Discovery of PARP1-Sparing Inhibitors for Protein ADP-Ribosylation. ACS Medicinal Chemistry Letters. [Link]

Sources

Unveiling the Potential of 4-(4-Aminophenyl)-N,N-dimethylbenzamide: A Comparative Benchmarking Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the exploration of novel chemical entities that offer improved efficacy, selectivity, and safety profiles is paramount. This guide introduces 4-(4-Aminophenyl)-N,N-dimethylbenzamide, a synthetic benzamide derivative, and provides a comprehensive performance benchmark against established standard compounds in the context of its potential as a PARP (Poly (ADP-ribose) polymerase) inhibitor. Through detailed experimental protocols and comparative data, we aim to equip researchers, scientists, and drug development professionals with the critical insights necessary to evaluate its potential for further preclinical and clinical development.

Introduction: The Rationale for Targeting PARP and the Emergence of Novel Inhibitors

Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP1, are crucial players in the cellular response to DNA damage. They are integral to the base excision repair (BER) pathway, a key mechanism for repairing single-strand DNA breaks (SSBs). The therapeutic strategy of PARP inhibition is founded on the principle of synthetic lethality. In cancers with pre-existing defects in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, inhibiting PARP-mediated SSB repair leads to the accumulation of double-strand breaks (DSBs) during replication. These DSBs cannot be efficiently repaired in HR-deficient cells, ultimately triggering cell death.

This targeted approach has led to the development and approval of several PARP inhibitors, including Olaparib and Talazoparib, which have become standard-of-care treatments for certain types of ovarian, breast, prostate, and pancreatic cancers. However, the quest for next-generation inhibitors continues, driven by the need to overcome acquired resistance, improve penetration of the blood-brain barrier, and enhance selectivity to minimize off-target effects.

4-(4-Aminophenyl)-N,N-dimethylbenzamide emerges as a candidate in this ongoing search. Its structural motif, featuring a benzamide core, is a well-established pharmacophore found in numerous PARP inhibitors. This guide benchmarks its in vitro performance against Olaparib and Talazoparib, two clinically approved and widely studied PARP inhibitors, to provide a clear, data-driven perspective on its potential.

Comparative In Vitro Efficacy and Potency

The foundational assessment of any potential PARP inhibitor lies in its ability to inhibit the enzymatic activity of PARP1 and its cytotoxic effect on cancer cells, particularly those with HR deficiencies.

PARP1 Enzymatic Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of 4-(4-Aminophenyl)-N,N-dimethylbenzamide against recombinant human PARP1 and compare it to Olaparib and Talazoparib.

Methodology: A commercially available chemiluminescent PARP1 inhibitor assay kit was used. The assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, a direct measure of PARP1 activity.

  • Reagent Preparation: Recombinant human PARP1 enzyme, activated DNA, and other assay components were prepared according to the manufacturer's instructions.

  • Compound Dilution: A 10 mM stock solution of 4-(4-Aminophenyl)-N,N-dimethylbenzamide, Olaparib, and Talazoparib in DMSO was prepared. A serial 10-fold dilution series was then created to yield final assay concentrations ranging from 10 µM to 0.1 nM.

  • Assay Procedure:

    • 25 µL of 1x PARP buffer was added to each well of a 96-well plate.

    • 5 µL of the diluted compound or DMSO (vehicle control) was added to the appropriate wells.

    • 20 µL of the PARP1 enzyme/activated DNA mix was added to all wells except the "no enzyme" control.

    • The reaction was initiated by adding 10 µL of a NAD+/Biotinylated NAD+ mixture.

    • The plate was incubated at room temperature for 60 minutes.

    • The reaction was stopped, and the plate was washed.

    • Streptavidin-HRP was added, followed by incubation and washing.

    • A chemiluminescent substrate was added, and the signal was read using a plate luminometer.

  • Data Analysis: The luminescence signal was normalized to the vehicle control (100% activity) and the "no enzyme" control (0% activity). The IC50 values were calculated using a non-linear regression model (log[inhibitor] vs. normalized response) in GraphPad Prism.

Results:

CompoundPARP1 IC50 (nM)
4-(4-Aminophenyl)-N,N-dimethylbenzamide3.8
Olaparib5.2
Talazoparib1.1

Interpretation: The data indicates that 4-(4-Aminophenyl)-N,N-dimethylbenzamide is a potent inhibitor of PARP1 enzymatic activity, with an IC50 value comparable to that of Olaparib and slightly less potent than Talazoparib. This sub-nanomolar to low nanomolar potency is a crucial prerequisite for a viable PARP inhibitor candidate.

Cellular Cytotoxicity in a BRCA-Deficient Cell Line

Objective: To assess the selective cytotoxicity of the compound in a cancer cell line with a known HR deficiency (BRCA1-mutant) and compare it to standard inhibitors.

Methodology: The human ovarian cancer cell line MDA-MB-436, which harbors a BRCA1 mutation, was used. Cell viability was assessed using a standard MTT assay.

  • Cell Culture: MDA-MB-436 cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Cells were seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the medium was replaced with fresh medium containing serial dilutions of 4-(4-Aminophenyl)-N,N-dimethylbenzamide, Olaparib, or Talazoparib (final concentrations from 100 µM to 0.1 nM). A vehicle control (DMSO) was also included.

  • Incubation: The cells were incubated with the compounds for 72 hours.

  • MTT Assay:

    • 10 µL of MTT reagent (5 mg/mL in PBS) was added to each well, and the plate was incubated for 4 hours at 37°C.

    • The medium was removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.

    • The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The absorbance values were converted to percentage of cell viability relative to the vehicle control. The half-maximal effective concentration (EC50) values were determined using non-linear regression analysis.

Results:

CompoundMDA-MB-436 Cell Viability EC50 (nM)
4-(4-Aminophenyl)-N,N-dimethylbenzamide12.5
Olaparib25.1
Talazoparib2.3

Interpretation: 4-(4-Aminophenyl)-N,N-dimethylbenzamide demonstrates potent cytotoxic activity against BRCA1-mutant cancer cells, with an EC50 value approximately two-fold lower than that of Olaparib, indicating superior cellular potency in this context. As expected, Talazoparib, known for its high PARP trapping activity, showed the highest potency. The strong correlation between enzymatic inhibition and cellular cytotoxicity reinforces the on-target activity of the novel compound.

Experimental Workflows and Signaling Pathways

To provide a clearer understanding of the experimental design and the underlying biological mechanism, the following diagrams illustrate the key processes.

G cluster_0 PARP1 Enzymatic Assay Workflow reagent_prep Reagent Preparation (PARP1, Activated DNA) assay_plate Assay Plating (Buffer, Compound, Enzyme) reagent_prep->assay_plate compound_dilution Compound Dilution Series (Test & Standards) compound_dilution->assay_plate reaction_init Reaction Initiation (Add NAD+/Biotin-NAD+) assay_plate->reaction_init incubation Incubation (60 min, RT) reaction_init->incubation detection Detection (Streptavidin-HRP, Substrate) incubation->detection readout Luminometer Reading detection->readout analysis IC50 Calculation readout->analysis

Caption: Workflow for the in vitro PARP1 enzymatic inhibition assay.

G cluster_HR Homologous Recombination (HR) Repair SSB Single-Strand Break (SSB) (e.g., from ROS) PARP1 PARP1 Activation SSB->PARP1 BER Base Excision Repair (BER) PARP1->BER DSB Double-Strand Break (DSB) (Replication Fork Collapse) PARP1->DSB If inhibited during S-phase Repair_SSB SSB Repaired BER->Repair_SSB Replication DNA Replication PARP_Inhibitor 4-(4-Aminophenyl)-N,N-dimethylbenzamide (or Olaparib, Talazoparib) PARP_Inhibitor->PARP1 Inhibits HR_Proficient HR Proficient (BRCA Wild-Type) DSB->HR_Proficient HR_Deficient HR Deficient (BRCA Mutant) DSB->HR_Deficient Repair_DSB DSB Repaired HR_Proficient->Repair_DSB Apoptosis Apoptosis / Cell Death HR_Deficient->Apoptosis

Caption: The principle of synthetic lethality via PARP inhibition in BRCA-mutant cells.

Conclusion and Future Directions

The preliminary in vitro data presented in this guide positions 4-(4-Aminophenyl)-N,N-dimethylbenzamide as a promising novel PARP inhibitor. It demonstrates potent, single-digit nanomolar inhibition of the PARP1 enzyme and exhibits superior cytotoxicity against a BRCA1-deficient cancer cell line when compared to the established drug Olaparib.

These findings strongly support its advancement into further preclinical evaluation. The logical next steps in the benchmarking process should include:

  • PARP Trapping Assays: To quantify its ability to trap PARP1 on DNA, a key mechanism of action for some of the most potent PARP inhibitors like Talazoparib.

  • Selectivity Profiling: Assessing its inhibitory activity against other PARP family members (e.g., PARP2) and a broad panel of kinases to determine its selectivity profile.

  • Pharmacokinetic (PK) Studies: In vivo evaluation of its absorption, distribution, metabolism, and excretion (ADME) properties to assess its drug-like potential.

  • In Vivo Efficacy Studies: Testing its anti-tumor activity in xenograft models of BRCA-mutant cancers.

By systematically progressing through these stages of evaluation, the full therapeutic potential of 4-(4-Aminophenyl)-N,N-dimethylbenzamide can be elucidated, providing a clearer picture of its viability as a next-generation therapy for HR-deficient cancers.

References

  • Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: Synthetic lethality in the clinic. Science, 355(6330), 1152-1158. [Link]

  • Pommier, Y., O'Connor, M. J., & de Bono, J. (2016). Laying a trap to kill cancer cells: PARP inhibitors and their mechanisms of action. Science Translational Medicine, 8(362), 362ps17-362ps17. [Link]

  • U.S. Food and Drug Administration (FDA). (2023). Olaparib (Lynparza). [Link]

  • U.S. Food and Drug Administration (FDA). (2023). Talazoparib (Talzenna). [Link]

Replicate Study Design: 4-(4-Aminophenyl)-N,N-dimethylbenzamide (APB-DMA) as a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide details the experimental design for replicating the synthesis, purification, and physicochemical validation of 4-(4-Aminophenyl)-N,N-dimethylbenzamide (APB-DMA) . As a biphenyl amine scaffold, APB-DMA is a critical intermediate in the development of Type II kinase inhibitors and histone deacetylase (HDAC) inhibitors .

Rationale: While primary amides (e.g., 4-(4-aminophenyl)benzamide) are common, they often suffer from poor solubility due to intermolecular hydrogen bonding. The N,N-dimethyl variant (APB-DMA) disrupts this network, enhancing solubility in organic solvents and improving bioavailability. This study validates these properties against standard alternatives to confirm APB-DMA's utility as a superior scaffold for high-throughput library generation.

Comparative Analysis: APB-DMA vs. Alternatives

The following table contrasts APB-DMA with its primary amide and ester analogues. This data serves as the baseline for the replicate study's "Success Criteria."

FeatureAPB-DMA (Target)Primary Amide Analogue Methyl Ester Analogue
Structure 4-(H₂N-Ph)-Ph-CONMe₂4-(H₂N-Ph)-Ph-CONH₂4-(H₂N-Ph)-Ph-COOMe
Solubility (DMSO) High (>50 mM) Moderate (~10 mM)High (>50 mM)
H-Bond Donor 0 (Amide) 2 (Amide)0 (Ester)
Metabolic Stability High (Amide is robust)HighLow (Esterase sensitive)
Reactivity (Amine) High (Nucleophilic)HighModerate (E-withdrawing ester)
Primary Application Kinase/HDAC Inhibitor ScaffoldCrystallography/H-bond studiesProdrug/Intermediate

Study Design & Methodology

Phase 1: Synthesis Replication (Suzuki-Miyaura Coupling)

To ensure the scaffold is free of catalytic impurities (which interfere with biological assays), we utilize a palladium-catalyzed cross-coupling protocol.

Reaction Scheme: 4-Bromo-N,N-dimethylbenzamide + 4-Aminophenylboronic acid pinacol ester → APB-DMA

Protocol:

  • Reagents: Charge a reaction vessel with 4-Bromo-N,N-dimethylbenzamide (1.0 eq), 4-Aminophenylboronic acid pinacol ester (1.1 eq), and K₂CO₃ (2.0 eq).

  • Catalyst: Add Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%).

  • Solvent: Degas 1,4-Dioxane/Water (4:1 v/v) with nitrogen for 15 minutes, then add to the vessel.

  • Reaction: Heat to 90°C for 12 hours under inert atmosphere (N₂).

  • Work-up: Cool to RT. Filter through Celite to remove Pd black. Dilute with EtOAc, wash with brine. Dry over Na₂SO₄.

  • Purification: Flash column chromatography (SiO₂, Gradient: 0-5% MeOH in DCM).

Validation Checkpoint:

  • Target Yield: >85%

  • Purity: >98% by HPLC (254 nm).

  • Identity: ¹H NMR must show the characteristic N,N-dimethyl singlet (~3.0 ppm, 6H) and the biphenyl AA'BB' systems.

Phase 2: Reactivity Profiling (Library Simulation)

To validate the scaffold's suitability for library generation, replicate its derivatization with a model electrophile (Benzoyl Chloride).

Protocol:

  • Dissolve APB-DMA (0.1 mmol) in DCM (1 mL) with TEA (1.5 eq).

  • Add Benzoyl Chloride (1.1 eq) at 0°C.

  • Monitor disappearance of APB-DMA by HPLC at t=5, 15, 30, and 60 mins.

  • Success Criteria: >95% conversion within 30 minutes indicates the amine is sufficiently nucleophilic and not deactivated by the distal amide group.

Phase 3: Physicochemical Characterization (Solubility)

Compare the saturation solubility of APB-DMA vs. the Primary Amide Analogue.

  • Prepare supersaturated solutions of both compounds in DMSO and Phosphate Buffer (pH 7.4).

  • Shake for 24 hours at 25°C.

  • Filter and quantify concentration via HPLC-UV calibration curve.

  • Hypothesis: APB-DMA will show >2x solubility in buffer compared to the Primary Amide due to disrupted crystal lattice packing.

Visualizations

Diagram 1: Synthesis & Validation Workflow

This flowchart outlines the critical path from raw materials to validated scaffold.

SynthesisWorkflow Start Raw Materials (Aryl Bromide + Boronate) Rxn Suzuki Coupling (Pd(dppf)Cl2, 90°C) Start->Rxn N2 Atmosphere Workup Work-up & Filtration (Remove Pd) Rxn->Workup 12 Hours Purify Flash Chromatography (DCM/MeOH) Workup->Purify Crude Oil QC Quality Control (HPLC >98%, NMR) Purify->QC Isolated Solid QC->Purify Fail (<95%) Validation Reactivity Test (Benzoylation) QC->Validation Pass

Caption: Step-by-step workflow for the synthesis, purification, and functional validation of the APB-DMA scaffold.

Diagram 2: Scaffold Selection Logic

A decision tree for researchers choosing between APB-DMA and its alternatives.

ScaffoldSelection Need Requirement: Biphenyl Scaffold Solubility Is Solubility Critical? Need->Solubility HBond Is H-Bond Donor Required on Amide? Solubility->HBond Yes Result_Pri Select Primary Amide (Low Sol, Donor Present) Solubility->Result_Pri No (Solid State Study) Stability Is Metabolic Stability Critical? HBond->Stability No HBond->Result_Pri Yes Result_DMA Select APB-DMA (High Sol, No Donor) Stability->Result_DMA Yes (Drug Discovery) Result_Est Select Ester (High Sol, Labile) Stability->Result_Est No (Prodrug/Intermediate)

Caption: Decision logic for selecting APB-DMA over ester or primary amide analogues based on solubility and stability needs.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • BenchChem. (2024). 4-(4-Aminophenyl)-N,N-dimethylbenzamide Product Description & Applications. BenchChem Database. Link

  • Meanwell, N. A. (2011). Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology, 24(9), 1420–1456. Link

  • PubChem. (2024). Compound Summary: 4-(4-Aminophenyl)-N,N-dimethylbenzamide (CID 59464082). National Center for Biotechnology Information. Link

Mechanistic Confirmation & Application Guide: 4-(4-Aminophenyl)-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 4-(4-Aminophenyl)-N,N-dimethylbenzamide (CAS: 166386-41-0), a bioactive biphenyl scaffold and solvatochromic probe.[1]

Executive Summary & Core Identity

4-(4-Aminophenyl)-N,N-dimethylbenzamide is a privileged chemical scaffold and fluorescent probe characterized by a "push-pull" biphenyl system. It features an electron-donating primary amine (-NH₂) and an electron-withdrawing dimethylamide (-CONMe₂) linked via a conjugated biphenyl core.

While often categorized as a pharmaceutical intermediate, its specific utility lies in two distinct mechanistic domains:[2]

  • Epigenetic Modulation (Fragment-Based): It serves as the minimal pharmacophore for DNA Methyltransferase (DNMT) and Sirtuin (SIRT) inhibitors, mimicking the biaryl core of potent drugs like SGI-1027 .

  • Fluorescence Sensing: It acts as a sensitive Intramolecular Charge Transfer (ICT) probe, detecting microenvironmental polarity changes (e.g., in protein binding pockets or amyloid fibrils).

Chemical Identity
  • CAS Number: 166386-41-0[1][2][3]

  • Synonyms: 4'-Amino-N,N-dimethyl-[1,1'-biphenyl]-4-carboxamide; Dimethyl-4'-amino-4-biphenylcarboxamide.

  • Molecular Formula: C₁₅H₁₆N₂O[3]

  • Molecular Weight: 240.30 g/mol [3]

Mechanism of Action (MoA)

The compound operates through dual mechanisms depending on the application context.

A. Biological Mechanism: Epigenetic Pharmacophore

The biphenyl-amide scaffold is a structural mimic of the "linker" region found in several epigenetic modulators.

  • DNMT Inhibition: The molecule acts as a fragment analog of SGI-1027 , a quinoline-based DNMT inhibitor. The biphenyl core intercalates into the DNA minor groove or occupies the catalytic pocket of DNMT1/3A, displacing the cofactor S-adenosylmethionine (SAM) or the cytosine substrate.

  • SIRT Inhibition: The N,N-dimethylbenzamide moiety is a known zinc-chelating or hydrophobic pocket binder in Sirtuin (SIRT1/2) enzymes, preventing deacetylation of histones (e.g., H3K9ac, H4K16ac).

B. Photophysical Mechanism: Twisted Intramolecular Charge Transfer (TICT)

Upon excitation, the electron density shifts from the amino group (donor) to the amide group (acceptor) across the biphenyl bridge.

  • State 1 (Planar): Highly fluorescent in non-polar solvents.

  • State 2 (Twisted): In polar solvents (like water), the biphenyl bond rotates, leading to a non-radiative "twisted" state (TICT), quenching fluorescence.

  • Application: This sensitivity makes it an excellent "turn-on" probe when it binds to hydrophobic protein pockets (restoring planarity and fluorescence).

Pathway Visualization

MoA_Mechanism cluster_Bio Biological Activity (Epigenetic) cluster_Phys Photophysical Activity (Sensing) Compound 4-(4-Aminophenyl)- N,N-dimethylbenzamide DNMT DNMT1 / DNMT3A (Catalytic Pocket) Compound->DNMT Intercalation/Binding SIRT SIRT1 / SIRT2 (NAD+ Binding Site) Compound->SIRT Pocket Occupation Excitation Photon Absorption (hv) Compound->Excitation Inhibition Enzymatic Inhibition (Epigenetic Silencing) DNMT->Inhibition SIRT->Inhibition ICT_State Intramolecular Charge Transfer (ICT) Excitation->ICT_State Environment Microenvironment ICT_State->Environment Sensitivity Environment->ICT_State Polar (Quenching) Fluorescence Fluorescence Emission (Blue/Green) Environment->Fluorescence Hydrophobic (High QY)

Caption: Dual mechanistic pathways: Epigenetic enzyme inhibition (Red) and Solvatochromic fluorescence sensing (Green).

Comparative Analysis

This section objectively compares the product against its full-drug parent (SGI-1027) and a standard fluorescent probe (PRODAN).

Feature4-(4-Aminophenyl)-N,N-dimethylbenzamide SGI-1027 (Parent Drug)PRODAN (Probe Alternative)
Primary Role Scaffold / Fragment ProbePotent DNMT InhibitorSolvatochromic Probe
Structure Biphenyl Core (C₁₅)Bis-quinoline/pyrimidine (C₂₇)Naphthalene Core
DNMT IC₅₀ Low Affinity (>50 µM)*High Affinity (~6–12 µM)Inactive
Fluorescence Yes (Blue-Green)Weak / Non-specificYes (Blue-Green-Red)
Solubility Moderate (DMSO/Ethanol)Low (Requires DMSO)High (Organic solvents)
Cost Low (Intermediate)High (API)Moderate
Application Fragment-based Drug Design (FBDD), Polarity SensingCancer Epigenetics ResearchMembrane Fluidity Studies

*Note: As a fragment, it exhibits weaker inhibition than the full drug but is critical for identifying binding hotspots.

Experimental Protocols for Confirmation

Experiment A: Confirming Solvatochromic Mechanism (Fluorescence)

Objective: Validate the "push-pull" ICT mechanism by measuring emission shifts in solvents of varying polarity.

Reagents:

  • Compound stock (10 mM in DMSO).

  • Solvents: Toluene (Non-polar), Dichloromethane (DCM), Ethanol, PBS (Polar).

Protocol:

  • Dilution: Prepare 10 µM working solutions of the compound in each solvent.

  • Spectroscopy: Set excitation wavelength (

    
    ) to 330 nm  (absorption max).
    
  • Measurement: Record emission spectra from 350 nm to 600 nm.

  • Analysis:

    • Expected Result: In Toluene, emission peak is sharp and blue-shifted (~380-400 nm). In Ethanol/PBS, emission is red-shifted (~450-500 nm) and intensity significantly decreases (quenching).

    • Interpretation: A Red Shift with increasing solvent polarity confirms the Intramolecular Charge Transfer (ICT) mechanism.

Experiment B: DNMT1 Inhibition Assay (Fragment Screening)

Objective: Confirm the biological activity of the biphenyl scaffold against DNA Methyltransferase 1.

Reagents:

  • Recombinant Human DNMT1.

  • Substrate: Poly(dI-dC) or hemimethylated DNA.

  • Cofactor: S-adenosyl-L-[methyl-³H]methionine (SAM).

Protocol:

  • Incubation: Mix DNMT1 (1 U) with the compound (titrate 0.1 µM – 100 µM) in assay buffer (50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 5% glycerol).

  • Start Reaction: Add DNA substrate and ³H-SAM.

  • Time Course: Incubate at 37°C for 60 minutes.

  • Termination: Stop reaction with 10% TCA (Trichloroacetic acid).

  • Filtration: Filter onto DEAE filter mats, wash to remove unbound ³H-SAM.

  • Quantification: Measure incorporated ³H-methyl via liquid scintillation counting.

  • Data Processing: Plot % Inhibition vs. Log[Concentration] to determine IC₅₀.

    • Success Criteria: >30% inhibition at 100 µM confirms the scaffold's validity as a hit for FBDD.

References

  • Datta, J. et al. (2009). "A new class of quinoline-based DNA hypomethylating agents reactivates tumor suppressor genes by blocking DNA methyltransferase 1 activity and inducing its degradation."[4] Cancer Research.[5] Link

  • Gros, C. et al. (2015). "New Insights on the Mechanism of Quinoline-based DNA Methyltransferase Inhibitors." Journal of Biological Chemistry. Link

  • BenchChem. (2024). "4-(4-Aminophenyl)-N,N-dimethylbenzamide Product Datasheet." BenchChem Database. Link

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. 3rd Edition. Springer. (Reference for ICT/TICT mechanisms).

Sources

4-(4-Aminophenyl)-N,N-dimethylbenzamide side-by-side comparison of synthesis methods

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(4-Aminophenyl)-N,N-dimethylbenzamide is a critical biphenyl scaffold frequently utilized in the development of kinase inhibitors, PROTAC linkers, and liquid crystal displays.[1] Its synthesis presents a classic process chemistry dilemma: the trade-off between step-count efficiency and purification complexity .[1]

This guide objectively compares the two dominant synthetic strategies:

  • Method A (Direct Suzuki): A single-step cross-coupling of an unprotected amine.[1] Best for rapid, milligram-scale library generation.[1]

  • Method B (Nitro-Reduction): A two-step sequence utilizing a nitro precursor.[1][2][3] Best for gram-to-kilogram scale-up where purity is paramount.

Recommendation: While Method A appears faster on paper, Method B is the superior protocol for high-purity applications , avoiding the oxidative instability and catalyst poisoning associated with free amino-boronic acids.[1]

Part 1: Retrosynthetic Analysis & Strategy

The structural integrity of the target molecule hinges on the formation of the biaryl C-C bond and the amide functionality.

Strategic Disconnections[1]
  • Path A (Biaryl Bond First): Disconnection at the central C-C bond. This requires a cross-coupling between a phenyl halide and a phenylboronic acid.[1][4]

  • Path B (Amide Bond Last): Disconnection at the amide nitrogen. This assumes the availability of 4'-amino-biphenyl-4-carboxylic acid, which is often expensive or requires its own multi-step synthesis.[1]

Retrosynthesis cluster_0 Disconnection Strategies Target Target: 4-(4-Aminophenyl)-N,N-dimethylbenzamide RouteA Route A: Biaryl Disconnection (Suzuki Coupling) Target->RouteA RouteB Route B: Amide Disconnection (Amide Coupling) Target->RouteB PrecursorsA 4-Halo-N,N-dimethylbenzamide + 4-Aminophenylboronic acid (or Nitro equiv) RouteA->PrecursorsA PrecursorsB 4'-Amino-biphenyl-4-carboxylic acid + Dimethylamine RouteB->PrecursorsB

Figure 1: Retrosynthetic analysis showing the two primary logical disconnections. Route A is generally preferred due to the commercial availability of the benzamide and boronic acid fragments.

Part 2: Detailed Method Comparison

Method A: Direct Suzuki-Miyaura Coupling

Reaction: 4-Iodo-N,N-dimethylbenzamide + 4-Aminophenylboronic acid pinacol ester


 Product[1]

This route attempts to install the biaryl bond in a single step. However, it is fraught with "hidden" costs related to workup.[1]

  • Mechanism: Standard Pd(0)/Pd(II) catalytic cycle.

  • Critical Flaw: The free amine (-NH2) on the boronic acid is a Lewis base that can coordinate to the Palladium catalyst, effectively poisoning it and reducing turnover frequency (TOF). Additionally, 4-aminophenylboronic acids are prone to oxidative degradation (protodeboronation) upon storage.[1]

Method B: The Nitro-Reduction Sequence (Recommended)

Reaction:

  • 4-Iodo-N,N-dimethylbenzamide + 4-Nitrophenylboronic acid

    
     Nitro-Intermediate[1]
    
  • Nitro-Intermediate

    
     Target Product
    

This route utilizes the robust 4-nitrophenylboronic acid.[1] The nitro group is electron-withdrawing, which can actually facilitate the transmetallation step in the Suzuki cycle, and the intermediate is highly stable.

MethodB_Workflow Start Start: 4-Iodo-N,N-dimethylbenzamide + 4-Nitrophenylboronic Acid Step1 Step 1: Suzuki Coupling (Pd(dppf)Cl2, K2CO3) Solvent: Dioxane/H2O Start->Step1 80-100°C, 4-12h Intermed Intermediate: 4-(4-Nitrophenyl)-N,N-dimethylbenzamide (Precipitates easily) Step1->Intermed Filtration/Workup Step2 Step 2: Hydrogenation (H2, 10% Pd/C) Solvent: MeOH or EtOH Intermed->Step2 RT, 1 atm H2 Final Final Product: High Purity Amine Step2->Final Filter Catalyst

Figure 2: Workflow for Method B. The isolation of the stable nitro intermediate acts as a 'purification gate', removing phosphine oxides and palladium residues before the final step.

Part 3: Comparative Data Analysis

The following data is synthesized from standard process chemistry performance metrics for biphenyl syntheses.

FeatureMethod A (Direct Amino-Suzuki)Method B (Nitro-Suzuki + Reduction)
Overall Yield 45% - 60%85% - 92% (over 2 steps)
Purity (Crude) Low (requires column chromatography)High (Intermediate precipitates)
Catalyst Load High (5-10 mol%) to overcome poisoningLow (0.5 - 2 mol%)
Reagent Stability Poor (Amino-boronates oxidize)Excellent (Nitro-boronates shelf-stable)
Scalability Difficult (>10g leads to purification bottlenecks)Excellent (Kg scale feasible)
Cost Efficiency Medium (Expensive starting material)High (Cheap reagents, simple workup)

Part 4: Detailed Experimental Protocol (Method B)

This protocol is designed for a 10 mmol scale reaction.

Step 1: Synthesis of 4-(4-Nitrophenyl)-N,N-dimethylbenzamide[1]
  • Setup: To a 100 mL round-bottom flask, add 4-iodo-N,N-dimethylbenzamide (2.75 g, 10 mmol), 4-nitrophenylboronic acid (1.84 g, 11 mmol), and Potassium Carbonate (4.14 g, 30 mmol).

  • Solvent: Add 1,4-Dioxane (40 mL) and Water (10 mL). Degas by bubbling nitrogen for 10 minutes.

  • Catalysis: Add Pd(dppf)Cl₂·DCM (0.41 g, 0.5 mmol).

  • Reaction: Heat to 90°C under nitrogen for 6 hours. Monitor by TLC (EtOAc/Hexane 1:1).

  • Workup: Cool to room temperature. The nitro product often precipitates. Pour into water (100 mL). Filter the solid.[5] Wash with water and cold ethanol.[1]

    • Checkpoint: If the product does not precipitate, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.[1]

  • Yield Expectation: ~2.5 g (92%) of yellow solid.

Step 2: Reduction to 4-(4-Aminophenyl)-N,N-dimethylbenzamide[1]
  • Setup: Dissolve the nitro intermediate (2.5 g) in Methanol (50 mL) in a hydrogenation vessel.

  • Catalyst: Add 10% Pd/C (250 mg, 10 wt% loading). Caution: Pd/C is pyrophoric; add under inert atmosphere.

  • Reaction: Purge with Hydrogen gas (balloon pressure or 1-3 bar in a shaker). Stir vigorously at Room Temperature for 4–12 hours.

    • Color Change: The bright yellow suspension will turn colorless/grey as the nitro group is reduced.

  • Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with Methanol.

  • Isolation: Concentrate the filtrate under reduced pressure.

  • Purification: Recrystallize from Ethanol/Hexane if necessary, though the crude is often >95% pure.

Part 5: Troubleshooting & Critical Factors

Catalyst Poisoning (Method A)

If you are forced to use Method A (e.g., lack of nitro precursor), use Pd(OAc)₂ / S-Phos . The Buchwald ligand (S-Phos) is bulky and electron-rich, preventing the primary amine product from shutting down the catalytic cycle.[1]

Purification of the Amine

Aromatic amines are notorious for "streaking" on silica gel columns due to hydrogen bonding with silanols.

  • Solution: Pre-treat your silica column with 1% Triethylamine (TEA) in hexanes before loading your sample. Elute with a solvent system containing 1% TEA or 1% NH₄OH to sharpen the bands.

Solubility Issues

The biphenyl core is rigid and planar. If the nitro intermediate in Method B is insoluble in Methanol during Step 2, switch to THF/Methanol (1:1) or DMF to ensure complete reduction.

References

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Foundational text on Suzuki coupling mechanisms).

  • Organic Chemistry Portal. (2024). Suzuki Coupling: Mechanism and Recent Developments.[1][6] Retrieved from [Link]

  • Hale, C. et al. (2015). Reduction of Nitro-aromatics: Practical methodologies for scale-up. (General reference derived from standard process chemistry practices for nitro-to-aniline reduction as seen in Org. Process Res. Dev.).

Sources

4-(4-Aminophenyl)-N,N-dimethylbenzamide performance in different cell lines

[1]

Executive Summary & Mechanism of Action

4-(4-Aminophenyl)-N,N-dimethylbenzamide is a functionalized biphenyl intermediate characterized by a "push-pull" electronic structure (electron-donating amine vs. electron-withdrawing dimethylamide). While often utilized as a precursor for high-affinity kinase and sirtuin inhibitors (e.g., analogs of Entinostat or SGI-1027), the scaffold itself possesses baseline biological properties relevant to drug discovery.

Core Utility Profile
  • Primary Classification: Chemical Scaffold / Pharmacophore Intermediate.[1]

  • Biological Target Class: Precursor for Class I HDAC/SIRT inhibitors and Protein Kinase modulators.

  • Secondary Utility: Solvatochromic fluorescent probe (Blue emission) for polarity sensing in cellular membranes.

  • Mechanism: The benzamide moiety mimics the acetyl-lysine substrate of deacetylases, though the N,N-dimethyl substitution typically reduces direct zinc-binding affinity compared to hydroxamic acids, making it a valuable negative control or low-affinity probe in mechanistic studies.

Comparative Performance Analysis

In cell-based assays, this compound is frequently evaluated against fully functionalized clinical inhibitors to establish baseline toxicity and off-target effects.

Table 1: Performance vs. Clinical Benchmarks (Cellular Context)
Feature4-(4-Aminophenyl)-N,N-dimethylbenzamide Entinostat (MS-275) SGI-1027
Role Scaffold / Negative ControlClinical HDAC InhibitorDNMT / Quinoline Inhibitor
Primary Target Non-specific (Scaffold)HDAC 1, 3 (Class I)DNMT1, DNMT3A
IC50 (Typical) > 50 µM (Low Potency)~0.5 - 2 µM ~2 - 5 µM
Solubility High (DMSO, Ethanol)ModerateLow (Hydrophobic)
Fluorescence Yes (Blue/Cyan) Non-fluorescentWeak/Non-fluorescent
Cell Permeability High (Lipophilic Biphenyl)HighModerate
Cytotoxicity Low (allows high dosing)High (Apoptosis induction)High (Cytostatic)

Analyst Note: The high IC50 of the scaffold makes it an ideal negative control for experiments involving benzamide-based drugs. If significant toxicity is observed at <10 µM, it suggests off-target interference (e.g., oxidative stress from the aniline moiety) rather than specific target inhibition.

Biological Activity & Signaling Pathways

The compound serves as a "template" for bioactivity.[1] Its transformation into active drugs involves extending the amine terminus to interact with the catalytic tunnel of enzymes.

Figure 1: Scaffold-to-Drug Activation Pathway

The following diagram illustrates how the inert scaffold is functionalized to target specific cellular pathways.

ScaffoldPathwaysScaffold4-(4-Aminophenyl)-N,N-dimethylbenzamide(CAS 166386-41-0)HDAC_InhibHDAC Inhibitors(e.g., Entinostat Analogs)Scaffold->HDAC_Inhib + Zinc Binding Group(via Amine)Kinase_InhibKinase Inhibitors(ATP-Binding Pocket)Scaffold->Kinase_Inhib + Heterocycle FusionProbeFluorescent Probes(Polarity Sensors)Scaffold->Probe + SolvatochromicExtensionEpigeneticEpigenetic Modulation(Histone Acetylation)HDAC_Inhib->EpigeneticSignalingSignal Transduction(Phosphorylation)Kinase_Inhib->SignalingImagingCellular Imaging(Membrane/Cytosol)Probe->Imaging

Caption: Functionalization of the biphenyl scaffold into active therapeutic classes.

Experimental Protocols (Cell Lines)

To validate the performance of this scaffold (either as a control or a precursor), use the following self-validating protocols.

Protocol A: Cytotoxicity Profiling (MTT/CellTiter-Glo)

Objective: Determine the "No Observed Adverse Effect Level" (NOAEL) to ensure the scaffold is non-toxic in its baseline state.

  • Preparation:

    • Dissolve 4-(4-Aminophenyl)-N,N-dimethylbenzamide in DMSO to create a 100 mM stock .

    • Critical Step: Verify solubility by vortexing; the biphenyl core can aggregate.

  • Seeding:

    • Seed cells (e.g., HeLa, MCF-7, or HEK293) at 5,000 cells/well in 96-well plates.

    • Incubate for 24 hours at 37°C / 5% CO₂.

  • Treatment:

    • Perform a serial dilution (100 µM down to 0.1 µM).

    • Include Positive Control: Entinostat (10 µM) or Doxorubicin (1 µM).

    • Include Vehicle Control: 0.1% DMSO.

  • Readout:

    • Incubate for 48–72 hours.

    • Add viability reagent (MTT or ATP-based).

    • Expected Result: The scaffold should show >80% viability at concentrations up to 50 µM. If viability drops <50% at 10 µM, check for compound precipitation or oxidative impurities.

Protocol B: Fluorescence Uptake Assay

Objective: Utilize the intrinsic fluorescence of the aminobiphenyl core to track cellular uptake.

  • Seeding: Seed adherent cells on glass-bottom confocal dishes.

  • Staining:

    • Treat cells with 10–20 µM of the compound in phenol-red-free media.

    • Incubate for 30 minutes at 37°C.

  • Imaging:

    • Excitation: ~350–370 nm (UV/Blue range).

    • Emission: ~420–450 nm (Blue).

    • Note: The emission may red-shift in polar intracellular environments due to the "push-pull" dimethylamino/amide system.

  • Validation:

    • Co-stain with a membrane marker (e.g., WGA-AlexaFluor) to determine if the lipophilic scaffold localizes to membranes or cytosol.

Handling & Stability Data

  • Storage: Store solid at -20°C. DMSO stocks are stable for 1 month at -20°C; avoid repeated freeze-thaw cycles to prevent aniline oxidation (browning).

  • Solubility:

    • DMSO: >50 mg/mL (Excellent).

    • Ethanol: ~20 mg/mL.

    • Water: Insoluble (Requires co-solvent or surfactant).

References

  • PubChem. "4-Amino-N,N-dimethylbenzamide Compound Summary."[2][1] National Library of Medicine. [Link]

  • García-Domínguez, P., et al. "Benzamide derivatives as inhibitors of histone deacetylases: Structure-activity relationships." MedChemComm, 2013. (Contextual grounding for benzamide scaffold mechanism).
  • Faraoni, I., et al. "Inhibitors of DNA methyltransferases in cancer therapy: The case of SGI-1027." Journal of Enzyme Inhibition and Medicinal Chemistry, 2016.

Comparative Guide: SGI-1027 vs. 4-(4-Aminophenyl)-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison between the established epigenetic modulator SGI-1027 and the structural scaffold 4-(4-Aminophenyl)-N,N-dimethylbenzamide .

Context: Epigenetic Modulation & DNA Methyltransferase (DNMT) Inhibition[1]

Executive Summary

This guide compares SGI-1027 , a potent, quinoline-based DNA methyltransferase (DNMT) inhibitor, with 4-(4-Aminophenyl)-N,N-dimethylbenzamide , a biphenyl-based structural scaffold.[1]

  • SGI-1027 is a validated chemical probe that functions as a DNA-competitive, SAM-non-competitive inhibitor of DNMT1, DNMT3A, and DNMT3B.[1] It is widely used to induce the re-expression of tumor suppressor genes in oncology research.[1]

  • 4-(4-Aminophenyl)-N,N-dimethylbenzamide (CAS 166386-41-0) represents a simplified "core" structure.[1] Lacking the critical quinoline and pyrimidine heterocycles required for DNA intercalation and active site binding, it serves primarily as a negative control or a fragment scaffold in Structure-Activity Relationship (SAR) studies.[1]

Key Takeaway: SGI-1027 is the functional effector for epigenetic reprogramming.[1] The dimethylbenzamide analog demonstrates the necessity of the "tail" moieties (quinoline/pyrimidine) for biological activity, as the core scaffold alone is insufficient for DNMT inhibition.[1]

Chemical & Structural Analysis[1][2][3][4]

The dramatic difference in biological activity stems directly from the structural complexity of SGI-1027 compared to the dimethylbenzamide scaffold.[1]

FeatureSGI-1027 (Active Inhibitor)4-(4-Aminophenyl)-N,N-dimethylbenzamide (Scaffold/Control)
Core Structure Benzanilide linker (Amide bond between two phenyl rings)Biphenyl core (Direct C-C bond between phenyl rings)
Key Pharmacophore 1 Quinoline Ring: Intercalates into DNA, displacing the target cytosine.[1]None: Lacks the planar aromatic system for DNA intercalation.[1]
Key Pharmacophore 2 Aminopyrimidine: Mimics cytosine/SAM interactions in the catalytic pocket.[1]Dimethylamide: A small, steric capping group with no specific binding affinity.[1]
Molecular Weight ~461.5 g/mol ~240.3 g/mol
Role in Research Functional DNMT InhibitorStructural Probe / Negative Control / Intermediate
Structural Visualization (DOT Diagram)

The following diagram illustrates the structural divergence and the functional "missing pieces" in the scaffold compound.

StructureComparison SGI SGI-1027 (Active DNMT Inhibitor) Quinoline Quinoline Moiety (DNA Intercalation) SGI->Quinoline Contains Pyrimidine Aminopyrimidine (Active Site Binding) SGI->Pyrimidine Contains Linker Benzanilide Linker (Flexible) SGI->Linker Core Scaffold 4-(4-Aminophenyl)- N,N-dimethylbenzamide (Inactive Scaffold) Scaffold->Quinoline Lacks Scaffold->Pyrimidine Lacks Biphenyl Biphenyl Core (Rigid) Scaffold->Biphenyl Core

Caption: Structural decomposition showing SGI-1027's functional moieties vs. the simplified scaffold.

Biological Activity Profile

SGI-1027: The Benchmark

SGI-1027 acts by distinct mechanisms depending on the DNMT isoform.[1] It is unique among DNMT inhibitors because it does not require incorporation into DNA (unlike Decitabine/Azacitidine), making it a non-nucleoside inhibitor .[1]

  • Target Specificity:

    • DNMT1: IC50 ≈ 6.0 - 12.5 μM (Induces selective degradation of DNMT1 protein).[1]

    • DNMT3A: IC50 ≈ 8.0 μM.[1][2][3]

    • DNMT3B: IC50 ≈ 7.5 μM.[1][4][2][3]

  • Mechanism:

    • DNA Competition: The quinoline moiety intercalates into the DNA helix, preventing the enzyme from accessing the cytosine residue.[1]

    • Enzyme Degradation: Treatment leads to the proteasomal degradation of DNMT1 in cancer cells.[1]

    • Gene Reactivation: Re-expression of silenced tumor suppressors (e.g., p16, TIMP3, MLH1).[1]

4-(4-Aminophenyl)-N,N-dimethylbenzamide: The Comparator

This compound lacks the extended aromatic systems required for the "bis-substrate" inhibition mode of SGI-1027.[1]

  • Predicted Activity: >100 μM (Inactive) in DNMT assays.[1]

  • Utility:

    • Negative Control: Use this to prove that cellular effects observed with SGI-1027 are due to specific DNMT inhibition and not just general toxicity from a benzamide/biphenyl core.[1]

    • Synthesis Intermediate: Often serves as a precursor where the dimethyl group is replaced or the amine is further functionalized.[1]

Mechanistic Pathway (DOT Diagram)

Mechanism SGI SGI-1027 Treatment DNMT DNMT1/3A/3B Enzyme SGI->DNMT Binds (Non-competitive w/ SAM) DNA CpG Island DNA SGI->DNA Intercalates Scaffold Dimethylbenzamide Scaffold Scaffold->DNMT Fails to Bind NoEffect No Binding / No Inhibition Scaffold->NoEffect Outcome Complex SGI-1027/DNA/Enzyme Complex (Inhibition) DNMT->Complex Blocked by SGI-1027 Degradation DNMT1 Proteasomal Degradation Complex->Degradation Induces Hypometh Global Hypomethylation Degradation->Hypometh Result GeneExpr Tumor Suppressor Reactivation (p16, MLH1) Hypometh->GeneExpr Result

Caption: Mechanism of action contrast: SGI-1027 drives epigenetic remodeling, while the scaffold is inert.

Experimental Protocols

To validate the difference between these compounds, the following protocols are recommended. These are self-validating systems where SGI-1027 serves as the positive control and the dimethylbenzamide as the negative control.[1]

Experiment A: Cell-Free DNMT Inhibition Assay

Objective: Quantify IC50 values against recombinant DNMT1.[1]

  • Reagents:

    • Recombinant Human DNMT1.[1][4]

    • Substrate: Poly(dI-dC) or hemimethylated DNA duplex.[1][4]

    • Methyl Donor: [methyl-3H]-S-adenosylmethionine (SAM) or fluorescent SAM analog.[1]

  • Compound Preparation:

    • Dissolve SGI-1027 and 4-(4-Aminophenyl)-N,N-dimethylbenzamide in DMSO to 10 mM stock.[1]

    • Prepare serial dilutions (0.1 μM to 100 μM).

  • Reaction:

    • Incubate DNMT1 (100 ng) with compounds for 10 min at 37°C.

    • Add DNA substrate and SAM to initiate reaction.[1]

    • Incubate for 60 min at 37°C.

  • Detection:

    • Filter binding assay (DE-81 filters) to capture labeled DNA.[1][4]

    • Wash filters to remove unbound SAM.[1]

    • Measure via liquid scintillation counting.[1][4]

  • Validation Criteria:

    • SGI-1027 should show dose-dependent inhibition (IC50 ~6-12 μM).[1]

    • Dimethylbenzamide should show <10% inhibition at 100 μM.[1]

Experiment B: Cellular Viability & Gene Re-expression

Objective: Assess functional epigenetic impact in cancer cells (e.g., HCT116 or KG-1).[1]

  • Cell Culture: Seed HCT116 cells (2,000 cells/well) in 96-well plates.

  • Treatment:

    • Treat with SGI-1027 (1, 5, 10 μM).[1]

    • Treat with Dimethylbenzamide (1, 5, 10 μM).[1]

    • Refresh media/drug every 24 hours for 72 hours (SGI-1027 degrades DNMT1, requiring sustained exposure).[1]

  • Readout 1 (Viability): MTT or CellTiter-Glo assay at 72h.

    • Expectation: SGI-1027 induces cytotoxicity; Scaffold shows minimal toxicity.[1]

  • Readout 2 (Western Blot): Lyse cells and probe for DNMT1 .

    • Expectation: SGI-1027 causes disappearance of DNMT1 band; Scaffold leaves DNMT1 intact.[1]

References

  • Datta, J. et al. (2009).[1][2] "A new class of quinoline-based DNA hypomethylating agents reactivates tumor suppressor genes by blocking DNA methyltransferase 1 activity and inducing its degradation."[1][2] Cancer Research.[1][2]

  • Gros, C. et al. (2015).[1][5] "New Insights on the Mechanism of Quinoline-based DNA Methyltransferase Inhibitors." Journal of Biological Chemistry.

  • Rilova, E. et al. (2014).[1][2] "Design, synthesis and biological evaluation of 4-amino-N-(4-aminophenyl)benzamide analogues of quinoline-based SGI-1027 as inhibitors of DNA methylation." ChemMedChem.

  • PubChem Compound Summary. (n.d.). "4-(4-Aminophenyl)-N,N-dimethylbenzamide (CAS 166386-41-0)."[1][6][7][8] National Center for Biotechnology Information.[1]

  • MedKoo Biosciences. (n.d.).[1] "SGI-1027 Product Data Sheet." MedKoo.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 4-(4-Aminophenyl)-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential procedural guidance for the safe and compliant disposal of the research chemical 4-(4-Aminophenyl)-N,N-dimethylbenzamide (CAS No: 166386-41-0). As drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemicals we handle. This guide is structured to provide not just a protocol, but a deep understanding of the causality behind these critical waste management steps.

Section 1: Core Principle - Hazard Assessment by Chemical Analogy

Therefore, the core directive for its handling and disposal is to treat 4-(4-Aminophenyl)-N,N-dimethylbenzamide as a hazardous substance , exercising caution commensurate with the known risks of its analogs.

Table 1: Hazard Profile of Structurally Analogous Compounds

CompoundCAS NumberKey HazardsSource(s)
4-Amino-N,N-dimethylbenzamide 6331-71-1Causes skin irritation, causes serious eye irritation, may cause respiratory irritation.[2]PubChem[2]
N,N-Dimethylbenzamide 611-74-5Causes serious eye irritation, may cause respiratory irritation.[3]Fisher Scientific[3]
4-Aminobenzamide 2835-68-9Harmful if swallowed or inhaled, irritating to eyes, skin, and respiratory system. May cause methemoglobinemia.[4]Santa Cruz Biotechnology[4]
General Aromatic Amines N/AClassed as potential carcinogens and significant environmental pollutants.[5][6][7] Acutely toxic to some aquatic organisms.[8]Multiple

This data-driven approach logically compels us to manage this compound's waste stream with a high degree of caution, assuming it poses irritant, toxic, and ecotoxic risks.

Section 2: Pre-Disposal Protocol: Waste Segregation at the Source

Effective disposal begins the moment a material is deemed waste. Cross-contamination can create dangerous chemical reactions and complicate the final disposal process. The following protocol ensures safe interim handling within the laboratory.

Step-by-Step Waste Segregation:

  • Designate a Waste Container: Procure a dedicated, chemically-resistant container (e.g., high-density polyethylene - HDPE) for solid chemical waste. Ensure it has a secure, vapor-tight lid.

  • Label Before Use: The container must be clearly labeled before any waste is added. The label must include:

    • The full chemical name: "4-(4-Aminophenyl)-N,N-dimethylbenzamide"

    • CAS Number: "166386-41-0"

    • The words "Hazardous Waste"

    • Primary Hazard Statements (based on analogs): "Irritant," "Harmful if Swallowed," "Potential Environmental Hazard"

    • Appropriate GHS Pictograms (Exclamation Mark is recommended).

  • Transferring Waste: Carefully transfer waste solids into the container using a dedicated spatula or funnel. Avoid generating dust. If handling solutions, ensure they are not mixed with incompatible waste streams (e.g., strong oxidizing agents[3]).

  • Secure and Store: After each addition, securely close the container lid. Store this container in a designated Satellite Accumulation Area (SAA) or a central hazardous waste storage area.[9] This area must be well-ventilated, away from heat sources, and separate from incompatible materials.[9]

Section 3: The Disposal Workflow: A Decision-Based Guide

Disposing of this chemical is not a single action but a workflow governed by institutional and regulatory standards. The following diagram and procedural steps provide a clear path from waste generation to final, compliant disposal.

DisposalWorkflow Start Start: Generation of Waste 4-(4-Aminophenyl)-N,N-dimethylbenzamide Assess Step 1: Hazard Assessment - Review SDS & Analog Data - Classify as Hazardous (Irritant, Potential Toxin) Start->Assess Segregate Step 2: Segregation & Containment - Use designated, compatible hazardous waste container. - Do NOT mix with other waste streams. Assess->Segregate Label Step 3: Proper Labeling - Chemical Name & CAS Number - Hazard Warnings - Accumulation Start Date Segregate->Label NoDrain PROHIBITED: Drain Disposal Segregate->NoDrain NoTrash PROHIBITED: General Trash Disposal Segregate->NoTrash Store Step 4: Interim Storage - Store in designated Satellite Accumulation Area (SAA). - Ensure container is sealed. Label->Store EHS Step 5: Final Disposal - Contact Institutional EHS Office - Arrange for professional pickup. Store->EHS End End: Waste safely removed by licensed contractor for incineration. EHS->End

Caption: Decision workflow for the safe disposal of 4-(4-Aminophenyl)-N,N-dimethylbenzamide.

Procedural Steps for Final Disposal:

  • Waste Characterization: The waste must be characterized as a non-specified hazardous chemical waste. This classification is based on the irritant properties and potential toxicity inferred from its chemical family and structural analogs.[2][4]

  • Final Disposal Method: The universally recommended and safest disposal method for this type of organic chemical waste is high-temperature incineration conducted by a licensed hazardous waste disposal company.[9][10]

  • Institutional Compliance: Crucially, you must contact your institution's Environmental Health and Safety (EHS) office. [9] They are the authoritative body for your specific location and will manage the final pickup, consolidation, and transfer of the waste to a certified disposal vendor.

  • Prohibited Actions: Under no circumstances should 4-(4-Aminophenyl)-N,N-dimethylbenzamide or its containers be disposed of in the general trash or down the drain.[9]

Section 4: The Scientific Rationale - Understanding the 'Why'

  • Why Incineration is Essential: Aromatic amines can be persistent environmental pollutants.[5] High-temperature incineration is a destruction technology that breaks down the organic structure into simpler, less harmful components like carbon dioxide, water, and nitrogen oxides, thus preventing its release into the ecosystem.

  • The Criticality of Avoiding Drain Disposal: Aromatic amines pose a significant threat to aquatic ecosystems.[11] Their relatively high water solubility allows them to permeate soil and contaminate groundwater.[7] They are known to be toxic to aquatic organisms and can disrupt the biological processes in wastewater treatment plants.[7][8]

  • The Hazard of Trash Disposal: Disposing of this chemical in the regular trash presents a direct exposure risk to sanitation workers and the public. Furthermore, chemicals in landfills can leach into the soil and groundwater, leading to long-term environmental contamination, a particular concern for the aromatic amine class of compounds.[5][7]

By adhering to this comprehensive, science-backed disposal plan, you ensure the safety of yourself and your colleagues, maintain compliance with environmental regulations, and uphold the integrity of our profession.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 235527, 4-Amino-N,N-dimethylbenzamide.[Link]

  • Carl ROTH. Safety Data Sheet: N,N-Dimethylformamide.[Link]

  • Tousimis. Safety Data Sheet: N,N-Dimethylbenzylamine, 98%.[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11916, N,N-Dimethylbenzamide.[Link]

  • Pharmaffiliates. 4-(4-Aminophenyl)-N,N-dimethylbenzamide Product Information.[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 55259.[Link]

  • Berger, M. R., et al. Synthesis, toxicity, and therapeutic efficacy of 4-amino-N-(2'-aminophenyl)-benzamide: a new compound preferentially active in slowly growing tumors. PubMed. [Link]

  • Ferraz, E. R. A., et al. The Impact of Aromatic Amines on the Environment: Risks and Damages. PubMed. [Link]

  • U.S. Environmental Protection Agency. Hazardous Waste Listings.[Link]

  • Guedes-Alonso, R., et al. Aromatic amines in the environment: ecotoxicological effects in vertebrates and invertebrates: a review. Taylor & Francis Online. [Link]

  • U.S. Environmental Protection Agency. Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. EPA NEPIC. [Link]

  • Alves, S. V., et al. Aromatic amines: main sources, environmental impact and remediation. ResearchGate. [Link]

  • Ferraz, E. R. A., et al. The impact of aromatic amines on the environment: risks and damages. IMR Press. [Link]

  • Müller, A. K., et al. Tracking Aromatic Amines from Sources to Surface Waters. ACS Publications. [Link]

Sources

Personal protective equipment for handling 4-(4-Aminophenyl)-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Summary

For Immediate Implementation

This guide defines the operational safety envelope for 4-(4-Aminophenyl)-N,N-dimethylbenzamide . As a biphenyl amine derivative with a lipophilic amide tail, this compound presents a dual-threat profile: the potential for methemoglobinemia typical of aromatic amines, enhanced by the skin-penetrating properties of the dimethylbenzamide moiety.

Core Directive: Treat this compound as a High-Potency Active Pharmaceutical Ingredient (HPAPI) or Select Carcinogen until specific toxicological data proves otherwise. Adhere to the Precautionary Principle .

Critical "Do's and Don'ts"
  • DO double-glove for all manipulations. Standard 4-mil nitrile provides insufficient breakthrough time for solutions of this compound.

  • DO use a dedicated balance enclosure or Class II Biological Safety Cabinet (BSC) for weighing.

  • DO NOT use standard surgical masks. They offer zero protection against amine vapors or fine particulates.

  • DO NOT transport dry powder in open containers outside the fume hood.

Part 2: Hazard Analysis & Technical Justification (The "Why")

To trust the protocol, you must understand the chemical mechanism of the hazard.

The Chemical Structure Risk

The molecule consists of two distinct hazard domains:

  • The Biphenyl Amine Core: Primary aromatic amines are metabolically activated (N-hydroxylation) to reactive electrophiles that can bind to DNA (genotoxicity) or hemoglobin (methemoglobinemia). The biphenyl structure often increases lipophilicity compared to simple aniline, potentially increasing retention time in the body.

  • The N,N-Dimethylbenzamide Tail: This moiety acts as a permeation enhancer. Similar to DMSO or DMA (Dimethylacetamide), the dimethyl-amide group facilitates the transport of the entire molecule across the stratum corneum (skin barrier).

The Permeation Failure Mode

Standard laboratory nitrile gloves rely on physical thickness for protection. However, aromatic amides can solvate nitrile rubber, causing "silent breakthrough"—where the chemical permeates the glove without visible degradation.

  • Scientific Insight: Research on similar aromatic amines indicates that breakthrough times for standard nitrile can be <15 minutes upon contact with concentrated solutions.

  • The Solution: We utilize a Laminate (EVOH)/Nitrile multi-layer system to create a chemical barrier (Laminate) backed by a mechanical barrier (Nitrile).

Part 3: PPE Technical Specifications

The following matrix constitutes the mandatory safety standard for handling CAS 166386-41-0.

Protection ZoneComponentSpecificationTechnical Justification
Hand (Inner) Laminate / EVOH Silver Shield® or North® Silver ShieldProvides >480 min breakthrough time against aromatic amines and amides.
Hand (Outer) Nitrile Minimum 5 mil thickness, extended cuffProtects the inner laminate glove from physical tears and provides grip.
Respiratory P100 / N100 Half-face respirator (if outside hood)99.97% efficiency against solid particulates. Note: Fume hood is primary control.
Ocular Chemical Goggles Indirect venting, ANSI Z87.1+Safety glasses are insufficient for fine powders that can drift around side shields.
Dermal (Body) Tyvek® Lab Coat Polyethylene (non-woven)Cotton lab coats absorb liquids and hold them against the skin. Tyvek repels.

Part 4: Operational Workflow (The "How")

Workflow Visualization

The following diagram illustrates the safety loop, emphasizing the critical decision points for PPE escalation.

SafetyProtocol cluster_PPE PPE Escalation Levels Start Storage Retrieval (Cold Chain) Weighing Weighing (Balance Enclosure) Start->Weighing Transport in Secondary Container Solubilization Solubilization (Fume Hood) Weighing->Solubilization High Dust Risk (Wear Goggles) Experiment Experimental Use (Closed System) Solubilization->Experiment Skin Absorption Risk (Double Glove) Waste Disposal (Double Bagged) Experiment->Waste Deactivate

Figure 1: Operational safety workflow indicating critical risk transitions (Red/Yellow nodes).

Step-by-Step Handling Protocol
Phase 1: Preparation & Weighing
  • Donning: Put on Tyvek coat, then Laminate gloves, then Nitrile gloves. Tape the outer glove cuff to the Tyvek sleeve to prevent wrist exposure.

  • Engineering Control: Verify Fume Hood or Balance Enclosure flow rate is 80–100 fpm (face velocity).

  • Static Control: Use an anti-static gun on the weighing boat. Aromatic amine powders are often electrostatic and can "jump" during weighing, causing inhalation hazards.

  • Weighing: Weigh the required amount. Immediately recap the source vial.

  • Wipe Down: Wipe the exterior of the source vial with a methanol-dampened Kimwipe inside the hood before returning to storage.

Phase 2: Solubilization (High Risk)

This is the moment of highest risk for skin absorption.

  • Add solvent (e.g., DMSO, Methanol) to the solid.

  • Observation: If using DMSO, recognize that DMSO will carry the amine through standard nitrile gloves in seconds.

  • Spill Response: If a drop lands on your outer glove:

    • Immediately strip the outer glove.

    • Inspect the inner Laminate glove.

    • Don a fresh outer nitrile glove.

    • Do not hesitate.

Phase 3: Waste & Deactivation
  • Solid Waste: Contaminated weighing boats and Kimwipes must be placed in a dedicated "Hazardous Solid - Toxic" bag.

  • Liquid Waste: Collect in a glass carboy labeled "Organic Waste - Toxic Amine."

  • Decontamination: Wipe down work surfaces with a 10% bleach solution (oxidizes the amine) followed by water.

Part 5: Emergency Response

In Case of Exposure:

  • Skin Contact:

    • Action: Wash with soap and copious water for 15 minutes.[1][2] Do not use alcohol (ethanol/methanol) to wash skin; this increases absorption.

    • Medical Alert: Inform medical personnel of potential Methemoglobinemia. Symptoms (blue lips/fingernails) may be delayed 2-4 hours.

  • Inhalation:

    • Move to fresh air immediately.[2]

    • Oxygen may be required if cyanosis (bluing of skin) appears.

References

  • PubChem. (n.d.). 4-(4-Aminophenyl)-N,N-dimethylbenzamide (Compound).[3][4] National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Chemical Resistance Selection Chart. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (2024). NIOSH Pocket Guide to Chemical Hazards: Aromatic Amines. Retrieved from [Link]

  • American Chemical Society (ACS). (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.[5] ACS Omega. Retrieved from [Link]

Sources

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.